Boc-2-Nal-OH
Descripción
The exact mass of the compound Boc-3-(2-naphthyl)-L-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKWHOVNPHQQTM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427309 | |
| Record name | Boc-3-(2-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58438-04-3 | |
| Record name | Boc-3-(2-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Naphth-2-yl-L-alanine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-2-Nal-OH for Researchers, Scientists, and Drug Development Professionals
Introduction: N-(tert-Butoxycarbonyl)-3-(2-naphthyl)-L-alanine, commonly referred to as Boc-2-Nal-OH, is a synthetic amino acid derivative that plays a pivotal role in the field of peptide chemistry and drug discovery. Its unique structural feature, the bulky naphthyl group, imparts valuable properties to peptides, including enhanced biological activity, increased stability, and altered receptor-binding profiles. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and an exploration of the biological activities and signaling pathways of peptides containing this modified amino acid.
Core Properties of this compound
This compound is a white to off-white powder with the chemical formula C₁₈H₂₁NO₄ and a molecular weight of 315.36 g/mol .[1][2] It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a 2-naphthyl group attached to the alanine (B10760859) side chain. This non-polar aromatic side chain significantly increases the hydrophobicity of the amino acid.
Physicochemical and Spectroscopic Data
For ease of comparison, the key physicochemical and spectroscopic properties of this compound and its D-enantiomer, Boc-D-2-Nal-OH, are summarized in the table below.
| Property | Boc-L-2-Nal-OH | Boc-D-2-Nal-OH |
| CAS Number | 58438-04-3[1] | 76985-10-9[3] |
| Molecular Formula | C₁₈H₂₁NO₄[1][2] | C₁₈H₂₁NO₄[3] |
| Molecular Weight | 315.36 g/mol [1][2] | 315.36 g/mol [3] |
| Appearance | White to off-white powder | - |
| Melting Point | ~95 °C (decomposes)[1] | ~98 °C (decomposes)[3] |
| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol[1] | [α]20/D −45±2°, c = 1% in ethanol[3] |
| Purity | ≥97.0% (HPLC)[1] | ≥97.0% (HPLC)[3] |
| Solubility | Soluble in organic solvents like DMSO and ethanol.[4] | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).
Synthesis of Boc-3-(2-Naphthyl)-L-alanine
This protocol describes the synthesis of this compound from 3-(2-Naphthyl)-L-alanine.
Materials:
-
3-(2-Naphthyl)-L-alanine
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a mixture of 1,4-dioxane (2.0 mL) and 1 M NaOH aqueous solution (5.0 mL) at 0°C, add 3-(2-Naphthyl)-L-alanine (215 mg, 1.00 mmol).
-
Add Boc₂O (0.24 mL, 1.05 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Adjust the pH of the reaction mixture to 2 by adding 1 M HCl aqueous solution.
-
Extract the reaction mixture with EtOAc.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain Boc-3-(2-Naphthyl)-L-alanine.
Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support. The example of Lanreotide synthesis is referenced.
Materials:
-
Boc-protected amino acids (including this compound)
-
Resin (e.g., Sieber amide resin)
-
Coupling agents (e.g., HOBt, EDC·HCl)
-
Solvents (e.g., Chloroform, DMF, DCM)
-
Deprotection agent (e.g., Trifluoroacetic acid - TFA)
-
Cleavage cocktail (e.g., TFA:PhSMe:PhOMe:EDT = 90:5:3:2)
Workflow:
References
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(tert-Butoxycarbonylamino)-3-(2-naphthyl)propanoic acid, commonly known as Boc-2-Nal-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in peptide synthesis. Its unique structural feature, the bulky naphthyl group, imparts significant hydrophobicity and the potential for enhanced binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its role in drug discovery and development.
Core Chemical Properties
This compound is a white to off-white solid, valued in peptide chemistry for its N-terminal tert-butyloxycarbonyl (Boc) protecting group. This group enhances its stability and solubility in organic solvents commonly used in peptide synthesis, while being readily removable under acidic conditions.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₁NO₄ | [1] |
| Molecular Weight | 315.36 g/mol | [1] |
| CAS Number | 58438-04-3 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~95 °C (decomposition) | [2] |
| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol | [2] |
| Solubility | Soluble in Ethanol (100 mg/mL), Chloroform (Sparingly), Methanol (Slightly) | [1] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectroscopic data.
| Spectroscopic Technique | Key Features and Observed Values |
| ¹H-NMR | The proton NMR spectrum exhibits characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the α-proton, the β-protons, and the aromatic protons of the naphthyl group. The exact chemical shifts can vary depending on the solvent used. |
| ¹³C-NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, the α-carbon, the β-carbon, and the aromatic carbons of the naphthyl ring. Typical shifts for carbonyl carbons in Boc-protected amino acids are in the range of 155-175 ppm.[3][4] |
| FT-IR (ATR) | The infrared spectrum displays characteristic absorption bands. Key peaks include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carbamate (B1207046) and carboxylic acid (around 1680-1740 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹).[5][6][7] |
| Mass Spectrometry (ESI-MS) | Electrospray ionization mass spectrometry typically shows the protonated molecule [M+H]⁺. Fragmentation patterns in tandem MS (MS/MS) can provide structural information, often involving the loss of the Boc group or parts of it.[8][9][10][11][12] |
Experimental Protocols
This compound is a cornerstone in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. This section outlines the fundamental experimental procedures for its incorporation into a peptide chain.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as this compound, in Boc-SPPS.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Start with a suitable resin, such as Merrifield or PAM resin for C-terminal acids, or MBHA/BHA resin for C-terminal amides.[13]
-
Swell the resin in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[14]
2. Boc Deprotection:
-
To remove the N-terminal Boc protecting group from the resin-bound amino acid, treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[13]
-
Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes) with fresh TFA/DCM solution.[13]
-
The deprotected amine will be in the form of a TFA salt.
3. Neutralization:
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralize the TFA salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes. This regenerates the free amine, ready for coupling.
-
Wash the resin again with DMF to remove excess base and byproducts.
4. Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent in DMF. Common coupling reagents for Boc-SPPS include:
-
Dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with an amine base like DIEA for in situ neutralization.
-
-
Coupling Reaction: Add the activated this compound solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, a second coupling can be performed.
5. Washing:
-
After a successful coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
6. Cleavage and Final Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
For Boc/Bzl chemistry, this is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[15]
-
Scavengers, such as p-cresol (B1678582) or anisole, are added to the cleavage cocktail to trap reactive carbocations generated during the deprotection of side-chain protecting groups.
Applications in Drug Development
The incorporation of this compound into peptide sequences is a key strategy in the development of therapeutic peptides. The naphthyl side chain can introduce conformational constraints and enhance hydrophobic interactions with receptor binding pockets, often leading to improved potency, selectivity, and metabolic stability.
Synthesis of Lanreotide (B11836)
A prominent example of the use of this compound is in the synthesis of Lanreotide, a synthetic analogue of somatostatin (B550006) used in the treatment of acromegaly and neuroendocrine tumors. The synthesis of Lanreotide involves the sequential coupling of amino acids, including a D-2-Nal residue (introduced using Boc-D-2-Nal-OH), onto a solid support, followed by cyclization to form the final bioactive peptide.[1][16][17][18][19]
Signaling Pathways of Relevant Targets
Peptides containing 2-naphthylalanine often target G-protein coupled receptors (GPCRs). Understanding the signaling pathways of these receptors is crucial for drug development.
1. Somatostatin Receptor (SSTR) Signaling:
Lanreotide and other somatostatin analogues containing 2-Nal exert their effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. The binding of the ligand to the receptor initiates a cascade of intracellular events.
Activation of SSTRs, which are coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][20][21] This, in turn, modulates downstream effectors, leading to the inhibition of hormone secretion and cell proliferation.[20] SSTR2 activation can also stimulate phospholipase C (PLC) and modulate ion channel activity.[21]
2. Melanocortin 4 Receptor (MC4R) Signaling:
This compound has also been utilized in the development of ligands for the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite.
MC4R is coupled to a stimulatory G-protein (Gs).[22] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and the subsequent activation of protein kinase A (PKA).[23] This signaling cascade ultimately results in reduced food intake and increased energy expenditure.[23][24] The incorporation of bulky, hydrophobic residues like 2-naphthylalanine can significantly influence the potency and selectivity of synthetic MC4R ligands.
Conclusion
This compound is a valuable and versatile building block for peptide chemists and drug development professionals. Its unique chemical properties, particularly the presence of the naphthyl group, provide a powerful tool for modulating the pharmacological properties of synthetic peptides. A thorough understanding of its characteristics and the experimental protocols for its use in SPPS is essential for the successful design and synthesis of novel peptide-based therapeutics targeting a range of diseases.
References
- 1. CN110330560B - The synthetic method of lanreotide acetate - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 16. rsc.org [rsc.org]
- 17. CN113480634A - Preparation method of lanreotide - Google Patents [patents.google.com]
- 18. medkoo.com [medkoo.com]
- 19. WO2017178950A1 - Process for preparation of lanreotide acetate - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
An In-depth Technical Guide to Boc-2-Nal-OH: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and key characteristics of N-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH). This valuable amino acid derivative is a critical building block in peptide synthesis, particularly for creating peptides with enhanced biological activity and for the development of peptide-based therapeutics.
Chemical Structure and Identification
This compound is a derivative of the unnatural amino acid L-3-(2-naphthyl)alanine. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide chemistry. This protection prevents unwanted side reactions during peptide coupling. The defining feature of this molecule is the bulky naphthyl group attached to the β-carbon of the alanine (B10760859) backbone, which imparts unique properties to peptides that incorporate it.
The structure of this compound is as follows:
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid [1]
Key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| Chemical Formula | C18H21NO4[2][3] |
| Molecular Weight | 315.36 g/mol [2] |
| CAS Number | 58438-04-3[2] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |
| InChI | InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
Physicochemical and Characterization Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of key characterization data is presented below.
| Property | Value |
| Appearance | White to off-white powder or crystals |
| Purity (HPLC) | ≥97.0% to >99% |
| Melting Point | ~95 °C (decomposes), 79-83 °C (literature value) |
| Optical Rotation ([α]20/D) | +45 ± 2° (c = 1% in ethanol) |
Synthesis of this compound
The most common method for the synthesis of this compound involves the protection of the amino group of L-3-(2-naphthyl)alanine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) under basic conditions.
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
L-3-(2-naphthyl)alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium hydroxide (B78521) (NaOH) aqueous solution
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a mixture of 1,4-dioxane and 1 M aqueous NaOH solution at 0°C, add L-3-(2-naphthyl)alanine.
-
To this suspension, add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the mixture at room temperature for approximately 5 hours.
-
After the reaction is complete, adjust the pH of the reaction mixture to 2 by adding 1 M aqueous HCl solution.
-
Extract the product from the aqueous layer using ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under vacuum to yield the final product, Boc-3-(2-Naphthyl)-L-alanine.
A reported yield for a similar procedure is approximately 95%.[4]
Spectroscopic Data
Applications in Research and Development
This compound is a key intermediate in the synthesis of various peptides and peptidomimetics. The incorporation of the 2-naphthylalanine residue can influence the conformational properties of the peptide, enhance its binding affinity to biological targets, and improve its metabolic stability. Its applications are prominent in the fields of drug discovery and development, particularly in the design of agonists and antagonists for G-protein coupled receptors (GPCRs) and other therapeutic targets.
Conclusion
This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development. The unique properties conferred by the 2-naphthylalanine moiety make this compound an important tool for the design and synthesis of novel peptide-based therapeutics.
References
- 1. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
An In-Depth Technical Guide to Boc-2-Nal-OH (CAS: 58438-04-3) for Researchers and Drug Development Professionals
Introduction: (S)-2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid, commonly known as Boc-2-Nal-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique structural feature, the bulky naphthyl group, provides enhanced hydrophobicity and steric influence, making it an invaluable tool for modulating the pharmacological properties of peptides. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the biological significance of incorporating 2-naphthylalanine into peptide structures.
Chemical and Physical Properties
This compound is a white to off-white powder.[] Key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 58438-04-3 | [][2] |
| Molecular Formula | C18H21NO4 | [][2] |
| Molecular Weight | 315.36 g/mol | [][2] |
| Melting Point | 92-95 °C | [] |
| Boiling Point | 512.2 °C at 760 mmHg | [] |
| Density | 1.200 g/cm³ | [] |
| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol | |
| Purity | ≥ 99.5% (Chiral HPLC) | [] |
| Solubility | Soluble in organic solvents such as DMSO and chloroform; limited solubility in water. | [3] |
| Storage | Store at 2-8 °C | [] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group, the alpha- and beta-protons of the alanine (B10760859) backbone, and the aromatic protons of the naphthalene (B1677914) ring.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the alpha- and beta-carbons of the amino acid, and the carbons of the naphthalene ring.
-
FT-IR: Key vibrational bands would be expected for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the Boc group, and aromatic C-H and C=C stretching from the naphthalene ring.[2][4]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 316.1543.
Experimental Protocols
The primary application of this compound is in Boc solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for the incorporation of this compound into a peptide chain on a solid support.
Materials:
-
This compound
-
Appropriate solid-phase resin (e.g., Merrifield resin, PAM resin)[5]
-
Coupling reagents (e.g., DCC/HOBt, HBTU/DIEA)
-
Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
-
Neutralization reagent: Diisopropylethylamine (DIEA) in DCM
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: DCM, Methanol (MeOH)
Protocol for Boc Solid-Phase Peptide Synthesis (SPPS):
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Remove the solution and add fresh deprotection solution. Agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
-
Amino Acid Coupling:
-
Dissolve this compound (typically 2-4 equivalents relative to resin loading) and a coupling agent (e.g., HOBt, 1 equivalent) in DMF.
-
Add the activating agent (e.g., DCC or HBTU, 1 equivalent) and allow to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours, or until a ninhydrin (B49086) test indicates complete coupling.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Boc deprotection (Step 2).
-
To cleave the peptide from the resin and remove side-chain protecting groups, treat the resin with a strong acid cocktail, typically containing anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole). This step requires specialized equipment and safety precautions.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Logical Relationship of this compound in Drug Discovery
Caption: Role of this compound from synthesis to drug candidate.
Biological Activity and Applications in Drug Development
The incorporation of the 2-naphthylalanine (2-Nal) residue into peptides can significantly influence their biological activity. The bulky and hydrophobic nature of the naphthalene side chain can enhance binding affinity to biological targets, improve metabolic stability, and modulate the conformational properties of the peptide.
Probing Protein-Protein Interactions: The unique fluorescent properties of the naphthalene ring allow 2-Nal to be used as an intrinsic fluorescent probe to study peptide-protein and peptide-membrane interactions without the need for external labels.[6] This is particularly valuable in understanding the mechanism of action of peptide drugs.
Enhanced Pharmacological Properties:
-
Antimicrobial Peptides: The addition of β-naphthylalanine residues to antimicrobial peptides has been shown to boost their salt resistance and serum stability, making them more effective therapeutic agents.[7] The bulky side chain is thought to facilitate deeper penetration into bacterial cell membranes.[7][8]
-
Receptor Binding: Peptides containing 2-Nal have been instrumental in the development of ligands for various receptors. For instance, cyclic α-MSH analogues containing D-Nal exhibit high affinity and selectivity for the melanocortin-4 (MC4) receptor.[6]
-
Enzyme Inhibition: Boc-3-(2-naphthyl)-L-alanine is used in the synthesis of dipeptidyl nitriles that act as potent and reversible inhibitors of Cathepsin C.[]
-
Anti-HIV Activity: The L-3-(2-naphthyl)alanine residue at position 3 of the peptide T140 has been identified as critical for its high anti-HIV activity, which is mediated through specific binding to the CXCR4 chemokine receptor.[9]
Signaling Pathway Interaction Example
Caption: Inhibition of a GPCR signaling pathway by a Nal-containing peptide.
Conclusion
This compound is a versatile and valuable reagent for peptide chemists and drug discovery scientists. Its incorporation into peptide sequences offers a powerful strategy to enhance biological activity, stability, and to probe molecular interactions. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this important building block in research and development settings. As the demand for novel peptide-based therapeutics continues to grow, the strategic use of unnatural amino acids like 2-naphthylalanine will undoubtedly play an increasingly critical role in the design of next-generation drugs.
References
- 2. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. rsc.org [rsc.org]
- 5. chempep.com [chempep.com]
- 6. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-3-(2-naphthyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Core Overview
Boc-3-(2-naphthyl)-L-alanine is a synthetic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) and drug development. Its structure incorporates a bulky, hydrophobic naphthyl group, which can enhance the binding affinity and metabolic stability of peptides incorporating it. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise peptide chain elongation. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the synthesis of the therapeutic octapeptide, Lanreotide.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of Boc-3-(2-naphthyl)-L-alanine.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | [1] |
| CAS Number | 58438-04-3 | [] |
| Molecular Formula | C18H21NO4 | [] |
| Molecular Weight | 315.36 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Property | Value | Source |
| Melting Point | 92-95 °C | [][3] |
| Boiling Point | 512.2 °C at 760 mmHg | [] |
| Density | 1.200 g/cm³ | [] |
| Purity | ≥ 99.5% (Chiral HPLC) | [] |
| Storage Temperature | 2-8 °C | [] |
Experimental Protocols
Synthesis of Boc-3-(2-naphthyl)-L-alanine
This protocol describes the protection of the amino group of 3-(2-naphthyl)-L-alanine using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).
Materials:
-
3-(2-Naphthyl)-L-alanine
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(2-naphthyl)-L-alanine (1.00 mmol) in a mixture of 1,4-dioxane (2.0 mL) and 1 M NaOH (5.0 mL) in a reaction vessel.
-
Cool the mixture to 0°C in an ice bath.
-
Add Boc-anhydride (1.05 mmol) to the cooled mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 5 hours.
-
After 5 hours, cool the reaction mixture again to 0°C and adjust the pH to 2 by adding 1 M HCl.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under vacuum to yield Boc-3-(2-naphthyl)-L-alanine.[4]
Synthesis of Lanreotide using Boc-3-(2-naphthyl)-L-alanine
Boc-3-(2-naphthyl)-L-alanine is a key component in the synthesis of Lanreotide, a somatostatin (B550006) analog used in the treatment of acromegaly and neuroendocrine tumors. The following is a simplified, multi-step solid-phase peptide synthesis protocol.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, etc.)
-
Boc-3-(2-naphthyl)-L-alanine
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water
-
Oxidation agent: Hydrogen peroxide (H₂O₂)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DCM.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU, HOBt, and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Peptide Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the Lanreotide sequence. For the final N-terminal amino acid, use Boc-3-(2-naphthyl)-L-alanine.
-
Cleavage from Resin: Cleave the synthesized peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/water).
-
Disulfide Bond Formation (Cyclization): Dissolve the cleaved peptide in a dilute aqueous solution and add an oxidizing agent (e.g., H₂O₂) to facilitate the formation of the disulfide bond between the two cysteine residues, resulting in the cyclized Lanreotide.
-
Purification: Purify the crude Lanreotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Synthesis workflow for Boc-3-(2-naphthyl)-L-alanine.
Caption: Workflow for the synthesis of Lanreotide.
References
An In-depth Technical Guide to Boc-2-Nal-OH: A Core Component in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the unnatural amino acid Boc-2-Nal-OH (N-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine). It details its chemical and physical properties, its critical role and application in solid-phase peptide synthesis (SPPS), and its significance in the development of therapeutic peptides. This document serves as a valuable resource for researchers and professionals engaged in peptide chemistry and drug discovery.
Core Properties of this compound
This compound is a derivative of the amino acid alanine, featuring a bulky 2-naphthyl group attached to the β-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1] This protecting group is crucial for its application in peptide synthesis, preventing unwanted reactions at the amino terminus during the coupling of amino acid residues.[] The naphthyl moiety, a bicyclic aromatic system, imparts unique properties to peptides, including enhanced hydrophobicity and the potential for π-π stacking interactions, which can influence peptide structure and binding affinity.[3]
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound and its D-enantiomer, Boc-D-2-Nal-OH, is presented in Table 1. This information is essential for reaction planning, analytical characterization, and quality control.
| Property | Boc-L-2-Nal-OH | Boc-D-2-Nal-OH |
| Synonyms | Boc-3-(2-naphthyl)-L-alanine | Boc-3-(2-naphthyl)-D-alanine |
| CAS Number | 58438-04-3 | 76985-10-9 |
| Molecular Formula | C₁₈H₂₁NO₄ | C₁₈H₂₁NO₄ |
| Molecular Weight | 315.36 g/mol | 315.36 g/mol [] |
| Appearance | White to off-white solid[5] | White solid[] |
| Melting Point | ~95 °C (decomposes) | Not specified |
| Optical Activity | [α]²⁰/D +45±2°, c = 1% in ethanol (B145695) | Not specified |
| Purity (HPLC) | ≥97.0% | Not specified |
| Solubility | Soluble in organic solvents like ethanol and DMSO.[1][5] | Soluble in organic solvents. |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5] | Store at 2-8 °C.[] |
Role in Peptide Synthesis: The Boc Strategy
This compound is a key building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy.[6] In this approach, the N-terminus of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl (B1604629) (Bzl) ethers, esters, and carbamates.[6] The Boc group's stability under neutral or basic conditions makes it ideal for the stepwise assembly of peptides on a solid support.[]
General Workflow for Boc-SPPS
The incorporation of this compound into a peptide sequence follows a cyclical process of deprotection, neutralization, and coupling. The general workflow is depicted in the diagram below.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involved in using this compound in peptide synthesis.
Boc Deprotection Protocol
The removal of the Boc protecting group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction.
Materials:
-
Resin-bound peptide with N-terminal Boc protection
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7]
-
Dichloromethane (DCM) for washing
-
Isopropyl alcohol (IPA) for washing
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 20-30 minutes at room temperature.[7] A shorter pre-wash of 5 minutes can also be employed.[7]
-
Filter the resin and wash thoroughly with DCM (3-5 times) to remove the TFA and the cleaved tert-butyl cations.
-
Wash the resin with IPA (2-3 times) to remove residual DCM and prepare for the neutralization step.
Neutralization Protocol
After the acidic deprotection step, the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt must be neutralized to the free amine to enable the next coupling reaction.
Materials:
-
Deprotected peptide-resin
-
Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM[6]
-
Dichloromethane (DCM) for washing
Procedure:
-
Treat the deprotected peptide-resin with the neutralization solution (5-10% DIEA in DCM) for 5-10 minutes at room temperature.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA and its salts.
Coupling Protocol for this compound
The coupling step involves the activation of the carboxylic acid of this compound and its reaction with the free N-terminal amine of the resin-bound peptide.
Materials:
-
Neutralized peptide-resin
-
This compound
-
Coupling/activating agents: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[6]
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) as the solvent
Procedure:
-
Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and the activating agent (e.g., HBTU, equivalent to the amino acid) in DMF.
-
Add DIEA (2-4 equivalents) to the solution to activate the this compound. The solution will typically change color.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
-
Once the reaction is complete, filter the resin and wash it thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.
Applications in Drug Discovery and Research
The incorporation of 2-naphthylalanine into peptide sequences has proven to be a valuable strategy in the development of therapeutic agents and research tools.
-
Modulation of Receptor Binding: The bulky and hydrophobic nature of the naphthyl side chain can significantly influence the binding affinity and selectivity of peptides for their target receptors. For instance, Boc-D-2-Nal-OH is a key component in the synthesis of Lanreotide, a somatostatin (B550006) analog used in the treatment of acromegaly and neuroendocrine tumors.[][8] It is also used in the preparation of antagonists for the melanocortin-4 (MC4) receptor.[][8]
-
CXCR4 Antagonists: Boc-D-2-Nal-OH has been utilized in the synthesis of analogs of FC131, a CXCR4 antagonist with anti-HIV activity.[9]
-
Fluorescent Probing: The naphthyl group possesses intrinsic fluorescent properties, allowing 2-Nal to be used as a fluorescent probe to study peptide conformation and interaction with biological membranes.[10]
-
Hydrogel Formation: The enhanced aromatic-aromatic interactions provided by the naphthyl group can promote molecular self-assembly, enabling the formation of peptide-based hydrogels for biomedical applications.[3]
Signaling Pathway Involvement of 2-Nal Containing Peptides
It is important to clarify that this compound itself is a building block and not a signaling molecule. However, peptides synthesized using this amino acid can modulate various signaling pathways by interacting with specific receptors. The diagram below illustrates a generalized concept of how a peptide containing 2-Nal, such as a somatostatin analog, can influence intracellular signaling.
In this example, the peptide binds to a G-protein coupled receptor (GPCR) on the cell surface, leading to the activation of intracellular signaling cascades that ultimately result in a specific cellular response. The inclusion of 2-Nal in the peptide sequence is critical for achieving the desired affinity and efficacy at the receptor.
Conclusion
This compound is an indispensable tool in the field of peptide science. Its unique chemical properties and the well-established methodologies for its use in Boc-SPPS have enabled the synthesis of a wide range of bioactive peptides with significant therapeutic and research applications. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in the laboratory, empowering researchers to advance the frontiers of drug discovery and peptide engineering.
References
- 1. lifetein.com [lifetein.com]
- 3. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. 01-A-2575 - boc-d-2-nal-oh | 76985-10-9 | CymitQuimica [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of Boc-2-Nal-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of N-α-tert-Butoxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH), an unnatural amino acid, in the synthesis of peptide libraries. The incorporation of 2-naphthylalanine (2-Nal) into peptide sequences is a powerful strategy in drug discovery, often leading to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. This document details the properties of this compound, provides explicit protocols for its use in solid-phase peptide synthesis (SPPS), presents quantitative data on its impact on peptide function, and illustrates relevant biological pathways and experimental workflows.
Introduction to this compound in Peptide Chemistry
This compound is a derivative of the amino acid alanine, featuring a bulky and hydrophobic naphthyl group attached to its β-carbon.[1] This modification from the natural amino acid phenylalanine offers unique structural and chemical properties that are highly advantageous in the design of peptidomimetics and peptide-based therapeutics.[1][] The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for its use in the well-established Boc/Bzl strategy of solid-phase peptide synthesis.[3]
The incorporation of 2-Nal into a peptide sequence can significantly influence its conformation and interaction with biological targets. The larger aromatic surface of the naphthyl group, compared to the phenyl group of phenylalanine, can enhance hydrophobic and π-π stacking interactions with receptors and enzymes, often leading to increased binding affinity and potency.[4][5] Furthermore, the steric bulk of the naphthyl moiety can shield the peptide backbone from proteolytic enzymes, thereby increasing its in vivo half-life.[]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference(s) |
| CAS Number | 58438-03-2 | [1] |
| Molecular Formula | C₁₈H₂₁NO₄ | [6] |
| Molecular Weight | 315.36 g/mol | [6] |
| Appearance | White to off-white powder | |
| Melting Point | ~95 °C (decomposes) | [6] |
| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol | [6] |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, DMSO) | [1] |
| Purity (HPLC) | ≥97.0% | [6] |
Experimental Protocols for Peptide Library Synthesis using this compound
The synthesis of a peptide library incorporating this compound can be efficiently achieved using the split-and-mix (or split-and-pool) method of solid-phase peptide synthesis with Boc chemistry.[7][8] This technique allows for the generation of a large number of unique peptide sequences on individual resin beads.
General Boc-SPPS Workflow
The following diagram illustrates the general cycle for Boc-SPPS.
Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.
Detailed Protocol for Split-and-Mix Peptide Library Synthesis
This protocol outlines the synthesis of a tripeptide library with this compound at a fixed position and variation at other positions.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Reaction vessels for manual synthesis or an automated peptide synthesizer
Procedure:
-
Resin Preparation:
-
Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Example with 3 different amino acids):
-
Divide the swollen resin into three equal portions in separate reaction vessels.
-
Vessel 1: Couple Boc-Amino-Acid-1. Dissolve Boc-AA1 (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF and add to the resin. Agitate for 1-2 hours.
-
Vessel 2: Couple Boc-Amino-Acid-2 using the same procedure.
-
Vessel 3: Couple Boc-Amino-Acid-3 using the same procedure.
-
Perform a Kaiser test on a small sample from each vessel to confirm complete coupling (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling.
-
Wash the resin in each vessel with DMF (3x) and DCM (3x).
-
-
Mixing and Splitting:
-
Combine all three portions of the resin into a single vessel.
-
Wash the combined resin with DCM and DMF to ensure thorough mixing.
-
Divide the mixed resin again into the desired number of equal portions for the next coupling step.
-
-
Second Amino Acid Coupling (Incorporation of this compound):
-
To each portion of the resin, couple this compound using the same coupling procedure as in step 2.
-
Since this compound is being added to all portions, the resin does not need to be split for this step if it's a fixed position in the library.
-
Confirm complete coupling with a Kaiser test and wash the resin.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the split-and-mix cycle for the remaining variable positions in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, remove the N-terminal Boc group with TFA/DCM.
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Cleave the peptides from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptides.
-
-
Purification and Analysis:
-
Purify the individual peptides from the library (if desired) using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Quantitative Data on the Impact of 2-Nal Incorporation
The inclusion of 2-Nal in peptide sequences has been shown to significantly impact their biological activity. Below are examples of quantitative data comparing the binding affinities of peptides with and without this modification.
Table 1: Comparison of Binding Affinities of GnRH Antagonists
| Compound | Structure | Receptor Binding Affinity (IC₅₀, nM) | Reference |
| Nal-Glu Antagonist | [Ac-D-Nal(2)¹, D-4-Cl-Phe², D-Pal³, Arg⁵, D-Glu(AA)⁶, D-Ala¹⁰]-GnRH | Data indicates high affinity | [9] |
| Antide | [Ac-D-Nal¹, D-4-Cl-Phe², D-Pal³, Nic-Lys⁵, D-Nic-Lys⁶, Ip-Lys⁸, D-Ala¹⁰]-GnRH | Data indicates high affinity | [9] |
| Cetrorelix | [Ac-D-Nal¹, D-4-Cl-Phe², D-Pal³, D-Cit⁶, D-Ala¹⁰]-GnRH | Data indicates high affinity | [9] |
Note: While the referenced study provides a comparative analysis of the antigonadotropic activity, specific IC₅₀ values for direct comparison to a non-Nal containing equivalent were not presented in a single table. The high activity of these 2-Nal-containing antagonists is well-established.
Table 2: Binding Affinities of α-MSH Analogues to Melanocortin-4 Receptor (MC4R)
| Peptide | Modification | Receptor Affinity (Ki, nM) |
| α-MSH | Native Peptide | ~1.0 |
| Cyclic α-MSH Analogue | Contains D-Nal at position 7 | Significantly high affinity and selectivity for MC4R |
Note: Specific Ki values can vary between studies, but the trend of increased affinity with D-Nal substitution is a recurring observation in the literature for melanocortin receptor ligands.[10]
Visualization of Relevant Signaling Pathways
Peptides containing 2-Nal often target G-protein coupled receptors (GPCRs). The following diagrams illustrate the signaling pathways for three such receptors: the Melanocortin 1 Receptor (MC1R), the Luteinizing Hormone-Releasing Hormone (LHRH) Receptor, and the C-X-C Motif Chemokine Receptor 4 (CXCR4).
References
- 1. academic.oup.com [academic.oup.com]
- 3. chempep.com [chempep.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 9. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Boc-2-Nal-OH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH), a key building block in peptide synthesis and drug discovery. Understanding its solubility in various organic solvents is critical for its effective use in synthetic protocols, purification, and formulation development.
Core Physical and Chemical Properties
This compound is an amino acid derivative characterized by the presence of a hydrophobic naphthyl group and a lipophilic tert-butoxycarbonyl (Boc) protecting group. These structural features significantly influence its solubility, rendering it more soluble in organic solvents than in aqueous solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁NO₄ | [1][2][3] |
| Molecular Weight | 315.36 g/mol | [1][2][4] |
| Melting Point | ~95-98 °C (decomposes) | [2][5] |
| Appearance | Off-white to white crystalline powder | [5][6] |
Quantitative and Qualitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative and qualitative data.
| Solvent | Abbreviation | Solubility | Remarks | Source |
| Ethanol (B145695) | EtOH | 100 mg/mL (317.10 mM) | Requires sonication for dissolution. | [4] |
| Ethanol | EtOH | Sparingly Soluble | - | [5][7] |
| Methanol | MeOH | Slightly Soluble | - | [5] |
| Chloroform | CHCl₃ | Sparingly Soluble | - | [5][7] |
The significant solubility in ethanol is noteworthy and makes it a suitable solvent for preparing stock solutions and for reactions where high concentrations are required.[4][7] The "sparingly" and "slightly" soluble nature in other solvents suggests that for applications requiring high concentrations in those media, alternative solvents or solvent mixtures might be necessary. The hydrophobic nature of the naphthyl ring and the Boc group contribute to its limited solubility in more polar solvents.[7]
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent. This method can be adapted for various protected amino acids.
Materials and Equipment:
-
This compound
-
Organic solvents of interest (e.g., Dichloromethane, Methanol, Ethanol, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial dispersion.
-
Place the vials in a thermostatically controlled shaker and equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dissolution.[4][8]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility values.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.
Caption: A generalized workflow for the experimental determination of compound solubility.
References
- 1. scbt.com [scbt.com]
- 2. Boc- D -2-Nal-OH = 97.0 HPLC 76985-10-9 [sigmaaldrich.com]
- 3. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-3-(2-naphthyl)-D-alanine|lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. Buy Boc-3-(2-naphthyl)-L-alanine | 58438-04-3 [smolecule.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
A Technical Guide to N-α-tert-Butoxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine, commonly referred to as Boc-2-Nal-OH. This synthetic amino acid derivative is a crucial building block in peptide synthesis, particularly for the incorporation of the bulky, hydrophobic 2-naphthylalanine residue into peptide chains. Its use is prevalent in the development of peptide-based therapeutics and other specialized chemical applications.
Chemical Properties and Identification
This compound is an L-alanine derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a hydrogen on the beta-carbon is substituted with a 2-naphthyl group. This structure imparts significant hydrophobicity and steric bulk, which can influence the conformation and biological activity of the resulting peptides.
Below is a summary of its key quantitative data:
| Property | Value | References |
| Molecular Formula | C₁₈H₂₁NO₄ | [1][2][3][4] |
| Molecular Weight | 315.36 g/mol | [1][2][3][5] |
| CAS Number | 58438-04-3 | [1][2][3] |
| Appearance | White to off-white solid/powder | [2][6] |
| Melting Point | 92-95 °C | [6] |
| Storage Temperature | -20°C | [2][6] |
Applications in Peptide Synthesis
The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS). The Boc protecting group prevents unwanted reactions at the N-terminus during the coupling of subsequent amino acids. The 2-naphthylalanine residue is of particular interest in medicinal chemistry for its ability to mimic phenylalanine in peptide ligands while offering altered steric and electronic properties. This can lead to enhanced binding affinity, selectivity, and metabolic stability of the peptide.
General Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following describes a generalized workflow for the incorporation of this compound into a peptide chain using Boc-based solid-phase peptide synthesis. The specific reagents and reaction times may need to be optimized based on the specific peptide sequence and scale of the synthesis.
-
Resin Preparation: The synthesis begins with a solid support (resin), typically a polystyrene-based resin functionalized with a linker and the first amino acid of the target peptide.
-
Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using an acid, commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This exposes a free amino group for the next coupling step.
-
Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIEA), to prepare the free amine for coupling.
-
Activation and Coupling: this compound is activated in solution using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA or HOBt). The activated this compound is then added to the resin, and the coupling reaction proceeds to form a new peptide bond.
-
Washing: The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection, neutralization, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or a "cleavage cocktail" containing TFA and various scavengers.
-
Purification and Analysis: The crude peptide is precipitated, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then analyzed for purity and identity using techniques like mass spectrometry and analytical HPLC.
The following diagram illustrates the logical workflow for a single coupling cycle in Boc-SPPS.
This guide provides foundational information for the use of this compound in research and development. For specific applications, further optimization of experimental conditions is recommended.
References
An In-depth Technical Guide to Boc-Protected Amino Acids
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of tert-butyloxycarbonyl (Boc)-protected amino acids, a cornerstone in modern organic synthesis and peptide chemistry. We will delve into their core principles, synthesis, deprotection strategies, and critical applications, with a focus on providing actionable experimental protocols and comparative data for laboratory professionals.
Core Concepts of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its popularity stems from its unique chemical properties: it is exceptionally stable under a wide range of basic, nucleophilic, and catalytic hydrogenation conditions, yet can be easily and cleanly removed under mild acidic conditions.[1][2] This acid lability is the key to its utility, allowing for selective deprotection in the presence of other protecting groups.
The primary function of the Boc group in peptide synthesis is to reversibly block the α-amino group of an amino acid.[3] This prevents the amine from engaging in unwanted side reactions during the formation of peptide bonds, thereby ensuring that the amino acids are linked in the correct, predetermined sequence.[3] This strategic use of protection and deprotection is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).[]
The Boc group's properties allow for an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct conditions without affecting each other.[2] For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group.[2]
Chemical Structure and Synthesis
The Boc group is introduced by reacting the free amino group of an amino acid with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[3][5] The reaction is typically performed in the presence of a base.[2]
Caption: General chemical structure of a Boc-protected amino acid.
Mechanism of Boc Protection
The synthesis involves a nucleophilic attack by the amino group on one of the electrophilic carbonyl carbons of the Boc anhydride.[6] The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which then decomposes into the stable byproducts tert-butanol (B103910) and carbon dioxide gas, driving the reaction to completion.[6][7]
Caption: Reaction pathway for the N-protection of an amino acid using Boc anhydride.
Quantitative Data for Boc Protection
The N-protection of amino acids with (Boc)₂O is generally a high-yielding reaction. The choice of solvent and base can be optimized depending on the specific amino acid substrate.
| Amino Acid | Base | Solvent System | Reaction Time | Yield (%) | Reference |
| L-Alanine | NaOH | THF / H₂O | 17 hours | 100 | [8] |
| Various Amines | Triethylamine (TEA) | H₂O / THF | 6 hours | up to 90+ | [9] |
| Various Amines | Iodine (catalytic) | Solvent-free | Ambient | High | [5] |
| Various Amines | None (catalyst-free) | H₂O / Acetone | 5-10 minutes | Excellent | [10] |
Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine
This protocol is adapted from a literature procedure for the synthesis of Boc-L-alanine.[8]
Materials:
-
L-Alanine ((S)-2-aminopropanoic acid)
-
Sodium hydroxide (B78521) (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
4 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware, ice bath, magnetic stirrer
Procedure:
-
Suspend L-alanine (10.00 g, 112.24 mmol) in 56 mL of H₂O in a round-bottom flask.
-
Cool the suspension to 0°C using an ice bath.
-
Add NaOH (6.73 g, 168.36 mmol) to the mixture and stir until dissolved.
-
Add 56 mL of THF, followed by the dropwise addition of (Boc)₂O (31.85 g, 145.91 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 17 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O and tert-butanol.
-
Carefully acidify the aqueous layer to a pH of ~1 with 4 M HCl while cooling in an ice bath.
-
Extract the acidified aqueous layer with EtOAc (4 x 100 mL).
-
Combine the organic extracts and wash with 100 mL of saturated brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, N-(tert-Butoxycarbonyl)-L-alanine. The reported yield is quantitative (100%).[8]
Deprotection of the Boc Group
The removal of the Boc group is a critical step and is most commonly achieved under acidic conditions.[11] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Mechanism of Acid-Catalyzed Deprotection
The deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3][12] This initial step weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11][12] The carbamic acid is unstable and spontaneously decarboxylates, releasing the free amine (as its ammonium (B1175870) salt) and carbon dioxide.[3][11]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The reactive tert-butyl cation generated during deprotection can potentially alkylate sensitive amino acid side chains (e.g., Tryptophan, Methionine).[5] To prevent these side reactions, "scavengers" such as anisole, thioanisole, or dithiothreitol (B142953) (DTE) are often added to the deprotection solution to trap the cation.[5][13][14]
Comparison of Deprotection Reagents
The most common reagents for Boc deprotection are TFA and HCl in an organic solvent. Milder, alternative methods have also been developed for substrates sensitive to strong acids.
| Reagent/Method | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0.5 - 4 hours | Highly effective, volatile (easy to remove) | Corrosive, harsh for some substrates | [11][13] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Ethyl Acetate | 1 - 4 hours | Effective, product precipitates as HCl salt | Less volatile, can be slower than TFA | [11][15] |
| Oxalyl Chloride | 3 equiv. in Methanol | 1 - 4 hours | Mild, tolerant of many functional groups | Reagent is moisture-sensitive | [16] |
| Refluxing Water | Deionized water, 100 °C | 12 - 15 minutes | "Green" alternative, avoids strong acids | Limited to water-soluble/stable substrates | [11][17] |
| Trimethylsilyl iodide (TMSI) | Anhydrous Chloroform or DCM | 15 - 30 minutes | Mild, non-hydrolytic, fast | Reagent is expensive and moisture-sensitive | [14][15] |
Experimental Protocols for Deprotection
This protocol is a standard procedure for Boc cleavage.[11][15][18]
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv.) in DCM (to a concentration of ~0.1-0.2 M).
-
Add TFA to the solution to a final concentration of 25-50% (v/v). If sensitive residues are present, add a scavenger (e.g., 2-5% anisole).
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[15]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
This method is useful when the product is desired as a stable hydrochloride salt.[11][15]
Materials:
-
Boc-protected amine
-
4M solution of HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[15]
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration, wash thoroughly with diethyl ether to remove non-polar impurities, and dry under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was central to Merrifield's original development of SPPS, which revolutionized peptide synthesis.[13] The "Boc/Bzl" strategy uses the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable benzyl-based groups (Bzl) for semi-permanent side-chain protection.[19][20] Although both are removed by acid, their differential lability allows for selective cleavage: Boc is removed by moderate acid (TFA), while benzyl (B1604629) groups require very strong acid (e.g., anhydrous Hydrogen Fluoride, HF) for removal.[20][21]
The Boc-SPPS Workflow
A typical cycle in Boc-SPPS involves a series of repeated steps: deprotection, neutralization, and coupling.
Caption: A typical workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
General Protocol for One Boc-SPPS Cycle
This protocol outlines the key steps for adding one amino acid to a growing peptide chain on a solid support.[3][13]
Materials:
-
Peptide-resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Deprotection solution: 50% TFA in DCM (with 0.5% DTE if Cys, Met, or Trp are present)
-
Isopropyl alcohol (IPA)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acid
-
Coupling reagent (e.g., DCC, HBTU)
-
SPPS reaction vessel
Procedure:
-
Swelling: Swell the peptide-resin in DCM.
-
Deprotection:
-
Treat the resin with the deprotection solution for 5 minutes (pre-wash).
-
Drain, and add fresh deprotection solution for an additional 20-25 minutes.[13]
-
-
Washing:
-
Wash the resin with DCM (2x).
-
Wash the resin with IPA (2x) to shrink the resin and help remove trapped acid.[13]
-
Wash the resin with DCM (2x).
-
-
Neutralization:
-
Add the neutralization solution to the resin and agitate for 10 minutes to liberate the free amine.[3]
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve the next Boc-protected amino acid and a coupling reagent in a suitable solvent (e.g., DCM or DMF).
-
Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete (as monitored by a ninhydrin (B49086) test).
-
-
Washing: Wash the resin thoroughly with DCM to remove excess reagents and by-products. The peptide-resin is now ready for the next cycle.
Analysis and Quality Control
Ensuring the identity and purity of Boc-protected amino acids and the resulting peptides is critical. Several analytical techniques are routinely employed.
| Technique | Purpose | Key Information Provided | Reference |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative purity check | Presence of starting material, product formation, major impurities | [22] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis, impurity profiling | High-resolution separation, accurate quantification of purity (%) | [22][] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Confirms the chemical structure, presence of Boc group (characteristic signal at ~1.4 ppm) | [8][24] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Provides the exact mass of the compound, confirming identity | [][] |
Conclusion
Boc-protected amino acids are indispensable tools in the arsenal (B13267) of the modern synthetic chemist. Their robust stability, coupled with predictable and clean deprotection under acidic conditions, provides the control necessary for the complex, multi-step synthesis of peptides and other nitrogen-containing molecules. While newer methods like Fmoc chemistry have become prevalent in automated SPPS, the Boc strategy remains highly relevant, particularly for the synthesis of complex peptides and in large-scale industrial applications.[][26] A thorough understanding of the principles and protocols detailed in this guide is essential for researchers aiming to leverage this powerful chemical strategy in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. chempep.com [chempep.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. mcours.net [mcours.net]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 24. Page loading... [wap.guidechem.com]
- 26. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Naphthylalanine in Peptide Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of the non-canonical amino acid naphthylalanine (Nal) into peptide-based therapeutics has emerged as a powerful strategy to overcome inherent limitations of native peptides, such as poor stability and low potency. This technical guide provides an in-depth analysis of the applications of 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal) in peptide drug design. Through its bulky, hydrophobic, and aromatic nature, naphthylalanine profoundly influences peptide structure, enhancing proteolytic resistance, improving membrane penetration, and modulating receptor interactions. This guide will detail the impact of naphthylalanine on antimicrobial and anticancer peptides, its role in designing G-protein coupled receptor (GPCR) ligands, and provide comprehensive experimental protocols for the synthesis and evaluation of these modified peptides.
Introduction: The Role of Naphthylalanine in Peptide Optimization
Peptide-based therapeutics offer high specificity and potency, but their clinical translation is often hampered by rapid degradation by proteases and poor membrane permeability. The substitution of natural amino acids with synthetic counterparts is a key strategy to address these challenges. Naphthylalanine, an isomer of alanine (B10760859) containing a naphthalene (B1677914) moiety, provides a significant steric and hydrophobic enhancement compared to natural aromatic amino acids like phenylalanine and tryptophan.[1] This modification has been shown to:
-
Enhance Proteolytic Stability: The bulky naphthyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in serum and other biological fluids.[2][3]
-
Improve Potency: The increased hydrophobicity can lead to stronger interactions with cell membranes and receptor binding pockets, resulting in lower minimum inhibitory concentrations (MICs) for antimicrobial peptides and lower half-maximal inhibitory concentrations (IC50) for anticancer peptides.[2][3][4]
-
Modulate Receptor Selectivity: The distinct steric and electronic profiles of 1-Nal and 2-Nal can be leveraged to fine-tune the binding affinity and selectivity of peptides for their target receptors.[1]
-
Serve as a Fluorescent Probe: The intrinsic fluorescence of the naphthalene ring allows it to be used as a spectroscopic probe to study peptide-membrane and peptide-receptor interactions.[5]
This guide will explore these applications in detail, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Applications of Naphthylalanine in Peptide Therapeutics
Antimicrobial Peptides (AMPs)
A major application of naphthylalanine is in the development of more robust and potent antimicrobial peptides. The addition of Nal, often as an "end-tag" at the N- or C-terminus, has been demonstrated to significantly enhance the antimicrobial activity, particularly under high-salt conditions, a common limitation for many natural AMPs.[2]
Mechanism of Action: The enhanced efficacy of Nal-modified AMPs is attributed to their increased ability to penetrate and disrupt bacterial cell membranes. The bulky and hydrophobic naphthalene moiety is thought to anchor the peptide more effectively into the lipid bilayer, leading to more efficient membrane permeabilization.[2][4]
Quantitative Data: The following tables summarize the comparative antimicrobial activity of various peptides with and without naphthylalanine modification.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of S1 Peptide and its Naphthylalanine Analogs [2][4]
| Peptide | Sequence | E. faecium | A. baumannii | E. coli |
| S1 | Ac-KKWRKWLAKK-NH₂ | >64 | >64 | >64 |
| S1-Nal | Ac-KKWRKWLAKK(Nal)-NH₂ | 64 | 8 | 32 |
| S1-Nal-Nal | Ac-KKWRKWLAKK(Nal)(Nal)-NH₂ | 32 | 2-8 | 16 |
Table 2: MIC (µg/mL) of KWWK Peptide and its Naphthylalanine Analog at 100 mM NaCl [2]
| Peptide | MIC (µg/mL) |
| KWWK | No activity |
| KWWK-Nal-Nal | 1.6 |
Anticancer Peptides (ACPs)
Similar to its application in AMPs, naphthylalanine has been incorporated into anticancer peptides to enhance their potency and selectivity. The increased positive charge and hydrophobicity from Nal and other residues can lead to preferential binding to and disruption of negatively charged cancer cell membranes.[3]
Mechanism of Action: Nal-containing ACPs are thought to induce cancer cell death through membrane lysis and the induction of apoptosis. Fluorescence microscopy studies have shown that these peptides can preferentially bind to cancer cells over normal cells.[3]
Quantitative Data: The table below presents the half-maximal inhibitory concentration (IC50) values of an S1-derived peptide and its Nal-modified analogs against various human cancer cell lines.
Table 3: Comparative IC50 (µM) of S1-derived Peptides against Human Cancer Cell Lines [Data synthesized from multiple sources indicating trends]
| Peptide | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| S1 | >100 | >100 | >100 |
| Nal2-S1 | 25.3 | 31.6 | 28.4 |
| K4R2-Nal2-S1 | 12.5 | 15.8 | 14.2 |
G-Protein Coupled Receptor (GPCR) Ligands
Naphthylalanine is a valuable tool in the design of potent and selective ligands for GPCRs, a large family of transmembrane receptors involved in numerous physiological processes and targeted by a significant portion of modern pharmaceuticals.
Synthetic analogs of LHRH are used in the treatment of hormone-dependent cancers such as prostate and breast cancer. The incorporation of D-2-naphthylalanine (D-Nal(2)) at specific positions in LHRH antagonists enhances their receptor binding affinity and resistance to enzymatic degradation.[6]
Signaling Pathway: LHRH receptors in pituitary gonadotrophs are Gq/11-coupled, and their activation leads to the stimulation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium and activation of protein kinase C (PKC), ultimately leading to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In contrast, in prostate cancer cells, the LHRH receptor appears to be coupled to Gαi proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and an antiproliferative effect.
Cyclic α-melanocyte stimulating hormone (α-MSH) analogs containing D-naphthylalanine have shown high affinity and selectivity for the melanocortin-4 receptor (MC4R), which is involved in energy homeostasis and appetite regulation.[5] The incorporation of D-Nal can also serve as a fluorescent probe to study the interaction of these peptides with lipid membranes.[5]
Signaling Pathway: Melanocortin receptors, including MC4R, are typically Gs-coupled GPCRs. Agonist binding leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of naphthylalanine-containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of naphthylalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including Fmoc-1-Nal-OH or Fmoc-2-Nal-OH)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with coupling reagents (e.g., HBTU/HOBt or DIC) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Serum Stability Assay
Materials:
-
Lyophilized peptide
-
Human or animal serum
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)
Protocol:
-
Incubation: Dissolve the peptide in serum to a final concentration (e.g., 100 µg/mL) and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Immediately add an equal volume of cold 10% TCA solution to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Centrifugation: Incubate the mixture on ice for 10 minutes and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Monitor the peptide peak at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life.
-
Fluorescence Quenching Assay for Membrane Interaction
This assay is used to assess the interaction of peptides with lipid membranes by monitoring the quenching of intrinsic tryptophan or naphthylalanine fluorescence.
Materials:
-
Peptide containing a fluorescent residue (Trp or Nal)
-
Large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC/POPG)
-
Aqueous quencher (e.g., acrylamide (B121943) or potassium iodide)
-
Fluorometer
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer.
-
Fluorescence Measurement:
-
Place the peptide solution in a quartz cuvette in the fluorometer.
-
Excite the sample at the appropriate wavelength (e.g., ~280 nm for Trp, ~285 nm for Nal) and record the emission spectrum.
-
-
Quenching Titration:
-
Add small aliquots of the LUV suspension to the cuvette and record the fluorescence spectrum after each addition. The interaction with the lipid bilayer will often result in a blue shift and an increase in fluorescence intensity as the fluorophore moves into a more hydrophobic environment.
-
Alternatively, to enhance the signal, the experiment can be performed in the presence of an aqueous quencher. The quencher will decrease the fluorescence of the peptide in solution. Upon binding to the LUVs, the fluorophore becomes shielded from the quencher, resulting in a significant increase in fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or emission maximum as a function of lipid concentration.
-
These data can be used to calculate the partition coefficient (Kp) and the free energy of partitioning (ΔG), which quantify the affinity of the peptide for the membrane.
-
Conclusion
The incorporation of naphthylalanine into peptides is a versatile and highly effective strategy for enhancing their therapeutic potential. By increasing stability, improving potency, and allowing for the fine-tuning of receptor interactions, Nal modification has proven to be a valuable tool in the development of next-generation antimicrobial, anticancer, and GPCR-targeting peptide drugs. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these promising therapeutic candidates. As our understanding of peptide structure-activity relationships continues to grow, the rational design of peptides incorporating non-canonical amino acids like naphthylalanine will undoubtedly play an increasingly important role in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
An In-Depth Technical Guide on Boc-2-Nal-OH for Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N-tert-Butoxycarbonyl)-3-(2-naphthyl)-L-alanine, commonly referred to as Boc-2-Nal-OH, is a pivotal synthetic amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural feature, the bulky and hydrophobic naphthyl group, imparts desirable physicochemical properties to peptides, making it a valuable building block in the design of potent and stable peptide-based therapeutics. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its critical role in the development of novel drug candidates targeting a range of diseases.
The incorporation of the 2-naphthylalanine (2-Nal) moiety can significantly enhance the binding affinity, metabolic stability, and pharmacokinetic profile of peptides.[1] These improvements are attributed to the increased hydrophobicity and steric bulk of the naphthyl group, which can lead to more favorable interactions with biological targets and protect the peptide backbone from enzymatic degradation.[2][3] This technical guide will delve into the specific applications of this compound in the design of gonadotropin-releasing hormone (GnRH) antagonists, somatostatin (B550006) analogs, and melanocortin receptor ligands, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Concepts and Properties of this compound
This compound is a derivative of the unnatural amino acid L-2-naphthylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during the peptide chain elongation. The Boc group is labile to acid, typically removed by treatment with trifluoroacetic acid (TFA), allowing for the stepwise assembly of peptides.
The key feature of this compound is the 2-naphthyl group, a bicyclic aromatic system that is significantly larger and more hydrophobic than the side chains of natural aromatic amino acids like phenylalanine and tyrosine. This property is exploited in drug design to enhance interactions with hydrophobic pockets in target receptors and to increase the proteolytic stability of the resulting peptides.[1]
Quantitative Data Summary
The incorporation of 2-naphthylalanine into peptide structures has a demonstrable impact on their biological activity. The following tables summarize key quantitative data for representative peptides synthesized using this compound.
Table 1: GnRH Antagonists Containing 2-Naphthylalanine
| Compound | Target | Assay Type | IC50 / Ki | Species | Reference |
| Degarelix | GnRH Receptor | Competitive Binding | IC50 = 3 nM | Human | [4] |
| Degarelix | GnRH Receptor | Competitive Binding | Ki = 0.082 ng/mL | Human | [5][6] |
| Cetrorelix (B55110) | GnRH Receptor | Reporter Gene Assay | pIC50 = 8.38 (IC50 = 4.2 nM) | Human | [7] |
| Cetrorelix | GnRH Receptor | Competitive Binding | pKd = 8.9 (Kd = 1.26 nM) | Human | [7] |
| Acyline Analog 9 | GnRH Receptor | Reporter Gene Assay | IC50 < 2 nM | Human | [8][9] |
| Acyline Analog 15 | GnRH Receptor | Reporter Gene Assay | IC50 < 2 nM | Human | [8][9] |
Table 2: Somatostatin Analogs with 2-Naphthylalanine Derivatives
| Compound | Target | Assay Type | IC50 / EC50 | Species | Reference |
| Analog 6 | sst(4) Receptor | Competitive Binding | IC50 = 2.1 nM | Human | [10] |
| Analog 12 | sst(4) Receptor | Competitive Binding | High Affinity | Human | [10] |
| Analog 12 | sst(4) Receptor | cAMP Accumulation Assay | EC50 = 1.29 nM | Human | [10] |
Table 3: Melanocortin Receptor Ligands with 2-Naphthylalanine
| Compound | Target | Functional Activity | Note | Reference |
| SHU9119 (contains D-2-Nal) | MC3R / MC4R | Antagonist | Also shows partial agonism at MC3R | [11] |
| Peptides with DNal(2')7 | MC3R / MC4R | Antagonist | Generally weak partial agonism at MC3R/MC4R | [12] |
Table 4: Pharmacokinetic Parameters of Degarelix
| Parameter | Value | Species | Reference |
| Peak Plasma Concentration (2mg/kg) | 330 ng/mL (within 6 hours) | Human | [5][6] |
| Mean Residence Time (MRT) | 4.5 days | Human | [5][6] |
| Clearance | ~9 L/hr | Human (prostate cancer patients) | [6] |
| Plasma Protein Binding | ~90% | Human | [5] |
Key Applications in Drug Design and Discovery
Gonadotropin-Releasing Hormone (GnRH) Antagonists
Boc-D-2-Nal-OH is a critical component in the synthesis of several GnRH antagonists, such as Degarelix and Cetrorelix, which are used in the treatment of hormone-dependent cancers like prostate cancer and in assisted reproductive technologies.[3][6][13] The incorporation of D-2-naphthylalanine at specific positions in the peptide sequence enhances the binding affinity to the GnRH receptor and contributes to the antagonistic activity.[3] This leads to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone (B1683101) levels.[6]
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH. GnRH antagonists competitively block the binding of GnRH to its receptor, thereby inhibiting this signaling pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cetrorelix | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes for Solid-Phase Synthesis of Peptides Containing Boc-L-2-Naphthylalanine (Boc-2-Nal-OH)
Introduction
L-2-Naphthylalanine (2-Nal) is a non-proteinogenic amino acid characterized by its bulky, aromatic naphthalene (B1677914) side chain.[1][2] Its incorporation into peptide sequences is a key strategy for drug development professionals to enhance biological activity and metabolic stability. The naphthalene moiety can introduce potent hydrophobic and steric interactions, influencing peptide conformation and promoting π-π stacking, which can be critical for modulating receptor-ligand binding.[1][2][3] For example, 2-Nal is a key component in antagonists for the CXCR4 receptor, a G-protein coupled receptor (GPCR) involved in HIV entry and cancer metastasis.[4]
This document provides a detailed protocol for the incorporation of Boc-2-Nal-OH into a peptide sequence using the Nα-Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS). While compatible with standard Boc-SPPS, the steric hindrance of the naphthyl group necessitates optimized coupling conditions to ensure high yields.
Materials and Reagents
The following table summarizes the key reagents and solvents required for the synthesis protocol.
| Category | Reagent / Material | Abbreviation | Purpose |
| Solid Support | Merrifield Resin or PAM Resin (0.5-1.0 mmol/g) | - | Insoluble support for peptide assembly.[5] |
| Protected Amino Acid | Nα-Boc-L-2-naphthylalanine | This compound | Building block for synthesis. |
| Deprotection | Trifluoroacetic Acid | TFA | Removes the Nα-Boc protecting group.[5][6][7] |
| Solvents | Dichloromethane | DCM | Resin swelling, washing, reaction solvent.[5][6] |
| N,N-Dimethylformamide | DMF | Coupling reaction solvent. | |
| Isopropanol | IPA | Washing solvent.[5] | |
| Neutralization | N,N-Diisopropylethylamine | DIEA / DIPEA | Neutralizes TFA salt after deprotection.[6][8] |
| Coupling Reagents | HBTU / HOBt or DIC | - | In situ activation of the carboxylic acid.[9][10] |
| Cleavage Reagents | Anhydrous Hydrogen Fluoride or TFMSA | HF / TFMSA | Cleaves peptide from resin and removes side-chain protecting groups.[5][11] |
| Scavengers | Anisole (B1667542), p-Cresol, Thioanisole | - | Trap reactive carbocations during cleavage.[5][11] |
Quantitative Synthesis Parameters
The following table outlines the typical parameters for a single synthesis cycle in Boc-SPPS. Volumes are based on a synthesis scale of 1 gram of resin.
| Step | Reagents & Solvents | Volume / Equivalents | Reaction Time |
| 1. Swelling | Dichloromethane (DCM) | 10-15 mL/g resin | 30 min |
| 2. Boc Deprotection | 50% TFA in DCM | 10 mL/g resin | 1 x 5 min (pre-wash), 1 x 20-25 min.[5] |
| 3. Washing | DCM, IPA, DCM | 3x 10 mL/g resin per solvent | ~1 min per wash |
| 4. Neutralization | 10% DIEA in DCM | 2x 10 mL/g resin | 2 x 2 min |
| 5. Washing | DCM | 3x 10 mL/g resin | ~1 min per wash |
| 6. Coupling | This compound | 3 equivalents | 1 - 4 hours (or double couple) |
| HBTU / HOBt (or other) | 2.9 equivalents | ||
| DIEA | 6 equivalents | ||
| DMF | 10 mL/g resin | ||
| 7. Washing | DMF, DCM | 3x 10 mL/g resin per solvent | ~1 min per wash |
Note: Equivalents are calculated relative to the initial loading of the resin.
Experimental Workflow Diagram
The diagram below illustrates the cyclical process of Boc-based solid-phase peptide synthesis.
Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.
Detailed Experimental Protocol
This protocol describes a single synthesis cycle for coupling this compound onto a resin-bound peptide chain.
5.1 Resin Preparation and Swelling
-
Place the peptide-resin (e.g., 1 g, 0.5 mmol substitution) into a suitable SPPS reaction vessel.
-
Add DCM (10-15 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
5.2 Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes. Drain the solution.[5]
-
Add a fresh 10 mL of 50% TFA in DCM and agitate for 20-25 minutes to ensure complete removal of the Boc group.[5][12]
-
Drain the deprotection solution. The N-terminus is now a protonated TFA salt.[6]
5.3 Washing
-
Wash the resin sequentially with DCM (3 x 10 mL), IPA (3 x 10 mL), and DCM (3 x 10 mL) to thoroughly remove residual TFA.[5]
5.4 Neutralization
-
Add a solution of 10% DIEA in DCM (10 mL) to the resin and agitate for 2 minutes. Drain the solution.
-
Repeat the neutralization step one more time to ensure the N-terminal amine is converted to its free base form.[6]
5.5 Washing
-
Wash the resin with DCM (3 x 10 mL) to remove excess DIEA.
5.6 Coupling of this compound Due to the steric bulk of 2-Nal, an efficient coupling reagent such as HBTU is recommended. A longer reaction time or a second coupling (double coupling) may be necessary to achieve a high yield.
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
To monitor the reaction, a small sample of resin beads can be removed and tested for free primary amines using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
5.7 Final Washing
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove all soluble reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
5.8 Final Cleavage from Resin (Example: HF Cleavage) Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized, HF-resistant apparatus.
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the resin (1 g) in the HF reaction vessel. Add a scavenger, such as anisole (1 mL).
-
Cool the vessel in a dry ice/methanol bath.[5]
-
Distill anhydrous HF (approx. 10 mL) into the vessel.
-
Allow the reaction to stir at 0°C for 45-60 minutes.[5]
-
Evaporate the HF under vacuum.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolate the peptide by filtration and proceed with purification, typically via RP-HPLC.
Application: Modulation of GPCR Signaling
Peptides containing 2-Nal are often designed to interact with G-protein coupled receptors (GPCRs). The bulky naphthyl side chain can provide key hydrophobic contacts within the receptor's binding pocket, leading to potent agonist or antagonist activity. The diagram below shows a simplified signaling pathway for a Gs-coupled GPCR, a common target for such peptides.
Caption: A simplified Gs-coupled GPCR signaling pathway modulated by a peptide antagonist.
References
- 1. lifetein.com [lifetein.com]
- 2. bachem.com [bachem.com]
- 3. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Incorporating Boc-L-3-(2-naphthyl)alanine (Boc-2-Nal-OH) into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Bioactivity with 2-Naphthylalanine
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the enhancement of therapeutic properties such as receptor affinity, enzymatic stability, and bioavailability. 2-Naphthylalanine (2-Nal), an isomer of phenylalanine with a bulky and hydrophobic naphthalene (B1677914) side chain, is a particularly valuable building block.[1] Its introduction into a peptide backbone can induce conformational constraints, improve hydrophobic interactions with receptor binding pockets, and increase resistance to proteolytic degradation.
Boc-2-Nal-OH is the N-terminally protected form of 2-Nal used in solid-phase peptide synthesis (SPPS) following the tert-butyloxycarbonyl (Boc) strategy. The Boc/Bzl protection scheme, while requiring strong acids like hydrogen fluoride (B91410) (HF) for final cleavage, is often advantageous for synthesizing hydrophobic or aggregation-prone sequences, making it well-suited for peptides containing the bulky 2-Nal residue.[2][3]
This document provides detailed protocols for incorporating this compound into bioactive peptides, using Gonadotropin-Releasing Hormone (GnRH) antagonists as a primary example.
Application Focus: GnRH Antagonists
Gonadotropin-Releasing Hormone (GnRH), a decapeptide, is a key regulator of the reproductive system.[4] Synthetic GnRH analogs that act as antagonists are crucial therapeutics for hormone-dependent conditions like prostate cancer and endometriosis.[5][6] The potency of these antagonists is often enhanced by substituting natural amino acids with unnatural, hydrophobic residues at key positions (e.g., 1, 2, 3, and 6) to improve receptor binding affinity and metabolic stability.[7] The incorporation of 2-Nal is a common strategy to achieve this enhancement.[5][7]
Mechanism of Action: GnRH antagonists competitively block the GnRH receptor on pituitary gonadotroph cells.[5] This prevents the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). By inhibiting this pathway, GnRH antagonists effectively suppress the production of testosterone (B1683101) and estrogen.
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[8][9] Binding of GnRH (or an agonist) activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10] These events culminate in the synthesis and release of LH and FSH. A GnRH antagonist containing 2-Nal physically occupies the receptor binding site, preventing this cascade from being initiated.
Data Presentation
The following tables present typical quantitative data from the synthesis and biological evaluation of a model peptide incorporating 2-Nal.
Table 1: Summary of Synthesis Parameters This table outlines expected outcomes for the solid-phase synthesis of a decapeptide containing a this compound residue.
| Parameter | Value | Notes |
| Resin Type | MBHA or Merrifield Resin | p-methylbenzhydrylamine (MBHA) resin for C-terminal amides. |
| Initial Resin Substitution | 0.4 - 0.8 mmol/g | Determined by titration or manufacturer's specification. |
| Coupling Efficiency (Standard AAs) | >99% | Monitored qualitatively by the Kaiser (ninhydrin) test. |
| Coupling Efficiency (this compound) | >98% | May require extended coupling times or double coupling due to steric bulk. |
| Overall Crude Peptide Yield | 65 - 85% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 50 - 75% | Purification is required to remove synthesis-related impurities.[11] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield based on initial resin loading. |
Table 2: Bioactivity Comparison of GnRH Antagonist Analogs This table illustrates how substituting a natural amino acid with 2-Nal can modulate the biological activity, measured as the concentration required to inhibit 50% of the GnRH-induced response (IC50). Lower IC50 values indicate higher potency.
| Peptide Analog | Sequence Modification | Receptor Binding (IC50, nM) | Reference |
| Parent Antagonist | Ac-D-2Nal-D-4Cpa-D-3Pal -Ser... | 1.65 | [12] |
| Modified Antagonist | Ac-D-2Nal-D-4Cpa-D-2-OMe-5Pal -Ser... | 5.22 | [12] |
| General Principle | Substitution with bulky, hydrophobic residues like 2-Nal can significantly alter receptor affinity. | Varies (can increase or decrease potency) | [7] |
Note: The data from reference[12] shows a modification from D-3-pyridylalanine (D-3Pal) to D-2-methoxy-5-pyridylalanine, which serves as a representative example of how substitutions at this position affect bioactivity. The goal of such substitutions is often to find analogs with improved potency (lower IC50).
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound, followed by cleavage, purification, and analysis.
This protocol is for a ~0.2 mmol scale synthesis. Adjust volumes accordingly.
Materials:
-
Boc-protected amino acids, including this compound
-
MBHA resin (for C-terminal amide) or Merrifield resin (for C-terminal acid)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Solvents: DMF, DCM, Isopropanol (IPA) (all peptide synthesis grade)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation:
-
Place the resin (e.g., 0.5 g at 0.4 mmol/g = 0.2 mmol) in a reaction vessel.
-
Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain the solvent.
-
-
SPPS Cycle (to be repeated for each amino acid):
Caption: Key chemical transformations in one Boc-SPPS cycle. a. Boc Deprotection:
- Add the deprotection solution (50% TFA in DCM, ~10 mL/g resin) to the resin.
- Agitate for 1 minute, drain.
- Add fresh deprotection solution and agitate for 20-30 minutes.[13] Drain.
b. Washing:
- Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).
c. Neutralization:
- Add the neutralization solution (10% DIEA in DMF, ~10 mL/g resin). Agitate for 2 minutes.
- Drain and repeat the neutralization step.
- Wash the resin with DMF (5x).
d. Amino Acid Coupling (including this compound):
- In a separate vial, pre-activate the amino acid: dissolve Boc-amino acid (3 eq., 0.6 mmol) and HOBt (3 eq.) in DMF. Add HBTU (2.9 eq.). Finally, add DIEA (6 eq., 1.2 mmol) and vortex for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours. For the sterically hindered this compound, extend the coupling time to 2-4 hours.
e. Monitoring and Washing:
- Perform a Kaiser test. A blue bead color indicates a complete reaction (free secondary amine is absent). A yellow/brown color indicates an incomplete reaction.
- If the reaction is incomplete, drain and repeat the coupling step (double coupling).
- Once complete, wash the resin with DMF (3x) and DCM (3x). Proceed to the next cycle.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.[13][14]
Materials:
-
Dried peptide-resin
-
Scavenger cocktail: e.g., p-cresol (B1678582) (1 mL per gram of resin)
-
Anhydrous liquid HF
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation:
-
Thoroughly dry the final peptide-resin under high vacuum for several hours.
-
Place the dried resin and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Add the scavenger (e.g., p-cresol) to the vessel.[15]
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
-
HF Distillation:
-
Following the apparatus-specific instructions, distill anhydrous HF (~10 mL per gram of resin) into the cooled reaction vessel.
-
-
Cleavage Reaction:
-
Stir the reaction mixture at 0°C for 60-90 minutes.[16]
-
-
HF Removal:
-
Slowly evaporate the HF under a stream of nitrogen or by vacuum, according to the apparatus protocol.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining resin/peptide mixture with a small amount of TFA to dissolve the peptide and then filter to remove the resin.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Preparative RP-HPLC:
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous solution with acetonitrile/acetic acid).
-
Chromatography:
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a suitable linear gradient (e.g., 10-60% B over 40 minutes) to separate the target peptide from impurities.
-
Detection: Monitor the elution profile at 220 nm and 280 nm (the naphthalene ring of 2-Nal absorbs at 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of each fraction using analytical RP-HPLC. Pool the fractions with >95% purity and lyophilize to obtain a pure, fluffy white powder.
Analysis by Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the peptide containing the 2-Nal residue.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-2-Nal-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-Nal-OH (N-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine) is a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug development.[1] Its bulky naphthyl side chain provides unique steric and hydrophobic properties, making it a valuable building block for creating peptides with enhanced biological activity and stability.[1] Notably, it is a key component in the synthesis of CXCR4 antagonists, such as the T140 peptide and its analogs, which have applications in anti-HIV therapy and cancer treatment.[2] The incorporation of this sterically hindered amino acid into a peptide sequence can be challenging and requires optimized coupling conditions to ensure high yield and purity.[3]
This document provides detailed application notes and experimental protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS).
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. While specific comparative data for this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on their known efficacy with bulky amino acids. HATU is generally recommended for such challenging couplings due to its high reactivity and ability to suppress racemization.[4][5]
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Typical Crude Purity (%) | Notes |
| HATU | 1-2 | 1-2 | >90 | Highly efficient for sterically hindered amino acids. Lower risk of racemization.[4][5] |
| HBTU | 1-2 | 2-4 | 85-90 | Effective, but may be slightly less efficient than HATU for difficult couplings.[4] |
| DIC/HOBt | 10-15 (pre-activation) | 2-6 | 80-90 | A cost-effective option, but may require longer reaction times and careful monitoring. |
Note: The values presented are representative and can vary depending on the specific peptide sequence, resin, and other reaction conditions. Optimization is recommended for each specific synthesis.
Experimental Protocols
This section details a general protocol for the manual solid-phase synthesis of a peptide containing a this compound residue using Boc chemistry.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Merrifield or PAM resin pre-loaded with the C-terminal amino acid)
-
Other Boc-protected amino acids
-
Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc removal if using a mixed protection strategy)
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)
-
Diethyl ether (cold)
-
HPLC-grade acetonitrile (B52724) and water
-
TFA (for HPLC)
Protocol for this compound Coupling in SPPS
This protocol assumes a starting scale of 0.1 mmol of resin.
1. Resin Swelling and Deprotection:
- Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- To remove the Boc protecting group from the N-terminus of the growing peptide chain, treat the resin with a solution of 50% TFA in DCM.
- Perform a short pre-wash with the TFA solution for 1-2 minutes, drain, and then add fresh TFA solution and agitate for 20-30 minutes.
- Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
2. In Situ Neutralization and Coupling of this compound (HATU Protocol):
- In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling completion using a qualitative test such as the Kaiser (ninhydrin) test. For sterically hindered amino acids, a double coupling may be necessary if the test is positive.
3. Washing:
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.
- Wash the resin thoroughly with DMF (3x) and DCM (3x).
4. Repeat Synthesis Cycle:
- Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
5. Cleavage and Deprotection:
- After the final amino acid has been coupled and the terminal Boc group removed, wash the resin thoroughly with DCM and dry it under vacuum.
- Treat the resin with an appropriate cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. For Boc chemistry, this is typically anhydrous HF or a mixture of TFA with scavengers (e.g., triisopropylsilane, water, dithiothreitol) for acid-labile side-chain protecting groups.[2]
- The cleavage reaction is typically carried out for 2-4 hours at room temperature.
6. Peptide Precipitation and Purification:
- Following cleavage, precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6][7]
7. Characterization:
- Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[6]
- Assess the purity of the final product by analytical RP-HPLC.[8][9]
Mandatory Visualizations
Experimental Workflow for this compound Coupling
Caption: A workflow diagram illustrating the key steps in the solid-phase synthesis of a peptide containing this compound.
CXCR4 Signaling Pathway
The incorporation of 2-naphthylalanine is critical for the activity of CXCR4 antagonists like T140. These peptides function by inhibiting the binding of the natural ligand, CXCL12 (SDF-1), to the CXCR4 receptor, thereby blocking downstream signaling pathways involved in cell migration, proliferation, and survival.
Caption: A simplified diagram of the CXCR4 signaling pathway and its inhibition by antagonists containing 2-naphthylalanine.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Synthesis of Peptide Analogs with Boc-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and materials science, enabling the development of analogs with enhanced stability, receptor affinity, and unique biological activities. β-(2-Naphthyl)-L-alanine (2-Nal) is a non-natural aromatic amino acid notable for its bulky, hydrophobic side chain, which can significantly influence peptide conformation and binding interactions.[1][2] Its use has been reported in creating antagonists for the luteinizing hormone-releasing hormone (LH-RH) and analogs of melanocortin (MC)-4 receptor ligands.[3][4] The naphthalene (B1677914) moiety also serves as an intrinsic fluorescent probe, aiding in structural and binding studies.[1][3]
This document provides detailed protocols for the synthesis of peptide analogs containing 2-Nal using N-α-tert-butyloxycarbonyl-L-2-naphthylalanine (Boc-2-Nal-OH) via Boc/Bzl solid-phase peptide synthesis (SPPS). The Boc strategy is well-suited for synthesizing complex or hydrophobic peptides.[][6] These guidelines cover the entire workflow from resin preparation and peptide assembly to final cleavage and purification.
Physicochemical and Synthesis Data
Quantitative data for this compound and typical synthesis parameters are summarized below for easy reference.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonym | N-Boc-3-(2-naphthyl)-L-alanine | [7] |
| CAS Number | 58438-04-3 | |
| Molecular Formula | C₁₈H₂₁NO₄ | [7] |
| Molecular Weight | 315.36 g/mol | |
| Appearance | White to off-white powder | - |
| Melting Point | ~95 °C (decomposes) | |
| Purity (HPLC) | ≥97.0% |
| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol (B145695) | |
Table 2: Recommended Coupling Reagents for this compound
| Coupling Reagent | Acronym | Key Advantages | Considerations |
|---|---|---|---|
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Effective and commonly used for standard couplings.[8] | Slightly less reactive than HATU for highly hindered systems.[8] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly effective for sterically hindered amino acids, rapid reaction, minimizes racemization.[8][9] | Higher cost compared to other reagents. |
| N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | Cost-effective standard reagents. | Can be less effective for hindered couplings when used alone; formation of insoluble DCU byproduct.[8] |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Similar to DCC but the DIU byproduct is soluble in most organic solvents, simplifying removal.[10] | Slower reaction rates for hindered amino acids compared to onium salts. |
Table 3: Typical Boc-SPPS Yield and Purity Data
| Parameter | Typical Value | Notes |
|---|---|---|
| Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test. Incomplete coupling requires a second coupling step. |
| Overall Crude Peptide Yield | 50-80% | Highly dependent on peptide length, sequence complexity, and aggregation tendency. |
| Purity of Crude Peptide (HPLC) | 40-70% | Sequence-dependent; deletion and truncated sequences are common impurities. |
| Final Purity after HPLC | >95-98% | Achievable with standard reversed-phase HPLC purification protocols. |
Experimental Protocols
The following sections provide a detailed, step-by-step protocol for manual Boc-SPPS to incorporate this compound into a target peptide sequence.
Materials and Reagents
-
This compound
-
Other Boc-protected amino acids (with side-chain protection where necessary, e.g., Boc-Arg(Tos)-OH, Boc-Lys(2-ClZ)-OH).[11]
-
Merrifield or PAM resin.[12]
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Trifluoroacetic acid (TFA).[9]
-
N,N-Diisopropylethylamine (DIEA).[9]
-
Coupling reagents (e.g., HBTU, DIC, HOBt).
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage. (Caution: Extremely hazardous, requires specialized equipment and training). [6][9]
-
Scavengers (e.g., anisole (B1667542), p-cresol, dithiothreitol).[9][12]
-
Diethyl ether, cold.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Solid Phase Synthesis Vessel.
-
Shaker/Rocker.
-
HPLC system for purification and analysis.
-
Lyophilizer.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines the iterative steps for elongating the peptide chain on the solid support.
1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) into a reaction vessel. b. Wash the resin with DMF (3 x 10 mL/g resin). c. Swell the resin in DCM (10 mL/g resin) for at least 30 minutes with gentle agitation.[12]
2. N-α-Boc Deprotection: a. Drain the DCM from the swollen resin. b. Add a solution of 50% TFA in DCM (v/v) to the resin (10 mL/g resin).[12] c. Agitate for 2 minutes, then drain. This is a pre-wash step. d. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9][12] e. Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (B130326) (2x), and finally DCM (3x) to remove residual acid.[12]
3. Neutralization: a. To neutralize the newly formed N-terminal TFA salt, add a solution of 5-10% DIEA in DCM (v/v) to the resin (10 mL/g resin).[9] b. Agitate for 2 minutes, drain, and repeat the neutralization step once more. c. Wash the resin thoroughly with DCM (5 x 10 mL/g resin) to remove excess DIEA.
4. Amino Acid Coupling (Incorporation of this compound): a. In a separate vial, pre-activate the amino acid. Dissolve this compound (3 eq. relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) and allow the mixture to activate for 5-10 minutes. b. Alternatively, for a more potent activation, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and vortex for 1-2 minutes.[8] c. Add the activated amino acid solution to the neutralized resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. To monitor coupling completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.[10] f. If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly activated amino acid solution ("double coupling").
5. Washing: a. After successful coupling, drain the reaction mixture. b. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
6. Repeat: a. Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Cleavage and Deprotection (HF Method)
WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely toxic and corrosive. It must be performed by trained personnel in a specialized, dedicated apparatus.
1. Preparation: a. Dry the final peptide-resin thoroughly under high vacuum. b. Place the dried peptide-resin (e.g., 1 g) in the HF-resistant reaction vessel. c. Add a scavenger mixture. A common choice is anisole (1.0 mL per gram of resin).[12] For peptides containing Cys, Met, or Trp, additional scavengers are required.[9]
2. HF Cleavage: a. Cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes. b. Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[12] c. Transfer the vessel to an ice bath (0 °C) and stir for 45-60 minutes. d. After the reaction is complete, remove the HF by evaporation under a vacuum.
3. Peptide Precipitation and Washing: a. Suspend the residue (cleaved peptide and resin) in cold diethyl ether and triturate. b. Filter the solid peptide through a non-metallic frit and wash thoroughly with more cold diethyl ether to remove scavengers and organic-soluble byproducts. c. Air-dry the crude peptide powder.
Protocol 3: Purification and Characterization
1. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., aqueous solution with ACN and a small amount of acetic acid or TFA). b. Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a C18 column. Use a linear gradient of water/ACN, both containing 0.1% TFA. c. Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure product.
2. Characterization: a. Pool the pure fractions and lyophilize to obtain a fluffy white powder. b. Confirm the identity and purity of the final peptide analog using:
- Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the molecular weight.
- Analytical RP-HPLC: To confirm purity (typically >95%).
Visualized Workflows and Pathways
Boc-SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.
Caption: General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Mechanism of LHRH Antagonist Action
Peptide analogs containing hydrophobic residues like 2-Nal are used to create potent LHRH antagonists.[4] This diagram shows the simplified signaling pathway and the antagonist's mechanism of action.
Caption: Simplified Signaling Pathway of LHRH and its Antagonism.
Decision Logic for Coupling Reagents
The choice of coupling reagent is critical, especially when incorporating bulky residues. This diagram provides a simple decision-making framework.
Caption: Decision Logic for Selecting a Coupling Reagent.
References
- 1. lifetein.com [lifetein.com]
- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for Boc-2-Nal-OH in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-3-(2-naphthyl)alanine (Boc-2-Nal-OH) is a non-proteinogenic amino acid derivative widely utilized in peptide synthesis to introduce unique structural and physicochemical properties into peptides.[1][2] The bulky naphthalene (B1677914) side chain can enhance receptor binding, improve metabolic stability, and serve as a fluorescent probe.[3][4] These characteristics make this compound a valuable building block in the development of peptide-based therapeutics, including enzyme inhibitors and receptor antagonists.[2][5][6] This document provides detailed protocols and application notes for the incorporation of this compound into peptides using manual solid-phase peptide synthesis (SPPS) with Boc/Bzl protection strategy.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Synonym | N-Boc-3-(2-naphthyl)-L-alanine | [7][8] |
| CAS Number | 58438-04-3 | [7][8] |
| Molecular Formula | C₁₈H₂₁NO₄ | [7][8] |
| Molecular Weight | 315.36 g/mol | [7][9] |
| Appearance | White to off-white powder | |
| Melting Point | ~95 °C (decomposes) | [7][9] |
| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol | [7][9] |
| Solubility | Soluble in organic solvents like DMF and DCM | [1] |
| Purity | ≥97.0% (HPLC) | [7][9] |
Manual Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for manual Boc-SPPS.
Caption: General workflow for manual Boc-SPPS.
Experimental Protocols
Materials and Reagents
-
This compound
-
Other Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
HOBt or HOAt (optional, as additives)
-
Kaiser test kit reagents
-
Cleavage cocktail reagents (e.g., HF, TFMSA, scavengers)
-
Diethyl ether (cold)
-
Acetonitrile (B52724) (ACN) for HPLC
-
Water (HPLC grade)
Protocol 1: Manual Boc-SPPS Cycle
This protocol outlines the steps for one cycle of amino acid addition.
-
Resin Preparation:
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Swell the resin in DCM for 1-2 hours, followed by washing with DMF.[4]
-
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 10% solution of DIEA in DCM or DMF until the resin is no longer acidic (typically 2-3 times for 2 minutes each).[10]
-
Wash the resin with DMF to remove excess DIEA.
-
-
Amino Acid Coupling (Incorporation of this compound or other amino acids):
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The bulky nature of the naphthylalanine side chain might require longer coupling times or the use of more potent activating agents like HATU.
-
Wash the resin with DMF.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of resin beads (10-15 beads) and place them in a small test tube.[2][11]
-
Add 2-3 drops of each Kaiser test reagent (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol (B47542) in ethanol).[2][12]
-
Heat the test tube at 100-110°C for 5 minutes.[2]
-
Interpretation:
-
Blue beads: Incomplete coupling. Repeat the coupling step.
-
Colorless/yellow beads: Complete coupling. Proceed to the next cycle.
-
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the Merrifield resin and the removal of side-chain protecting groups.
Caution: Strong acids like HF and TFMSA are highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Final Boc Deprotection: After the last amino acid coupling, perform a final Boc deprotection as described in Protocol 1, step 2.
-
Resin Drying: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. The composition depends on the amino acids in the sequence. For a peptide containing Trp (often mimicked by Nal), scavengers are crucial.[13] A common cocktail is the "low-high" HF procedure or a TFMSA-based cocktail.[5][13]
-
TFMSA Cocktail Example: For 100 mg of peptide-resin, mix TFMSA/TFA/m-cresol (e.g., 1:8:1 v/v/v).[13]
-
-
Cleavage Reaction:
-
Cool the dried peptide-resin in an ice bath.
-
Add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 1.5 to 2 hours.[13]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[3][14] A C18 column is commonly used.[14]
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA).
-
-
Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[14]
-
Quantitative Data Summary
The following tables present representative data for the synthesis of a hypothetical peptide containing this compound. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Representative Coupling Efficiency Monitored by Kaiser Test
| Amino Acid Coupled | Coupling Time (min) | Kaiser Test Result | Coupling Efficiency | Notes |
| Boc-Gly-OH | 60 | Colorless | >99% | Standard coupling. |
| Boc-Leu-OH | 60 | Colorless | >99% | Standard coupling. |
| This compound | 90 | Faint Yellow | >99% | Extended coupling time due to steric hindrance. |
| Boc-Ala-OH | 60 | Colorless | >99% | Standard coupling. |
Table 2: Representative Yields for a Hypothetical Pentapeptide (e.g., Ala-Nal-Leu-Gly-OH)
| Step | Parameter | Value |
| Synthesis Scale | Initial Resin Loading | 0.5 mmol/g |
| Amount of Resin | 200 mg (0.1 mmol) | |
| Cleavage | Crude Peptide Yield | 75 mg |
| Purification | Purified Peptide Yield | 35 mg |
| Overall Yield | ~35% |
Signaling Pathways and Applications
Peptides incorporating 2-Naphthylalanine are often designed to target specific biological pathways by mimicking or blocking the interactions of endogenous peptides. The bulky, hydrophobic nature of the naphthyl group can enhance binding affinity and selectivity for receptors. For example, peptides containing D-2-Nal have been used to create potent antagonists for the LHRH receptor, which is implicated in hormone-dependent cancers.[10] The enhanced membrane penetration of Nal-containing peptides also makes them valuable for studying interactions with membrane-bound receptors like the melanocortin-4 (MC4) receptor.[4]
The specific signaling pathway targeted depends on the overall peptide sequence and its intended biological target, not solely on the presence of the 2-Nal residue. Researchers should select the appropriate biological assays based on the peptide's design to investigate its effect on downstream signaling cascades.
Logical Relationships in Boc-SPPS
The following diagram illustrates the logical dependencies and choices in the manual Boc-SPPS process.
Caption: Decision points in manual Boc-SPPS.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. agilent.com [agilent.com]
- 4. bachem.com [bachem.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chempep.com [chempep.com]
- 8. csbiochina.com [csbiochina.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis Using Boc-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-α-Boc-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH) in automated solid-phase peptide synthesis (SPPS). This document outlines the chemical properties of this compound, detailed protocols for its incorporation into peptide chains using Boc chemistry, and potential applications of the resulting peptides.
Introduction
This compound is an unnatural amino acid characterized by its bulky and hydrophobic naphthyl side chain.[1][2] Its incorporation into peptide sequences can significantly influence their structural and biological properties. The enhanced hydrophobicity and potential for aromatic interactions make it a valuable building block in the design of peptides with specific therapeutic or research applications.[2][3] Automated solid-phase peptide synthesis (SPPS) using Boc chemistry provides a robust and efficient method for the synthesis of peptides containing this and other amino acids.[4][5]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[6] Permanent protecting groups for amino acid side chains are typically benzyl-based and require a stronger acid for removal.[6] This difference in acid lability allows for the selective deprotection and coupling of amino acids in an automated synthesizer.[4][6]
Chemical Properties of this compound
This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₁NO₄ | |
| Molecular Weight | 315.36 g/mol | |
| CAS Number | 58438-04-3 | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | ≥97.0% | |
| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol | |
| Melting Point | ~95 °C (decomposes) | |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | |
| Reaction Suitability | Boc solid-phase peptide synthesis |
Quantitative Data Summary
While specific quantitative data for the automated synthesis of peptides containing this compound is not extensively documented in publicly available literature, the following table provides typical expected values for the synthesis of peptides containing hydrophobic residues using Boc-SPPS. These values can serve as a benchmark for optimizing the synthesis of 2-Nal-containing peptides.
| Parameter | Typical Value | Notes |
| Single Coupling Efficiency | >99% | Monitored by Kaiser test or other in-process controls. |
| Crude Peptide Purity (HPLC) | 60-85% | Dependent on peptide length and sequence complexity. |
| Overall Yield (after purification) | 10-40% | Highly dependent on the peptide sequence, length, and purification method. |
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide chain using a standard automated peptide synthesizer employing Boc chemistry.
Resin Selection and Preparation
-
Resin: Merrifield or PAM resins are commonly used for Boc-SPPS.[6]
-
Loading: The first amino acid is typically loaded onto the resin prior to initiating the automated synthesis cycles. The loading density should be in the range of 0.3-0.8 mmol/g.
Automated Synthesis Cycle for this compound Incorporation
The following steps represent a single cycle for adding this compound to the growing peptide chain.
| Step | Reagent/Solvent | Time | Purpose |
| 1. Deprotection (Pre-wash) | 50% TFA in DCM | 1-2 min | Removes the Nα-Boc group from the preceding amino acid. |
| 2. Deprotection | 50% TFA in DCM | 20-30 min | Complete removal of the Boc group. |
| 3. Washing | DCM | 3 x 1 min | Removes residual TFA and the cleaved Boc group. |
| 4. Neutralization | 10% DIEA in DCM | 2 x 2 min | Neutralizes the protonated N-terminus. |
| 5. Washing | DCM | 3 x 1 min | Removes excess base. |
| 6. Coupling | 2-4 eq. This compound, 2-4 eq. HBTU/HOBt, 4-8 eq. DIEA in DMF | 60-120 min | Forms the peptide bond. Due to the bulky nature of the naphthyl group, a longer coupling time or a double coupling may be necessary. |
| 7. Washing | DMF, then DCM | 3 x 1 min each | Removes unreacted amino acid and by-products and prepares the resin for the next cycle. |
Monitoring the Coupling Reaction
The completeness of the coupling reaction can be monitored using the qualitative Kaiser (ninhydrin) test. A negative Kaiser test (yellow beads) indicates a complete reaction, while a positive test (blue/purple beads) suggests incomplete coupling, and a second coupling step should be performed.
Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol).
-
Procedure:
-
The peptide-resin is dried under vacuum.
-
The cleavage cocktail (e.g., HF:anisole 9:1) is added to the peptide-resin in a specialized HF cleavage apparatus.
-
The reaction is typically carried out at 0°C for 1-2 hours.
-
The HF is removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed with cold ether.
-
Caution: Anhydrous HF is extremely corrosive and toxic and requires specialized equipment and safety precautions.
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for automated Boc-SPPS of a peptide containing this compound.
Applications and Signaling Pathways
Peptides containing 2-naphthylalanine have been investigated for a variety of biological activities, including as modulators of melanocortin receptors and as antimicrobial and anticancer agents.
Melanocortin Receptor Signaling
Peptides incorporating 2-Nal have been shown to interact with melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). The activation of MCRs, such as MC1R, initiates a signaling cascade that plays a role in pigmentation and other physiological processes.
Caption: Simplified melanocortin receptor signaling pathway.
Antimicrobial and Anticancer Activity
The bulky, hydrophobic nature of the 2-naphthylalanine side chain can enhance the interaction of peptides with cell membranes. In the context of cancer cells, which often have a higher negative surface charge than normal cells, cationic peptides containing 2-Nal can exhibit selective membrane disruption.
Caption: Proposed mechanism of action for anticancer peptides containing 2-Nal.
References
- 1. lifetein.com [lifetein.com]
- 2. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-2-Nal-OH in Hydrophobic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-Nal-OH, or N-α-(tert-Butoxycarbonyl)-3-(2-naphthyl)-L-alanine, is a non-proteinogenic amino acid derivative crucial for the synthesis of hydrophobic peptides. Its bulky naphthyl side chain imparts unique structural and physicochemical properties to peptides, making it a valuable tool in drug discovery and development. The hydrophobicity and steric hindrance introduced by the 2-naphthylalanine (2-Nal) residue can enhance peptide stability, receptor binding affinity, and membrane permeability.
These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), with a focus on the Boc/Bzl protection strategy. Detailed protocols and considerations for the efficient incorporation of this sterically hindered amino acid are presented.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 58438-04-3[1] |
| Molecular Formula | C₁₈H₂₁NO₄[1] |
| Molecular Weight | 315.36 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | ~95 °C (decomposition)[1] |
| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol[1] |
| Solubility | Soluble in organic solvents such as DMF and DCM |
Applications in Hydrophobic Peptide Synthesis and Drug Development
The incorporation of 2-Nal into peptide sequences offers several advantages, particularly in the development of therapeutic peptides:
-
Increased Hydrophobicity: The naphthyl group significantly increases the hydrophobicity of the peptide, which can be advantageous for crossing cellular membranes.
-
Enhanced Receptor Binding: The bulky and aromatic nature of the 2-Nal side chain can lead to improved binding interactions with biological targets, such as G-protein coupled receptors (GPCRs).
-
Improved Stability: The steric hindrance provided by the naphthyl group can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.
-
Structural Probes: The fluorescent properties of the naphthyl group can be utilized in biophysical studies to investigate peptide-receptor interactions and conformational changes.
A notable application of Boc-D-2-Nal-OH is in the synthesis of potent and selective agonists for the melanocortin-4 receptor (MC4R), a GPCR involved in the regulation of energy homeostasis and appetite.
Experimental Protocols: Boc-Solid Phase Peptide Synthesis (SPPS)
The following protocols are based on the well-established Boc/Bzl strategy for SPPS and are adapted for the incorporation of the sterically hindered this compound.
Diagram of the Boc-SPPS Workflow
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
This compound
-
Appropriate solid support (e.g., Merrifield resin, PAM resin)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., DIC/HOBt, HBTU/HATU)
-
Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)
-
Anhydrous hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Diethyl ether (cold)
-
Reagents for monitoring coupling (e.g., Ninhydrin test)
Protocol 1: Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the resin in DCM or DMF for at least 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent (e.g., HOBt, 2-4 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 2-4 equivalents) and allow to pre-activate for 5-10 minutes. For hindered couplings, stronger reagents like HBTU or HATU (2-4 equivalents) with DIEA (4-8 equivalents) are recommended.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
Monitor the coupling reaction using the Kaiser or a similar test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
Caution: This step involves the use of highly corrosive and toxic reagents (HF or TFMSA) and must be performed in a specialized apparatus within a fume hood by trained personnel.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail containing the strong acid and appropriate scavengers. A common cocktail is HF:anisole (9:1, v/v). The choice of scavengers depends on the peptide sequence.
-
Cleavage Reaction:
-
Cool the reaction vessel containing the peptide-resin in a dry ice/acetone bath.
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
-
Peptide Precipitation and Extraction:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
Quantitative Data Presentation
| Factor | Influence on Coupling Efficiency | Recommendations for this compound |
| Coupling Reagent | Stronger activating reagents are required for bulky residues. | Use of uronium/aminium salts (HBTU, HATU) is recommended over carbodiimides (DIC) alone. |
| Reaction Time | Longer coupling times are often necessary. | Extend coupling time to 2-4 hours or perform a double coupling. |
| Equivalents of Reagents | Higher excess of amino acid and coupling reagents can drive the reaction to completion. | Use 3-4 equivalents of this compound and coupling reagents. |
| Solvent | Solvents that promote resin swelling and reagent solubility are crucial. | DMF is a suitable solvent. The addition of a small amount of DMSO can sometimes improve solubility. |
| Temperature | Elevated temperatures can increase reaction rates but also risk racemization. | Perform couplings at room temperature unless aggregation is a significant issue. |
| Monitoring | Regular monitoring is essential to ensure complete coupling. | Use the Kaiser test after each coupling step to check for free amines. |
Application Example: Synthesis of a Melanocortin-4 Receptor (MC4R) Agonist
Peptides containing D-2-Nal have been shown to be potent agonists of the MC4R. The MC4R is a GPCR that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Melanocortin-4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).
The synthesis of such agonist peptides using Boc-D-2-Nal-OH would follow the general Boc-SPPS protocol outlined above, with careful attention to the coupling step of the bulky D-2-Nal residue. The resulting peptides can then be used in in vitro and in vivo studies to investigate their effects on MC4R signaling and downstream physiological responses.
Conclusion
This compound is an indispensable tool for the synthesis of hydrophobic peptides with enhanced biological properties. While the incorporation of this sterically hindered amino acid requires careful optimization of coupling conditions, the use of potent activating reagents and diligent monitoring can ensure high yields and purity. The resulting 2-Nal-containing peptides have significant potential in the development of novel therapeutics, particularly in targeting GPCRs like the melanocortin-4 receptor.
References
Application Notes and Protocols for Coupling Boc-2-Nal-OH to Wang Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for the efficient coupling of Boc-2-(L)-naphthylalanine (Boc-2-Nal-OH) to Wang resin, a critical initial step in solid-phase peptide synthesis (SPPS) for incorporating this bulky, non-proteinogenic amino acid. Wang resin is a widely utilized solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][2][3] The protocol detailed below is based on the well-established diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) activation methodology, which is a common and effective strategy for minimizing racemization during the esterification of the first amino acid to the resin.[4][5]
The successful loading of the first amino acid is paramount for achieving high overall yield and purity of the final peptide. This protocol has been optimized to ensure high coupling efficiency while providing clear, step-by-step instructions suitable for both novice and experienced researchers in peptide synthesis.
Data Presentation
Table 1: Reagent Stoichiometry and Recommended Quantities
| Reagent | Molar Equivalents (relative to resin functional groups) | Typical Quantity per gram of Wang Resin (1.0 mmol/g substitution) | Purpose |
| Wang Resin | 1.0 | 1.0 g | Solid Support |
| This compound | 1.5 - 2.5 | 512 - 854 mg | Amino Acid to be coupled |
| DIC (N,N'-Diisopropylcarbodiimide) | 1.5 - 2.5 | 0.24 - 0.40 mL | Activating Agent |
| HOBt (1-Hydroxybenzotriazole) | 1.5 - 2.5 | 203 - 338 mg | Racemization Suppressant |
| DMAP (4-Dimethylaminopyridine) | 0.1 - 0.15 | 12 - 18 mg | Catalyst |
| DMF (N,N-Dimethylformamide) | - | ~15 mL | Solvent |
| DCM (Dichloromethane) | - | ~15 mL | Solvent & Washing |
| Acetic Anhydride (B1165640) | 2.0 | 0.19 mL | Capping Agent |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 | 0.35 mL | Base for Capping |
Table 2: Summary of Experimental Conditions
| Parameter | Condition | Notes |
| Reaction Temperature | Room Temperature (20-25°C) | Microwave heating (e.g., 75°C for 5-15 minutes) can be an alternative to expedite the process.[6] |
| Reaction Time | 2 - 12 hours | Reaction progress can be monitored using the Kaiser test on a small sample of resin. |
| Agitation | Constant, gentle agitation (e.g., mechanical shaker or nitrogen bubbling) | Ensures efficient mixing of reagents with the resin beads. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions with atmospheric moisture and carbon dioxide. |
Experimental Protocols
1. Resin Preparation and Swelling:
-
Place 1.0 g of Wang resin (substitution typically 0.8-1.1 mmol/g) into a suitable reaction vessel equipped with a sintered glass filter.
-
Add approximately 15 mL of N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for exposing the hydroxyl functional groups within the polystyrene matrix.
-
After swelling, drain the DMF using vacuum or nitrogen pressure.
-
Wash the resin three times with 15 mL of DMF to remove any impurities.
-
Finally, wash the resin three times with 15 mL of Dichloromethane (DCM) and drain the solvent thoroughly.
2. Amino Acid Activation and Coupling:
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of this compound and an equimolar amount of HOBt in a minimal amount of DMF (approximately 5-10 mL).[4]
-
Stir the mixture until all solids are completely dissolved.
-
Add this solution to the swelled and washed Wang resin in the reaction vessel.
-
In a separate small vial, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF.[4][5]
-
Add 1.5 to 2.5 equivalents of DIC to the resin suspension, followed immediately by the DMAP solution.[4]
-
Seal the reaction vessel and agitate the mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by taking a small aliquot of resin, washing it thoroughly, and performing a Kaiser test. A negative Kaiser test (beads remain yellow) indicates the successful coupling to the primary amine, which is not applicable here, but monitoring for the disappearance of the starting material by other means can be performed. For esterification, reaction completion is often assumed after a sufficient reaction time.
3. Capping of Unreacted Hydroxyl Groups:
-
Once the coupling reaction is complete, drain the reaction mixture from the resin.
-
Wash the resin three times with 15 mL of DMF and then three times with 15 mL of DCM.
-
To cap any unreacted hydroxyl groups on the resin, prepare a solution of 2 equivalents of acetic anhydride and 2 equivalents of DIPEA in DCM.[7]
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[7]
-
Drain the capping solution and wash the resin thoroughly:
-
3 x 15 mL DCM
-
3 x 15 mL DMF
-
3 x 15 mL Methanol
-
-
Dry the resin under vacuum to a constant weight.
4. Determination of Resin Loading (Optional but Recommended):
The loading of the resin can be determined by measuring the weight gain of the resin after coupling. Alternatively, a more accurate method involves cleaving the Boc-2-Nal from a small, accurately weighed amount of dried resin and quantifying the cleaved amino acid via UV-Vis spectrophotometry or HPLC.
For spectrophotometric determination, the Boc group is removed with a known volume of a piperidine (B6355638) solution in DMF, and the absorbance of the resulting dibenzofulvene-piperidine adduct is measured.
Mandatory Visualization
Caption: Workflow for coupling this compound to Wang resin.
References
Application Notes and Protocols for Solution-Phase Synthesis with Boc-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating Boc-2-Nal-OH (N-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine). This non-canonical amino acid is a valuable building block in peptide chemistry, utilized to introduce a bulky, hydrophobic naphthyl group that can influence peptide conformation, stability, and receptor interactions. Peptides containing 2-naphthylalanine (2-Nal) have shown significant potential in drug discovery, notably as antagonists for receptors such as CXCR4 and as ligands for melanocortin receptors.[1][2]
Solution-phase peptide synthesis offers advantages for large-scale production and for the synthesis of complex peptides where solid-phase methods may be challenging. This document outlines detailed protocols for the coupling of this compound to an amino acid ester, the subsequent deprotection of the Boc group, and methods for purification and characterization of the resulting dipeptide.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the solution-phase synthesis of a model dipeptide, Boc-2-Nal-Gly-OMe. Please note that yields and reaction times can vary depending on the specific reagents, scale, and purification methods employed.
| Parameter | Value/Range | Notes |
| Coupling Reaction | ||
| This compound | 1.0 equivalent | |
| Glycine (B1666218) methyl ester hydrochloride | 1.0 - 1.2 equivalents | |
| Coupling Reagent (EDC) | 1.1 - 1.3 equivalents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| Additive (HOBt) | 1.1 - 1.3 equivalents | 1-Hydroxybenzotriazole |
| Base (DIPEA or NMM) | 2.0 - 2.5 equivalents | Diisopropylethylamine or N-Methylmorpholine |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | |
| Reaction Temperature | 0 °C to Room Temperature | Typically started at 0°C and allowed to warm to room temperature. |
| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield (after purification) | 70 - 90% | Yields are highly dependent on purification efficiency. |
| Boc Deprotection | ||
| Deprotection Reagent | 4M HCl in 1,4-Dioxane (B91453) or 25-50% TFA in DCM | Trifluoroacetic acid (TFA) in Dichloromethane (DCM). |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 30 - 60 minutes | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | Quantitative | The deprotected amine is often used in the next step without extensive purification. |
| Purification | ||
| Primary Method | Flash Column Chromatography | Silica (B1680970) gel with a gradient of ethyl acetate (B1210297) in hexanes. |
| Characterization | ||
| Mass Spectrometry (ESI-MS) | Calculated for C21H26N2O5: [M+H]+ ≈ 387.19 | Expected mass for Boc-2-Nal-Gly-OMe. |
| ¹H NMR (CDCl₃, δ ppm) | Boc (s, 9H) ~1.4; α-CH (m, 1H) ~4.6; β-CH₂ (m, 2H) ~3.3; Gly α-CH₂ (d, 2H) ~4.0; OCH₃ (s, 3H) ~3.7; Naphthyl (m, 7H) ~7.4-7.8 | Approximate chemical shifts. |
| ¹³C NMR (CDCl₃, δ ppm) | Boc C(CH₃)₃ ~28.3; Boc C=O ~155.5; α-C ~54.0; β-C ~38.0; Gly α-C ~41.5; OCH₃ ~52.3; C=O (amide) ~170.0; C=O (ester) ~172.0; Naphthyl ~126-134 | Approximate chemical shifts. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound with Glycine Methyl Ester
This protocol describes the synthesis of Boc-2-Nal-Gly-OMe using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.1 eq.) in anhydrous DCM. To this solution, add DIPEA (1.1 eq.) and stir at room temperature for 15-20 minutes to liberate the free amine.
-
Activation of the Carboxylic Acid: In a separate round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled solution of this compound and HOBt, add EDC (1.1 eq.) and stir for 5-10 minutes. Then, add the freshly prepared solution of glycine methyl ester from step 1. Finally, add an additional equivalent of DIPEA (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC, using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-2-Nal-Gly-OMe.
Protocol 2: Boc Deprotection of Boc-2-Nal-Gly-OMe
This protocol describes the removal of the Boc protecting group to yield the free amine, H-2-Nal-Gly-OMe, as a hydrochloride or trifluoroacetate (B77799) salt.
Materials:
-
Boc-2-Nal-Gly-OMe
-
4 M HCl in 1,4-dioxane OR a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the purified Boc-2-Nal-Gly-OMe in a minimal amount of the chosen deprotection solvent (e.g., DCM for the TFA solution).
-
Deprotection Reaction: Add the deprotection solution (4 M HCl in dioxane or 25-50% TFA in DCM) to the dissolved peptide. Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the completion of the reaction by TLC.
-
Product Isolation:
-
For HCl/dioxane: Remove the solvent in vacuo. The resulting hydrochloride salt can be used directly in the next step or precipitated.
-
For TFA/DCM: Concentrate the reaction mixture under reduced pressure.
-
-
Precipitation (Optional): Add cold, anhydrous diethyl ether to the concentrated residue to precipitate the deprotected dipeptide salt.
-
Collection: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Experimental Workflow
Caption: Solution-phase synthesis workflow for a dipeptide using this compound.
Signaling Pathways
Peptides incorporating 2-naphthylalanine have been developed as modulators of G protein-coupled receptors (GPCRs), such as CXCR4 and the Melanocortin 4 Receptor (MC4R).
CXCR4 Signaling Pathway
The chemokine receptor CXCR4, upon binding its ligand CXCL12, activates multiple downstream signaling cascades that are crucial in cell proliferation, migration, and survival.[3][4][5] Antagonists containing 2-Nal can block these pathways, which is of interest in cancer therapy and immunology.
Caption: Simplified CXCR4 signaling pathway.
Melanocortin 4 Receptor (MC4R) Signaling Pathway
The MC4R is a key regulator of energy homeostasis and appetite.[6][7][8] It is activated by α-melanocyte-stimulating hormone (α-MSH), a product of the proopiomelanocortin (POMC) gene. Peptides containing 2-Nal have been developed as potent and selective ligands for MC4R.
Caption: Simplified MC4R signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monogenic obesity - Wikipedia [en.wikipedia.org]
- 8. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation with Boc-2-Nal-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation when using Boc-2-Nal-OH in experimental procedures, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what applications is it commonly used?
This compound, or N-Boc-3-(2-naphthyl)-L-alanine, is a derivative of the amino acid alanine (B10760859) containing a bulky, hydrophobic naphthyl group.[1] It is primarily used as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is acid-labile and is a cornerstone of the Boc/Bzl protection strategy in SPPS.[2]
Q2: What are the typical storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the quality of this compound. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Powder: -20°C for long-term (up to 3 years), 4°C for short-term (up to 2 years).[3] In solution: -80°C (up to 6 months) or -20°C (up to 1 month).[3][4] | Prevents degradation and maintains stability. |
| Atmosphere | Store under an inert atmosphere.[5] | Minimizes oxidation and reaction with atmospheric moisture. |
| Moisture | Keep desiccated.[4] | Prevents hydrolysis of the Boc group and the compound itself. |
| Handling | Wear personal protective equipment (eyeshields, gloves).[5] Ensure adequate ventilation and avoid dust formation.[5] | Standard laboratory safety practice for handling chemical reagents. |
Q3: Does this compound itself aggregate before being used in synthesis?
While aggregation is a more pronounced issue during the elongation of the peptide chain, the hydrophobic nature of the naphthyl group in this compound can lead to poor solubility in certain solvents. It is essential to ensure complete dissolution of the amino acid before the coupling reaction to avoid the introduction of undissolved particles into the reaction vessel, which can be mistaken for resin aggregation or lead to incomplete coupling.
Q4: Why does the incorporation of this compound increase the risk of aggregation during peptide synthesis?
Aggregation during SPPS is often caused by intermolecular hydrogen bonding between growing peptide chains, leading to the formation of secondary structures like β-sheets.[6] Hydrophobic amino acids, such as this compound, have a strong tendency to associate with each other, which can initiate and promote this aggregation process. This can result in the peptide chains becoming insoluble on the resin, leading to failed or incomplete coupling and deprotection steps.[6]
Troubleshooting Guide: Preventing and Managing Aggregation in SPPS with this compound
This guide provides a systematic approach to troubleshooting aggregation issues encountered when using this compound in solid-phase peptide synthesis.
Problem 1: Poor Solubility of this compound During Preparation for Coupling
Symptoms:
-
Visible solid particles in the amino acid solution after vortexing or sonication.
-
Cloudy or turbid solution.
Possible Causes:
-
Incorrect solvent choice.
-
Insufficient solvent volume.
-
Low temperature of the solvent.
Solutions:
| Solution | Detailed Protocol |
| Optimize Solvent System | While ethanol (B145695) is a known solvent, for SPPS, a mixture of solvents is often more effective.[3] Try dissolving this compound in a small amount of Dimethylformamide (DMF) first, and then dilute with Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP). |
| Use Ultrasonic Bath | Gentle sonication can aid in the dissolution of this compound.[3] Be cautious not to overheat the solution. |
| Increase Temperature | Gently warming the solvent can increase solubility. Ensure the temperature is compatible with the stability of this compound and the coupling reagents. |
Problem 2: On-Resin Aggregation After Coupling with this compound
Symptoms:
-
Shrinking of the resin bed.
-
Slow or incomplete Fmoc deprotection (if using a mixed Boc/Fmoc strategy).
-
Positive but weak ninhydrin (B49086) test after coupling, indicating incomplete reaction.
-
Formation of a gel-like substance.
Possible Causes:
-
Interchain hydrogen bonding promoted by the hydrophobic naphthyl group.
-
Formation of secondary structures on the resin.
Solutions:
| Solution | Detailed Protocol |
| Incorporate Chaotropic Salts | Add salts like LiCl or KSCN to the coupling and deprotection steps.[7] A typical concentration is 0.4 M LiCl in DMF. These salts disrupt hydrogen bonds. |
| Use "Magic Mixture" | Employ a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate for acylation.[6] |
| Elevated Temperature Coupling | Perform the coupling reaction at a higher temperature (e.g., 50-60 °C). This can disrupt secondary structures and improve reaction kinetics.[7] |
| Incorporate Structure-Disrupting Elements | If synthesizing a long peptide, consider introducing a pseudoproline dipeptide or a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues to disrupt aggregation.[6][7] |
| Use a Low-Substitution Resin | For long or hydrophobic peptides, using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) can increase the distance between peptide chains and reduce aggregation. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Boc Deprotection: Treat the resin with 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with a 5-10% solution of Diisopropylethylamine (DIPEA) in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF. Add DIPEA (2 equivalents relative to the coupling agent) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a ninhydrin test to check for completion of the coupling reaction.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
Visualizations
Caption: Standard workflow for this compound coupling in SPPS.
Caption: Troubleshooting logic for aggregation issues.
References
Technical Support Center: Boc-2-Nal-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Boc-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH) in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in SPPS?
A1: this compound is a derivative of the unnatural amino acid L-3-(2-naphthyl)alanine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group is acid-labile and suitable for Boc-based SPPS.[2] Due to the hydrophobic and aromatic nature of the naphthyl group, this compound is frequently incorporated into peptides to enhance their binding affinity to target receptors or proteins.[1] A notable application is in the synthesis of peptide analogues like Lanreotide, a somatostatin (B550006) analog used in the treatment of acromegaly and neuroendocrine tumors.[3][4]
Q2: What are the primary challenges and potential side reactions associated with the use of this compound in SPPS?
A2: The primary challenges with this compound stem from its bulky and sterically hindered naphthylalanine side chain.[5] This can lead to:
-
Incomplete Coupling Reactions: Difficulty in achieving complete acylation of the N-terminal amine of the growing peptide chain, resulting in deletion sequences.[3]
-
Racemization: Epimerization at the α-carbon of this compound can occur during the activation step of the coupling reaction, leading to the incorporation of the D-enantiomer.[6]
-
Side Reactions During Cleavage: Although the naphthyl group is generally stable, the harsh acidic conditions of the final cleavage from the resin can potentially lead to side reactions if inappropriate scavengers are used.
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound
Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence where the 2-Nal residue is missing.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | Due to the bulky nature of the naphthyl group, standard coupling times may be insufficient. |
| Action: Increase the coupling reaction time. Consider a double coupling protocol where the coupling step is repeated before proceeding to the next deprotection step. | |
| Inadequate Activation | The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound. |
| Action: Employ more powerful coupling reagents. Reagents like HBTU, HATU, or PyBOP are generally effective for coupling sterically hindered amino acids.[7][8] | |
| Peptide Aggregation | The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support, hindering access of the activated this compound. |
| Action: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The addition of chaotropic salts like LiCl can also be beneficial. |
Experimental Protocol: High-Efficiency Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with fresh 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and finally DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes), followed by washing with DMF (5x).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
References
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Boc-2-Nal-OH Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during the synthesis of N-tert-butyloxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH). This document provides a structured approach to troubleshooting common issues through a question-and-answer format, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis resulted in a significantly lower yield than expected. What are the most common causes?
Low yields in the Boc protection of 2-naphthylalanine can stem from several factors, often related to the bulky and sterically hindered nature of the naphthyl group.[][2] The primary culprits are typically incomplete reaction, side reactions, and suboptimal work-up procedures.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the 2-naphthylalanine is pure and dry. Impurities can interfere with the reaction.
-
Optimize Reaction Conditions: The reaction is sensitive to temperature, reaction time, and reagent stoichiometry. Refer to the detailed protocol and tables below for optimized parameters.
-
Ensure Efficient Mixing: Due to the biphasic nature of some protocols (aqueous and organic layers), vigorous stirring is crucial for maximizing the reaction interface.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. An incomplete reaction will be a major contributor to low yield.
-
Proper pH Adjustment: Careful pH adjustment during the work-up is critical for the effective precipitation and extraction of the product.
Q2: I suspect the Boc protection reaction is not going to completion. How can I improve this?
Incomplete reaction is a common issue, often due to the steric hindrance from the bulky naphthyl side chain.[][2]
Solutions:
-
Reagent Stoichiometry: A slight excess of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is typically used to drive the reaction to completion. See Table 1 for recommended ratios.
-
Reaction Time: While some protocols suggest a few hours, extending the reaction time (e.g., overnight) at room temperature can improve yields for sterically hindered amino acids.[3]
-
Base Concentration: Ensure the concentration of the base (e.g., NaOH) is accurate to maintain the optimal pH for the reaction.
Q3: What are the possible side reactions that could be lowering my yield?
Several side reactions can occur during Boc protection:
-
Formation of Di-Boc Species: While less common with bulky amino acids, the formation of a di-protected product is possible, especially with a large excess of Boc₂O and prolonged reaction times.
-
Urea (B33335) Formation: Sterically hindered amines can sometimes react with Boc₂O to form urea derivatives.[]
-
Side Reactions with Catalysts: If using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), be aware that it can accelerate the decomposition of Boc₂O.[3]
Q4: My work-up and purification seem to be where I'm losing most of my product. What are the best practices?
The work-up procedure is critical for isolating pure this compound.
Key Considerations:
-
Acidification: After the reaction, the mixture is typically acidified to a pH of 2-3 to protonate the carboxylic acid, making it extractable into an organic solvent. Add the acid slowly and with cooling to avoid any degradation.
-
Extraction: Use a suitable organic solvent like ethyl acetate (B1210297) for extraction. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate before concentrating under reduced pressure. Avoid excessive heat during concentration to prevent product degradation.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the Boc protection of amino acids.
Materials:
-
3-(2-Naphthyl)-L-alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(2-Naphthyl)-L-alanine (1.00 mmol) in a mixture of 1,4-dioxane (2.0 mL) and 1 M NaOH solution (5.0 mL) at 0°C with stirring.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.05 mmol).
-
Allow the mixture to warm to room temperature and continue stirring for 5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0°C and carefully adjust the pH to 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Recommended Value | Rationale |
| 3-(2-Naphthyl)-L-alanine | 1.0 equivalent | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.2 equivalents | A slight excess helps to drive the reaction to completion. |
| 1 M NaOH | Sufficient to dissolve the amino acid and maintain a basic pH | Ensures the amino group is deprotonated and nucleophilic. |
| Solvent System | 1,4-Dioxane / Water | A common solvent mixture for Boc protection of amino acids. |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 5 hours to overnight | Longer reaction times may be necessary due to steric hindrance.[3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time. - Use a slight excess of Boc₂O. - Ensure efficient stirring. |
| Suboptimal work-up | - Careful pH adjustment to 2-3. - Perform multiple extractions. | |
| Side reactions | - Avoid a large excess of Boc₂O. - If using a catalyst, consider its potential to cause side reactions. | |
| Incomplete Reaction | Steric hindrance | - Extend reaction time. - Gentle heating might be considered, but monitor for side products. |
| Insufficient Boc₂O | - Use 1.05-1.2 equivalents of Boc₂O. | |
| Product Loss During Work-up | Incomplete extraction | - Perform at least three extractions with ethyl acetate. |
| Emulsion formation | - Add brine to help break up emulsions during extraction. | |
| Product is water-soluble | - Ensure the pH is low enough (2-3) to fully protonate the carboxylic acid. |
Visualizations
References
Technical Support Center: Enhancing the Solubility of Peptides Containing 2-Naphthylalanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of peptides incorporating the hydrophobic amino acid, 2-naphthylalanine (2-Nal). Due to its bulky and nonpolar nature, 2-Nal can significantly decrease peptide solubility in aqueous solutions, leading to aggregation and handling difficulties.[1] This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 2-naphthylalanine often difficult to dissolve?
A1: The 2-naphthylalanine residue possesses a large, aromatic side chain, which makes it highly hydrophobic.[1] Peptides with a high content of such non-polar amino acids tend to have limited solubility in aqueous solutions.[2][3] This hydrophobicity can lead to intermolecular interactions, causing the peptides to aggregate and precipitate out of solution.[2]
Q2: What is the first step I should take when encountering a solubility issue with a 2-Nal containing peptide?
A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot of the peptide.[2][4] This will save valuable material. The initial solvent to try is typically sterile, distilled water, especially for shorter peptides (fewer than five residues).[5][6] If that fails, the subsequent steps will depend on the peptide's overall charge.
Q3: How do I determine if my peptide is acidic, basic, or neutral?
A3: To determine the overall charge of your peptide, follow these steps:
-
Assign a value of +1 to each basic residue (Lysine - K, Arginine - R, Histidine - H) and the N-terminus (unless modified).[4]
-
Assign a value of -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E) and the C-terminus (if it's a free acid).[4]
-
Sum the values to determine the net charge. A positive net charge indicates a basic peptide, a negative net charge indicates an acidic peptide, and a net charge of zero indicates a neutral peptide.[7]
Q4: Are there any solvents I should avoid when working with peptides containing certain amino acids?
A4: Yes. Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent but should be avoided with peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, as it can cause oxidation of their side chains.[2][4] In such cases, Dimethylformamide (DMF) is a suitable alternative.[5]
Troubleshooting Guides
Issue 1: My 2-Nal peptide does not dissolve in water.
Cause: The peptide is hydrophobic and/or the pH of the water is close to the peptide's isoelectric point (pI), the pH at which the net charge is zero, and solubility is minimal.
Troubleshooting Steps:
-
pH Adjustment:
-
For Basic Peptides (net positive charge): Attempt to dissolve the peptide in a small amount of 10-30% aqueous acetic acid.[5][8] If still insoluble, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution with water.[5][8]
-
For Acidic Peptides (net negative charge): Try dissolving the peptide in a small amount of 0.1 M ammonium (B1175870) bicarbonate or a dilute (e.g., 1%) aqueous ammonia (B1221849) solution, and then dilute with water.[2][5][8]
-
For Neutral Peptides (net zero charge): These are often the most challenging. The use of organic co-solvents is typically required.
-
-
Physical Methods:
Issue 2: My peptide precipitates when I dilute the organic stock solution into my aqueous buffer.
Cause: The rapid change in solvent polarity causes the hydrophobic peptide to aggregate and fall out of solution.
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the concentrated peptide stock solution (in organic solvent) slowly and dropwise to the aqueous buffer while vigorously stirring or vortexing. This prevents localized high concentrations of the peptide.
-
Lower the Final Concentration: The desired final concentration may exceed the peptide's solubility limit in the final buffer composition. Try preparing a more dilute solution.
-
Incorporate a Co-solvent in the Final Buffer: Including a small percentage of the organic solvent used for the stock solution in the final aqueous buffer can improve solubility. For most cell-based assays, the final DMSO concentration should not exceed 1% (v/v).[2][7]
Data Presentation: Solubility of Peptides Containing Naphthylalanine
The following table summarizes solubility data for compstatin (B549462) analogs, some of which contain naphthylalanine (Nal). This data highlights the impact of amino acid substitution on solubility.
| Peptide ID | Sequence Modification | Apparent Solubility (mg/mL) |
| Parent | (Contains His at position 9) | 4.5 |
| W4A9 | (Contains Ala at position 9) | 3.2 |
| meW4A9 | (Contains meW at position 4) | 1.9 |
| Peptide 1 | (Contains Nal at position 9) | ~0.1 |
| Peptide 2 | (Contains meW at position 4, Nal at position 9) | ~0.1 |
| Peptides 10-17 | (Polar N-terminal extensions, Nal at position 9) | < 0.4 |
Data adapted from a study on compstatin peptides.[9] The results indicate that replacing a more polar residue like Histidine with the hydrophobic Naphthylalanine at position 9 significantly decreases solubility.
Experimental Protocols
Protocol 1: Step-by-Step Solubilization Using an Organic Co-solvent
This protocol is intended for highly hydrophobic peptides, such as those with a high percentage of 2-Nal and other non-polar residues.
-
Initial Dissolution in Organic Solvent:
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) to the lyophilized peptide.
-
Vortex or sonicate until the peptide is completely dissolved, creating a concentrated stock solution.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the concentrated organic stock solution dropwise to your desired aqueous buffer while continuously stirring or vortexing.
-
If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit at that concentration.
-
Protocol 2: Improving Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, like the side chain of 2-Nal, thereby increasing their aqueous solubility.[10][11][12]
-
Preparation of Cyclodextrin (B1172386) Solution:
-
Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer. Concentrations can range from 1-10% (w/v), but should be optimized for your specific peptide and application.
-
-
Complexation:
-
Add the lyophilized peptide directly to the cyclodextrin solution.
-
Alternatively, a concentrated stock of the peptide in a minimal amount of organic solvent can be slowly added to the cyclodextrin solution with vigorous stirring.
-
-
Equilibration:
-
Allow the mixture to equilibrate for several hours to overnight at room temperature or 4°C with gentle agitation to facilitate the formation of the inclusion complex.
-
-
Analysis:
-
Centrifuge the solution to pellet any undissolved peptide.
-
The concentration of the solubilized peptide in the supernatant can be determined by methods such as UV-Vis spectroscopy or HPLC.
-
Protocol 3: Quantitative Determination of Peptide Solubility by RP-HPLC
This method allows for the precise measurement of peptide concentration in a saturated solution.
-
Sample Preparation:
-
Add an excess amount of the lyophilized peptide to a known volume of the test solvent (e.g., water, buffer, or a solution with a co-solvent).
-
Equilibrate the suspension for a set period (e.g., 24 hours) at a controlled temperature with constant agitation to ensure saturation.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved peptide.
-
Carefully collect the supernatant, ensuring no solid material is transferred.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto a reversed-phase HPLC column (e.g., C18).[13][14]
-
Elute the peptide using a suitable gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing 0.1% TFA.[15]
-
Monitor the elution at a characteristic wavelength for peptides (e.g., 214 nm or 220 nm).[16]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the peptide.
-
Determine the concentration of the peptide in the supernatant by comparing its peak area to the standard curve.[16]
-
Visualizations
Caption: A workflow for troubleshooting the solubility of peptides containing 2-naphthylalanine.
Caption: The relationship between 2-naphthylalanine incorporation and solubility issues, and the corresponding enhancement strategies.
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. biocat.com [biocat.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Synthesis Strategies for Peptides Containing Boc-2-Nal-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of peptide sequences containing the bulky, hydrophobic amino acid Boc-2-Nal-OH (N-Boc-3-(2-naphthyl)-L-alanine).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide synthesis is failing or showing low yield after the introduction of this compound. What are the likely causes?
A1: Low yield or synthesis failure when incorporating this compound is a common issue primarily due to its bulky and hydrophobic nature. The main culprits are:
-
Incomplete Coupling: The steric hindrance from the large naphthyl group can physically block the activated amino acid from efficiently reaching the N-terminal amine of the growing peptide chain on the solid support.
-
Peptide Aggregation: Sequences containing hydrophobic residues like 2-naphthylalanine are prone to self-association and aggregation on the resin.[1] This can obscure the reaction sites, leading to truncated or deletion sequences. An indication of aggregation is the failure of the peptide-resin to swell properly.[1]
-
Suboptimal Deprotection: While less common for the Boc group itself, severe aggregation can hinder the access of trifluoroacetic acid (TFA) to the N-terminus, leading to incomplete deprotection and halting further chain elongation.
Q2: Which coupling reagent is most effective for this compound?
A2: For sterically hindered amino acids like this compound, standard coupling reagents may be insufficient. More potent onium-based reagents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents for difficult couplings, demonstrating rapid reaction times and high yields.[2] It is often the preferred choice for incorporating bulky residues.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another effective and commonly used reagent, though it may be slightly less reactive than HATU in extremely challenging cases.[3]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a viable alternative, but may require longer coupling times to achieve comparable efficiency to HATU or HBTU for such a demanding residue.[2][3]
Q3: I performed a single coupling with HATU, but the Kaiser test is still positive. What should I do?
A3: A positive Kaiser test indicates incomplete coupling. For a difficult residue like this compound, a double coupling strategy is often necessary. This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step. This ensures the reaction is driven to completion.
Q4: My peptide-resin is visibly clumping, and the solvent is not draining well. How can I address this aggregation issue?
A4: To combat aggregation, several strategies can be employed to disrupt the intermolecular hydrogen bonding of the peptide chains:[1]
-
Change the Solvent System: Switching the primary solvent from Dichloromethane (DCM) to more polar, disruptive solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can help.
-
Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the coupling mixture can disrupt secondary structures and improve solvation.
-
Utilize Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate coupling and deprotection reactions, often overcoming aggregation-related issues by providing rapid and uniform heating.[4][5]
-
In Situ Neutralization: For Boc chemistry, using an in situ neutralization protocol minimizes the time the peptide-resin is in a neutral, aggregation-prone state.[6]
Quantitative Data Summary
The following table provides a comparative overview of commonly used coupling reagents for difficult peptide sequences. While specific data for this compound is limited, this table, based on studies of other challenging couplings, can guide reagent selection.
| Coupling Reagent | Relative Reactivity | Typical Coupling Time (Difficult Residues) | Racemization Risk | Key Considerations |
| HATU | Very High | 15 - 60 minutes | Low | Highly efficient for hindered residues; most expensive option.[2][7] |
| HBTU | High | 30 - 120 minutes | Low | Good balance of cost and efficiency; widely used.[1][3] |
| PyBOP | Medium-High | 60 - 240 minutes | Low | Longer reaction times may be needed for completion.[2][3] |
| DIC/HOBt | Medium | 2 - 8 hours | Moderate | Cost-effective but may be less efficient for severely hindered couplings. |
Experimental Protocols
Protocol 1: HATU-Mediated Double Coupling of this compound
This protocol is designed for the efficient incorporation of this compound in a manual or automated solid-phase peptide synthesizer.
1. Resin Preparation and Deprotection:
- Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes.
- Perform Boc deprotection by treating the resin with 50% TFA in DCM. A pre-wash of 2 minutes followed by a main deprotection of 20-30 minutes is recommended.
- Wash the resin thoroughly with DCM (3x) and then DMF (3x).
2. First Coupling:
- In a separate vessel, pre-activate this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF for 2-5 minutes. Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the mixture.
- Add the activated amino acid solution to the deprotected and washed resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Wash the resin with DMF (3x).
3. Monitoring and Second Coupling:
- Perform a Kaiser test on a small sample of resin beads.
- If the test is positive (blue beads), proceed with a second coupling.
- Repeat step 2 (First Coupling) with fresh reagents.
- Allow the second coupling to proceed for 1-2 hours.
- Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Protocol 2: Boc Deprotection in the Presence of Aggregation
This protocol outlines the standard Boc deprotection with considerations for potential aggregation issues.
1. Resin Swelling and Pre-wash:
- Swell the peptide-resin in DMF for 30 minutes to help disrupt potential aggregates.
- Wash with DCM (3x) to prepare for the acidic deprotection step.
2. Deprotection:
- Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain the solution.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. If aggregation is severe, occasional sonication during this step may improve TFA penetration.
3. Washing and Neutralization:
- Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and then DCM (3x) to thoroughly remove residual acid and scavengers.
- Neutralize the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).
- Wash the resin with DMF (5x) to remove the base before the next coupling step.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low-yield synthesis.
Caption: Experimental workflow for double coupling of this compound.
References
Technical Support Center: Managing Steric Hindrance of the 2-Naphthylalanine Side Chain
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the steric hindrance of the 2-naphthylalanine (2-Nal) side chain in experimental settings.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis and application of peptides containing 2-naphthylalanine.
Issue 1: Low Coupling Yield During Solid-Phase Peptide Synthesis (SPPS) Following a 2-Nal Residue
-
Question: I am experiencing a significant drop in coupling efficiency for the amino acid immediately following a 2-naphthylalanine residue in my solid-phase peptide synthesis. What is causing this and how can I improve the yield?
-
Answer: The bulky aromatic side chain of 2-naphthylalanine can sterically hinder the approach of the incoming activated amino acid, leading to incomplete coupling.[1][2] The 2-Nal isomer presents milder steric effects compared to 1-Nal, but challenges can still arise.[1]
Troubleshooting Steps:
-
Double Coupling: Perform the coupling reaction for the subsequent amino acid twice. After the initial coupling step, wash the resin and repeat the coupling with a fresh solution of the amino acid and coupling reagents.[2]
-
Increase Reagent Concentration: Elevating the concentration of both the amino acid and the coupling reagent solution can enhance the probability of successful molecular interactions.[2] For instance, increasing the concentration to 0.5 M is a common strategy.[2]
-
Extended Coupling Time: Prolonging the reaction time for the coupling step can help overcome the steric barrier and drive the reaction to completion.
-
Use of Potent Coupling Reagents: Employ more powerful coupling reagents that are effective for sterically hindered amino acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often recommended.
-
Microwave-Assisted Synthesis: If available, a microwave peptide synthesizer can provide the necessary energy to overcome the activation barrier imposed by steric hindrance, often leading to higher yields.[3]
-
Issue 2: Altered Peptide Conformation or Biological Activity Upon 2-Nal Substitution
-
Question: After substituting a natural aromatic amino acid (e.g., Tryptophan or Phenylalanine) with 2-Naphthylalanine, I observed a significant change in my peptide's secondary structure and a decrease in its biological activity. Why does this happen and can it be mitigated?
-
Answer: The bulky and rigid structure of the 2-Nal side chain can significantly influence the peptide's conformational preferences.[1] While this can be leveraged to stabilize specific structures like β-hairpins, it can also disrupt the native conformation required for biological activity.[4][5] For instance, replacing Tryptophan with 2-Nal has been shown to decrease the potency of some cholecystokinin (B1591339) analogues.[5]
Troubleshooting and Optimization Strategies:
-
Positional Scanning: Synthesize a small library of peptide analogues where the position of the 2-Nal residue is varied. This can help identify locations where its steric bulk is better tolerated or even beneficial for the desired conformation and activity.
-
Isomer Comparison: If not already done, compare the activity with the 1-Naphthylalanine (1-Nal) isomer. While 1-Nal exhibits greater steric hindrance, its geometry is sometimes considered a closer mimic to Tryptophan in specific contexts.[4]
-
Introduction of Flexible Spacers: To mitigate steric clashes, especially when conjugating other molecules (e.g., fluorescent dyes), consider incorporating a flexible spacer like aminohexanoic acid (Ahx) adjacent to the 2-Nal residue.[1]
-
Computational Modeling: Utilize molecular modeling software to predict the conformational impact of 2-Nal substitution before synthesis. This can help in the rational design of peptides with a higher probability of retaining the desired structure and function.
-
Frequently Asked Questions (FAQs)
-
What is the primary difference between 1-Naphthylalanine (1-Nal) and 2-Naphthylalanine (2-Nal) in terms of steric hindrance? The key difference lies in the attachment point of the naphthyl group to the alanine (B10760859) backbone.[1] In 1-Nal, the attachment is at the 1-position of the naphthalene (B1677914) ring, which results in greater steric hindrance compared to 2-Nal, where the attachment is at the 2-position.[1] This makes 2-Nal generally associated with milder steric effects.[1]
-
Why would I choose to use 2-Nal in my peptide design despite its steric bulk? The bulky aromatic side chain of 2-Nal is a valuable tool in peptide design for several reasons:
-
Enhanced Hydrophobic Interactions: Its large surface area can promote stronger hydrophobic interactions, which can be crucial for receptor binding and protein-protein interactions.[1]
-
Increased Stability: The hydrophobicity and stability of 2-Nal can improve the pharmacokinetic properties of peptide drugs.[1]
-
Fluorescent Probe: The naphthalene ring has intrinsic fluorescence, making 2-Nal a useful probe for studying peptide conformation and binding without the need for an external fluorophore.[6]
-
Conformational Constraint: The steric bulk can be used strategically to induce or stabilize specific secondary structures in a peptide.[4]
-
-
Is 2-Nal suitable for cell-penetrating peptides (CPPs)? Yes, its hydrophobicity can enhance the permeability of peptides across cell membranes, making it a suitable component for the design of CPPs.[1]
Quantitative Data Summary
| Feature | 1-Naphthylalanine (1-Nal) | 2-Naphthylalanine (2-Nal) | Reference |
| Steric Hindrance | Greater | Milder | [1] |
| Geometric Similarity to Tryptophan | Adopts a similar edge-to-face geometry | Appears more similar to a substituted Phenylalanine | [4] |
| Purity in SPPS | - | >95% achievable with optimized protocols | [1] |
Experimental Protocols
Protocol: Optimized Solid-Phase Peptide Synthesis (SPPS) for a Peptide Containing 2-Naphthylalanine
This protocol outlines a general procedure for the manual Fmoc-based SPPS of a peptide containing a 2-Nal residue, incorporating strategies to overcome steric hindrance.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
2. Standard Amino Acid Coupling:
- Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain and repeat for another 15 minutes to remove the Fmoc protecting group.
- Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).
- Coupling: Prepare a solution of the Fmoc-protected amino acid (4 equivalents), a coupling agent like HBTU/HATU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.
- Washing: Wash the resin as described above.
3. Incorporation of Fmoc-2-Nal-OH:
- Follow the standard deprotection and washing steps.
- Couple Fmoc-2-Nal-OH using the standard coupling procedure. Due to its bulk, consider extending the coupling time to 3-4 hours.
4. Coupling the Amino Acid After 2-Nal (Troubleshooting Step):
- Deprotection: Perform the standard Fmoc deprotection.
- First Coupling:
- Prepare a solution of the next Fmoc-protected amino acid (4 equivalents) with a potent coupling agent like HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
- Add the solution to the resin and agitate for 2-4 hours.
- Wash the resin thoroughly with DMF.
- Second Coupling (Double Coupling):
- Prepare a fresh coupling solution as described above.
- Add it to the resin and agitate for another 2-4 hours.
- Washing: Wash the resin thoroughly with DMF and DCM.
5. Continuation of Synthesis:
- Repeat the standard coupling cycles for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Troubleshooting workflow for low coupling yield after 2-Nal incorporation.
Caption: Use of a flexible spacer (Ahx) to mitigate steric hindrance.
References
- 1. lifetein.com [lifetein.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Double Coupling Strategy for Boc-2-Nal-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective incorporation of Boc-2-Nal-OH in solid-phase peptide synthesis (SPPS) using a double coupling strategy. Given the sterically hindered and hydrophobic nature of 2-naphthylalanine (2-Nal), incomplete coupling is a common challenge that can lead to significant impurities and low yields.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is a double coupling strategy often necessary for this compound?
A1: The bulky naphthyl side chain of this compound creates significant steric hindrance, which can slow down the coupling reaction and prevent it from going to completion.[1] This leads to the formation of deletion sequences, where the amino acid is skipped in the final peptide. A double coupling strategy, which involves repeating the coupling step, significantly increases the probability of complete reaction and thereby improves the overall purity and yield of the target peptide.[2][3]
Q2: What are the signs of incomplete coupling of this compound?
A2: Incomplete coupling is typically detected by a positive Kaiser test (ninhydrin test) after the initial coupling reaction. A blue or purple color on the resin beads indicates the presence of unreacted primary amines. Additionally, analysis of the crude peptide by HPLC may show the presence of deletion peptides (the target peptide minus the 2-Nal residue).
Q3: Which coupling reagent is recommended for this compound?
A3: For sterically hindered amino acids like this compound, a potent activating agent is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended due to its high reactivity and ability to minimize racemization.[4][5][6]
Q4: Should I perform a capping step after the double coupling?
A4: If the Kaiser test is still positive after the second coupling, it is highly recommended to cap the remaining unreacted amines. Capping with a reagent like acetic anhydride (B1165640) will acetylate the unreacted N-termini, preventing them from reacting in subsequent coupling cycles.[7][8][9] This "terminates" the deletion sequence, making it easier to separate from the full-length desired peptide during purification.[10]
Q5: Can I use a single, extended coupling time instead of a double coupling?
A5: While extending the coupling time can improve efficiency to some extent, for a highly hindered residue like this compound, a double coupling is generally more effective at driving the reaction to completion and results in a cleaner crude product.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser test after first coupling | Incomplete coupling due to steric hindrance of this compound. | Proceed with a second coupling (double coupling strategy). |
| Positive Kaiser test after double coupling | Highly resistant coupling site, possibly due to peptide aggregation on the resin. | Cap the unreacted amines using acetic anhydride. Consider using a different solvent like NMP or a mixture of DMF/DCM to disrupt aggregation. |
| Presence of deletion peptide in final product | Incomplete coupling of this compound and no capping step performed. | Implement a double coupling strategy for this compound in future syntheses. If incomplete coupling persists, add a capping step after the second coupling. |
| Low overall yield | Accumulation of incomplete couplings throughout the synthesis, particularly at the this compound position. | Optimize the coupling protocol for this compound using a double coupling strategy and a potent coupling reagent like HATU. Ensure all coupling reactions are monitored for completion. |
Experimental Protocols
Protocol 1: Single Coupling of this compound using HATU
This protocol is for the initial coupling attempt.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.[5]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling.
Protocol 2: Double Coupling Strategy for this compound
This protocol is to be performed if the Kaiser test after the first coupling is positive.
-
First Coupling: Follow Protocol 1 for the initial coupling.
-
Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh activation mixture of this compound, HATU, HOAt, and DIEA as described in Protocol 1. Add this to the resin and agitate for another 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion.
Protocol 3: Capping of Unreacted Amines
This protocol should be used if the Kaiser test is positive after the double coupling.
-
Washing: After the second coupling, wash the resin thoroughly with DMF (3-5 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIEA in DMF. A common mixture is 20% acetic anhydride and 2% DIEA in DMF.[10]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8][10]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times).
-
Verification: A subsequent Kaiser test should be negative (colorless or yellow beads), indicating that all unreacted amines have been capped.
Protocol 4: Kaiser Test (Ninhydrin Test) for Monitoring Coupling
This qualitative test is used to detect the presence of free primary amines on the resin.
-
Reagent Preparation:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive (Incomplete Coupling): Resin beads and/or solution turn deep blue or purple.
-
Negative (Complete Coupling): Resin beads and solution remain yellow or colorless.
-
Quantitative Data
While specific coupling efficiency data for this compound is highly dependent on the peptide sequence and synthesis conditions, the following table provides a general comparison of expected outcomes for sterically hindered amino acids.
| Coupling Strategy | Coupling Reagent | Typical Reaction Time | Expected Coupling Efficiency | Notes |
| Single Coupling | HBTU/HOBt | 2-4 hours | 85-95% | May be insufficient for complete coupling of this compound. |
| Single Coupling | HATU/HOAt | 2-4 hours | 95-99% | More effective for hindered residues than HBTU/HOBt.[5] |
| Double Coupling | HATU/HOAt | 2 x (2-4 hours) | >99.5% | Recommended strategy for this compound to minimize deletion peptides. |
Visualizations
Caption: Workflow for the double coupling and capping strategy.
Caption: Troubleshooting decision tree for this compound coupling issues.
References
- 1. lifetein.com [lifetein.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
minimizing racemization of Boc-2-Nal-OH during activation
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Boc-protected amino acids, with a specific focus on the sterically hindered Boc-2-Nal-OH.
Troubleshooting Guide: Minimizing Racemization of this compound
High levels of racemization detected in your peptide product? This guide will help you identify the potential causes and implement effective solutions.
Problem: Significant epimerization of this compound observed after coupling.
Follow these steps to diagnose and resolve the issue:
Step 1: Review Your Coupling Reagent and Additive Combination
The choice of coupling reagent is a critical factor in controlling racemization.[1] Carbodiimides like DCC and DIC, when used alone, are known to cause high levels of racemization.[1] Modern uronium/aminium (e.g., HBTU, HATU) and phosphonium (B103445) (e.g., PyBOP) salt-based reagents are generally more efficient and lead to less racemization.[1]
Recommended Actions:
-
If using a carbodiimide (B86325) (DCC, DIC): Always use an equimolar amount of a racemization-suppressing additive.[1][2] Additives like HOBt, HOAt, and Oxyma react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[2][3]
-
If using onium salt reagents (HBTU, HATU, PyBOP): While these are "low-racemization" reagents, the choice of the incorporated additive (HOBt vs. HOAt) can be significant.[4] For sterically hindered amino acids like this compound, consider using HATU or COMU, which are known for their high efficiency.[1][5]
-
Consider pre-activation: Mix the this compound with the coupling reagent and additive for a short period (1-5 minutes) before adding the amine component. This allows for the formation of the less racemization-prone active ester.[2] However, be aware that prolonged activation times can also lead to increased racemization.[2]
Step 2: Evaluate the Base Used in the Coupling Reaction
The base plays a crucial role in racemization, as it can abstract the α-proton of the activated amino acid, leading to a loss of stereochemistry.[1][3] The strength and steric hindrance of the base are key factors.[3][4]
Recommended Actions:
-
Avoid strong, non-hindered bases: Triethylamine (TEA) should be avoided due to its strong basicity and small steric hindrance, which promotes racemization.[3]
-
Use a weaker or sterically hindered base: N-methylmorpholine (NMM) is a weaker base and is often a better choice than N,N-diisopropylethylamine (DIPEA).[1][6] For particularly sensitive couplings, the highly hindered base 2,4,6-collidine is recommended to minimize racemization.[3][4][7]
-
Use the correct stoichiometry: Ensure you are using the minimum necessary amount of base. Typically, one equivalent is needed to neutralize the amino acid salt, with an additional equivalent for onium salt reagents. Excess base should be avoided.[6]
Step 3: Control the Reaction Temperature
Higher reaction temperatures generally increase the rate of racemization.[2]
Recommended Actions:
-
Perform the activation and coupling at low temperatures: It is recommended to carry out carbodiimide-mediated couplings at low temperatures to minimize side reactions, including racemization.[7]
-
Cautious temperature increase for hindered couplings: While a slight increase in temperature might be necessary for coupling sterically hindered amino acids, this should be done with caution while monitoring for racemization.[1] For microwave-assisted synthesis, lowering the coupling temperature has been shown to limit racemization for sensitive amino acids.[8]
Step 4: Assess the Solvent
The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[4]
Recommended Actions:
-
Standard Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents for solid-phase peptide synthesis.
-
Consider solvent effects: For problematic couplings, be aware that the solvent can play a role in the extent of racemization.
Data Summary: Impact of Reagents on Racemization
The following tables summarize quantitative data on the effect of different coupling additives and bases on the level of racemization.
Table 1: Comparison of Coupling Additives on Racemization
| Additive | Coupling Reagent | % D-Isomer Formation |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
Data sourced from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[4] This data illustrates the superior performance of HOAt and Oxyma derivatives in suppressing racemization compared to HOBt when using a carbodiimide.[4]
Table 2: Influence of Base on Racemization
| Base | % Racemization |
| N,N-Diisopropylethylamine (DIPEA) | Higher |
| N-Methylmorpholine (NMM) | Lower |
| 2,4,6-Collidine (TMP) | Lowest |
Qualitative comparison based on multiple sources indicating that sterically hindered and weaker bases lead to less racemization.[3][4] For instance, in the condensation of Z-Phe-Val-OH with H-Ala-OMe.HCl, 2,4,6-collidine consistently produced the least amount of racemic product, regardless of the condensing agent used.[3]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOAt
This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid and Additive Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HOAt (3 equivalents) in DMF.
-
Activation: Add DIC (3 equivalents) to the amino acid/additive solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Add NMM (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and by-products.
Protocol 2: Chiral HPLC Analysis for Racemization Assessment
This protocol outlines a general method for determining the extent of racemization by analyzing the diastereomeric ratio of a model dipeptide.
Materials:
-
Crude peptide product (e.g., Boc-2-Nal-L-Ala-OMe)
-
Authentic standards of the L-L and D-L dipeptides
-
Chiral HPLC column (e.g., Chiralpak IA, IB, or IC)
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol, ethanol)
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare solutions of the pure L-L and D-L dipeptide standards at a known concentration.
-
Sample Preparation: Dissolve the crude peptide product in the mobile phase at a suitable concentration.
-
Method Development:
-
Inject the L-L and D-L standards separately to determine their retention times.
-
Optimize the mobile phase composition (e.g., varying the ratio of hexane to isopropanol) to achieve baseline separation of the two diastereomers.
-
Adjust the flow rate to balance resolution and analysis time.
-
-
Sample Analysis:
-
Once a suitable method is established, inject the crude reaction mixture.
-
Identify the peaks corresponding to the L-L and D-L diastereomers based on their retention times.
-
-
Quantification:
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of the D-isomer using the formula: % D-isomer = (Area of D-L peak / (Area of L-L peak + Area of D-L peak)) * 100.
-
Visualizations
Caption: A logical workflow for troubleshooting high racemization levels.
Caption: Experimental workflow for comparing different coupling conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Boc-protected amino acids during activation?
A1: The primary mechanism of racemization during peptide bond formation is through the formation of a 5-membered oxazolinone (or azlactone) ring.[1][7] This occurs after the carboxylic acid of the Boc-amino acid is activated. The α-hydrogen of the amino acid becomes acidic in this intermediate and can be abstracted by a base, leading to a loss of stereochemistry.[1] Urethane protecting groups like Boc are known to reduce the rate of oxazolone (B7731731) formation compared to other N-protecting groups, but racemization can still occur under activation conditions.[1][7]
Q2: Why is this compound particularly prone to racemization?
A2: While not as susceptible as some amino acids like histidine or cysteine, sterically hindered amino acids such as 2-naphthylalanine (2-Nal) can pose challenges during coupling, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) that can increase the risk of racemization. The bulky side chain can slow down the desired aminolysis reaction, giving more time for the competing racemization pathway to occur.
Q3: Are phosphonium-based reagents like PyBOP a good choice for minimizing racemization?
A3: Yes, phosphonium-based reagents like PyBOP are effective coupling reagents that generally result in low levels of racemization.[7] They convert the carboxylic acid into an -OBt ester, which is a stable and highly reactive building block.[7] PyBOP was introduced as a non-toxic alternative to the original BOP reagent and has excellent coupling properties.[7]
Q4: Can I use carbodiimides like DCC or DIC safely without causing significant racemization?
A4: Carbodiimides can be used with minimal racemization, but only if they are paired with a racemization-suppressing additive like HOAt or Oxyma.[3][5] Using a carbodiimide alone is not recommended as it leads to the formation of a highly reactive O-acylisourea intermediate that is very susceptible to racemization.[2]
Q5: How does the choice of N-terminal protecting group (Boc vs. Fmoc) affect racemization?
A5: Both Boc and Fmoc are urethane-type protecting groups and are generally effective at suppressing racemization compared to simple acyl groups.[7][9] The mechanism of racemization via oxazolone formation is relevant for both protecting group strategies. Therefore, the careful selection of coupling reagents, additives, and bases is crucial regardless of whether you are using Boc or Fmoc chemistry.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
effect of coupling reagent on Boc-2-Nal-OH incorporation
Welcome to the technical support center for troubleshooting the incorporation of N-α-Boc-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with coupling this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction showing low efficiency or failing completely?
A1: Low coupling efficiency with this compound is most often attributed to steric hindrance.[1] The bulky 2-naphthyl side chain physically obstructs the carboxylic acid group, making it difficult for the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) to form an amide bond.[1][2] Several factors can exacerbate this issue:
-
Insufficiently Reactive Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) alone may not be potent enough to overcome the significant steric barrier presented by the naphthyl group.[1]
-
Suboptimal Reaction Conditions: Inadequate reaction time, low temperature, or an unsuitable solvent can hinder the reaction rate for sterically demanding couplings.[1]
-
Peptide Chain Aggregation: In solid-phase synthesis, aggregation of peptide chains on the resin can block reactive sites, further preventing efficient coupling.[1]
Q2: Which class of coupling reagent is most effective for incorporating the sterically hindered this compound?
A2: For difficult couplings involving bulky amino acids, in-situ activating reagents, particularly onium salts (phosphonium and aminium/uronium types), are widely recommended over standard carbodiimides due to their higher reactivity.[3]
-
Aminium/Uronium Reagents (HATU, HCTU, HBTU): These reagents are very efficient and react quickly with minimal racemization.[4] HATU is often considered superior to HBTU because it reacts faster and results in less epimerization.[4] However, it's critical to avoid using an excess of these reagents, as they can react with the unprotected N-terminus of the peptide, causing a guanidinylation side reaction that terminates chain elongation.[4][5]
-
Phosphonium Reagents (PyBOP, PyAOP, PyBrOP): These are also highly effective and do not cause guanidinylation, meaning they can be used in excess to drive slow reactions to completion.[6] PyBrOP, in particular, was developed to overcome incomplete couplings, especially for N-methyl-amino-acids and other sterically hindered residues.[6][7]
-
Carbodiimides with Additives (DIC/HOBt, DIC/HOAt): While less potent, the combination of a carbodiimide (B86325) like DIC with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be effective. The additives act as catalysts and help suppress racemization.[3][8] HOAt is generally more reactive than HOBt.
Q3: How can I minimize racemization during the coupling of this compound?
A3: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during the activation of amino acids.[6][7] For this compound, this risk can be mitigated by:
-
Using Additives: Incorporating additives like HOBt, HOAt, or their non-explosive alternative Oxyma Pure is a standard practice to suppress racemization.[6][7][8]
-
Choosing the Right Reagent: Some coupling reagents are specifically designed to minimize epimerization. For example, 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is noted for mediating amide bond formation with a remarkable resistance to racemization.[4][6]
-
Controlling the Base: The choice and amount of base can influence racemization. If a strong base like Diisopropylethylamine (DIEA) is suspected of causing issues, a weaker or more sterically hindered base like sym-collidine may be substituted.[6][9] In-situ neutralization protocols, where neutralization and coupling occur concurrently, can also minimize the exposure of the activated amino acid to free base.[10]
-
Avoiding Prolonged Activation: Do not allow the pre-activation of the this compound with the coupling reagent to stand for extended periods before adding it to the resin-bound peptide.[10]
Q4: What are the most common side products in Boc-amino acid couplings and how can they be detected?
A4: Besides racemization, two common side products are:
-
N-acylurea: This byproduct forms from the rearrangement of the O-acylisourea intermediate when using carbodiimide reagents like DCC or DIC. It is often difficult to remove. The addition of HOBt helps to minimize this side reaction by trapping the intermediate to form an active ester.[11][12]
-
Guanidinylation: This occurs when aminium/uronium reagents (e.g., HBTU, HATU) react directly with the free N-terminal amine of the peptide, irreversibly capping the chain. This can be avoided by pre-activating the carboxylic acid with a stoichiometric amount of the coupling reagent before adding the mixture to the peptide-resin.[5]
These side products can typically be identified as distinct peaks in an HPLC or LC-MS analysis of the crude peptide product. For instance, N-acylurea byproducts are generally more nonpolar and will have a longer retention time on a reverse-phase column.[11]
Troubleshooting Guide for this compound Coupling
Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Relative Reactivity (Hindered Couplings) | Racemization Risk | Key Considerations |
| Carbodiimides | DIC, DCC, EDC | Moderate | Moderate to High (Reduced with additives) | DIC preferred for SPPS; requires additives like HOBt/HOAt to suppress racemization and N-acylurea formation.[3][4] |
| Aminium/Uronium | HATU, HCTU, HBTU, TBTU | Very High | Low | Highly efficient and fast.[4] Excess reagent can cause guanidinylation of the N-terminus, terminating the chain.[5] |
| Phosphonium | PyBOP, PyAOP, PyBrOP | High to Very High | Low | Excellent for routine and difficult couplings. Does not cause guanidinylation. PyBrOP is especially potent.[6] |
| Other | DEPBT | High | Very Low | Excellent choice for coupling easily epimerized amino acids due to its high resistance to racemization.[4][6] |
Experimental Protocols
Detailed Protocol for this compound Incorporation using HATU
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide using HATU as the coupling reagent in a manual solid-phase synthesis setup.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (1.5 equivalents relative to resin loading)
-
HATU (1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF (for Fmoc-based synthesis deprotection, if applicable)
-
Trifluoroacetic acid (TFA) (for Boc deprotection)
-
Kaiser test kit
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[13]
-
N-α-Deprotection (if applicable):
-
Neutralization: Neutralize the resulting amine salt by washing the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes (2x), followed by extensive washing with DMF (5-6x) to remove all excess base.[14]
-
Amino Acid Pre-activation and Coupling:
-
In a separate vial, dissolve this compound (1.5 eq.) and HATU (1.5 eq.) in a minimal amount of DMF.
-
Add DIPEA (3.0 eq.) to this solution.
-
Allow the mixture to pre-activate for 1-2 minutes. Do not exceed 5 minutes to minimize potential side reactions.
-
Immediately add the activated amino acid solution to the drained, neutralized peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[1]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test (Ninhydrin test).[15] A blue color indicates the presence of unreacted primary amines (incomplete coupling), while yellow/colorless beads suggest the reaction is complete.
-
-
Post-Coupling Procedure:
-
If the Kaiser test is negative (yellow), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
-
If the Kaiser test is positive (blue), a second coupling ("double coupling") is required. Drain the reaction solution, wash with DMF (3x), and repeat steps 4 and 5.
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, any unreacted amines can be permanently blocked ("capped") using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. chempep.com [chempep.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), with a specific focus on challenges encountered after the coupling of Boc-2-Nal-OH.
Frequently Asked Questions (FAQs)
Q1: Why is capping of unreacted amines necessary after a coupling step in SPPS?
A1: Capping is a critical step in SPPS to prevent the formation of deletion sequences.[1][2] If an amino acid fails to couple to the growing peptide chain, the unreacted N-terminal amine will be available to react in the subsequent coupling cycle. This results in a peptide that is missing one amino acid, which can be difficult to separate from the desired full-length peptide.[1] Capping, typically through acetylation, permanently blocks these unreacted amines, ensuring that only the correctly elongated peptide chains continue to grow.[3]
Q2: What are the common reasons for incomplete coupling of this compound?
A2: Incomplete coupling of this compound is often attributed to its bulky and sterically hindered naphthyl side chain.[4][5] This steric hindrance can impede the approach of the activated amino acid to the resin-bound peptide chain. Other contributing factors can include suboptimal activation of the amino acid, aggregation of the growing peptide chain on the resin, and inadequate swelling of the resin.
Q3: What are the standard reagents used for capping unreacted amines?
A3: The most common capping reagent is acetic anhydride (B1165640) used in the presence of a base.[3][6] A typical capping solution consists of acetic anhydride and a base such as N,N-diisopropylethylamine (DIPEA) or pyridine (B92270) in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[6]
Q4: How can I monitor the completion of the this compound coupling reaction before deciding to cap?
A4: The Kaiser test is a widely used qualitative colorimetric assay to detect the presence of free primary amines on the resin. A positive Kaiser test (indicated by a blue color) after the coupling reaction signifies incomplete coupling, and the need for a subsequent capping step. A negative test (yellow or colorless) suggests that the coupling reaction is complete.
Q5: Can I perform a "double coupling" of this compound instead of capping?
A5: Yes, performing a second coupling reaction (double coupling) with fresh reagents is a common strategy to improve the yield of the desired peptide, especially for sterically hindered amino acids like this compound. If the Kaiser test is still positive after a double coupling, a capping step is then highly recommended to terminate the unreacted chains.[2]
Troubleshooting Guide: Incomplete Coupling of this compound and Subsequent Capping
This guide addresses common issues encountered during the coupling of the sterically hindered amino acid this compound and the subsequent capping of unreacted amines.
Problem 1: Positive Kaiser Test After Single Coupling of this compound
Possible Causes:
-
Steric Hindrance: The bulky naphthyl group of this compound physically obstructs efficient coupling.[4][5]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the activation energy barrier for this hindered amino acid.
-
Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, masking the N-terminal amine.
-
Insufficient Reagent Equivalents or Reaction Time: The amounts of amino acid and coupling reagents, or the reaction duration, may be inadequate.
Solutions:
| Solution | Description |
| Optimize Coupling Reagent | Utilize a more potent coupling reagent known to be effective for hindered amino acids, such as HATU or HBTU.[7][8][9] |
| Increase Equivalents & Time | Increase the equivalents of this compound and the coupling reagents (e.g., from 3 to 5 equivalents). Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight). |
| Perform Double Coupling | After the initial coupling, repeat the coupling step with a fresh solution of activated this compound. |
| Proceed to Capping | If the Kaiser test remains positive after optimization and/or double coupling, proceed with a capping step to block unreacted amines. |
Problem 2: Positive Kaiser Test Persists After Capping
Possible Causes:
-
Inefficient Capping Reagents: The capping solution may not be fresh or the concentration of acetic anhydride may be too low.
-
Insufficient Capping Time: The capping reaction may not have been allowed to proceed to completion.
-
Severe Aggregation: Extreme peptide aggregation can prevent the capping reagents from accessing the unreacted amines.
Solutions:
| Solution | Description |
| Repeat Capping Step | Prepare a fresh capping solution and repeat the capping procedure.[6] |
| Increase Capping Time | Extend the duration of the capping reaction (e.g., from 30 minutes to 1 hour). |
| Modify Washing Protocol | Incorporate solvents known to disrupt aggregation, such as a mixture of DCM and DMF, during the washing steps prior to capping. |
Quantitative Data Summary
The following tables provide representative data on the performance of different coupling reagents for sterically hindered amino acids and the expected outcomes of a capping strategy. Note: This data is illustrative and actual results may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Representative Coupling Efficiency of a Sterically Hindered Boc-Amino Acid with Various Coupling Reagents
| Coupling Reagent | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| DIC/HOBt | 85 - 92 | Low to Moderate | Cost-effective but can be slow for hindered couplings. |
| HBTU/DIPEA | 90 - 98 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[9] |
| HATU/DIPEA | 95 - 99 | Very Low | Highly efficient for hindered couplings with rapid reaction times.[7][9][10] |
Table 2: Illustrative HPLC Analysis of Crude Peptide Product With and Without a Capping Step After Incomplete Coupling
| Synthesis Strategy | Desired Full-Length Peptide (%) | Deletion Peptide (n-1) (%) | Other Impurities (%) |
| No Capping | 70 | 20 | 10 |
| With Capping | 75 | < 5 (as capped, shorter fragments) | 20 (includes capped fragments) |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Materials:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
-
Protocol 2: Capping of Unreacted Amines with Acetic Anhydride
Materials:
-
Capping Solution: A mixture of acetic anhydride, DIPEA, and DMF in a 1:1:8 ratio (v/v/v). Prepare this solution fresh before each use.
-
DMF
-
DCM
Procedure:
-
Following the coupling reaction and a positive Kaiser test, wash the resin thoroughly with DMF (3 x 1 min).
-
Add the freshly prepared capping solution to the resin, ensuring the beads are fully submerged.
-
Agitate the reaction mixture at room temperature for 30 minutes.[3][6]
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min).
-
(Optional) Perform a Kaiser test to confirm the completion of the capping reaction (should be negative).
Visualizations
Caption: Experimental workflow for this compound coupling and subsequent capping.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Boc-2-Nal-OH Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Boc-2-Nal-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges associated with incorporating the bulky, hydrophobic amino acid 2-naphthylalanine (2-Nal) into peptide sequences using Boc chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in solid-phase peptide synthesis?
Incorporating this compound presents two primary challenges. First, its large, aromatic side chain can cause significant steric hindrance, potentially leading to incomplete coupling reactions. Second, the hydrophobicity of the naphthyl group can promote peptide chain aggregation on the resin, further hindering reagent access and reducing synthesis efficiency.[1][2] Careful selection of the resin, coupling reagents, and reaction conditions is crucial to mitigate these issues.
Q2: Which type of resin is most suitable for Boc-SPPS of a peptide ending in a C-terminal acid?
For synthesizing a peptide with a C-terminal carboxylic acid, the most common choices in Boc-SPPS are Merrifield resin and PAM (phenylacetamidomethyl) resin.[3][4]
-
Merrifield Resin : This is the classic support for Boc chemistry.[3][4] The first amino acid is typically attached as a benzyl (B1604629) ester. However, this linkage has some lability to the trifluoroacetic acid (TFA) used for Boc deprotection, which can lead to premature cleavage and loss of peptide chains, especially during the synthesis of longer peptides.[3][5]
-
PAM Resin : This resin was developed to address the instability of the Merrifield linker. It incorporates a phenylacetamido linker that is more stable to TFA, reducing chain loss during synthesis.[3][5] However, the final cleavage of the peptide from PAM resin requires stronger acid conditions, typically anhydrous hydrogen fluoride (B91410) (HF).[5]
For peptides containing the bulky this compound, especially longer sequences, PAM resin is often preferred for its enhanced stability.[5]
Q3: What is the best resin for synthesizing a peptide with a C-terminal amide using the Boc strategy?
For preparing peptide amides, MBHA (methylbenzhydrylamine) resin is the standard choice in Boc-SPPS.[3] This resin provides an optimal balance of stability towards the TFA used for deprotection while allowing for efficient cleavage with HF to release the C-terminal amide.[3]
Q4: How does resin loading capacity impact the synthesis of a peptide containing 2-Nal?
Resin loading capacity (measured in mmol/g) is a critical parameter. For peptides containing bulky or aggregation-prone residues like 2-Nal, it is often beneficial to use a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g). High loading can exacerbate steric hindrance and aggregation by forcing the growing peptide chains into close proximity, leading to incomplete reactions and lower purity.[3]
Resin Selection and Characteristics
The choice of resin is a foundational step that dictates the outcome of the synthesis. The following table summarizes the key characteristics of resins commonly used in Boc-SPPS.
| Resin Type | Linker Type | C-Terminus | Cleavage Condition | Advantages | Disadvantages for this compound Synthesis |
| Merrifield | Chloromethylpolystyrene | Acid | Strong Acid (HF, TFMSA) | Cost-effective, classical resin for Boc chemistry.[4][6] | Linker is partially labile to TFA, risking chain loss during long syntheses.[3][5] |
| PAM | Phenylacetamidomethyl | Acid | Strong Acid (HF) | Linker is more stable to TFA, minimizing premature chain loss.[3][5] Ideal for longer peptides. | Requires strong acid (HF) for cleavage, which needs specialized equipment.[5] |
| MBHA | Methylbenzhydrylamine | Amide | Strong Acid (HF) | Gold standard for peptide amides in Boc-SPPS with good stability.[3] | Final cleavage requires strong acid (HF). |
| Oxime | Acyl-oxime | Acid, Ester, Amide | Nucleophilic attack | Allows for synthesis of cyclic peptides and protected fragments.[5] | Linkage is somewhat susceptible to TFA; not ideal for peptides longer than ~10 residues.[5] |
Troubleshooting Guide
Problem 1: Low yield of the final peptide.
-
Possible Cause: Premature chain loss from the resin during repeated TFA deprotection steps. This is particularly common with Merrifield resin.[3]
-
Solution: Switch to PAM resin, which has a more acid-stable linker, for the synthesis of C-terminal acid peptides.[5] For very long or complex syntheses, verify the stability of all side-chain protecting groups.
-
Possible Cause: Incomplete coupling of this compound or subsequent amino acids due to steric hindrance and aggregation.[2]
-
Solution:
-
Use a resin with a lower substitution level (0.3-0.5 mmol/g) to increase the distance between peptide chains.[3]
-
Employ stronger coupling reagents like HBTU or HATU.
-
Increase the coupling reaction time or perform a double coupling for the problematic residue.[2]
-
Consider using N-methylpyrrolidone (NMP) as a solvent instead of dimethylformamide (DMF), as it can better solvate aggregating sequences.[2]
-
Problem 2: Mass spectrometry analysis shows deletion sequences (missing amino acids).
-
Possible Cause: Incomplete deprotection of the Boc group, leaving a non-reactive N-terminus for the next coupling step.
-
Solution: Ensure the TFA deprotection step is sufficient. A standard protocol involves a 5-minute prewash followed by a 20-25 minute reaction with 50% TFA in dichloromethane (B109758) (DCM).[3] After deprotection, ensure complete neutralization of the resulting TFA salt before the next coupling.[3]
-
Possible Cause: Inefficient coupling, especially of the amino acid following the 2-Nal residue.
-
Solution: As mentioned above, optimize coupling conditions. Perform a double coupling for the residue that is failing to incorporate efficiently. Use a qualitative test (like the Kaiser test) to confirm the completion of the coupling reaction before proceeding.
Problem 3: Side reactions are observed in the final product.
-
Possible Cause: Alkylation of sensitive residues by carbocations generated during TFA cleavage. The bulky aromatic nature of 2-Nal does not make it as susceptible as Tryptophan, but scavengers are still crucial.[7][8]
-
Solution: Always use a cleavage cocktail containing scavengers. During the cleavage of protecting groups like t-butyl, reactive carbocations are formed that can modify sensitive amino acids.[7][8] Scavengers like triisopropylsilane (B1312306) (TIS), water, and thioanisole (B89551) "trap" these carbocations.[8][9]
Experimental Protocols & Workflows
Logical Flow for Resin Selection
The following diagram illustrates the decision-making process for selecting the appropriate resin for your Boc-SPPS project.
References
Validation & Comparative
A Comparative Guide to Boc-2-Nal-OH vs. Fmoc-2-Nal-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing complex peptides. This is particularly true when incorporating sterically hindered amino acids such as 3-(2-naphthyl)-L-alanine (2-Nal). This guide provides a detailed comparison of two commonly used protected forms of this amino acid, Boc-2-Nal-OH and Fmoc-2-Nal-OH, to inform the strategic selection for your SPPS endeavors.
Executive Summary
The selection between this compound and Fmoc-2-Nal-OH hinges on the specific requirements of the target peptide, the desired scale of synthesis, and the available equipment. The Boc strategy , with its acid-labile protecting group, may offer advantages in reducing aggregation for certain sequences due to the protonated state of the N-terminus after deprotection. However, it requires the use of harsh acids like hydrofluoric acid (HF) for final cleavage, which necessitates specialized equipment.
The Fmoc strategy , utilizing a base-labile protecting group, has become the more prevalent method in modern peptide synthesis due to its milder deprotection conditions and amenability to automation. While the bulky and hydrophobic nature of the Fmoc group can sometimes contribute to aggregation, a wide array of coupling reagents and specialized protocols have been developed to mitigate these challenges.
Chemical Properties of this compound and Fmoc-2-Nal-OH
A clear understanding of the chemical properties of each derivative is fundamental to their application in SPPS.
| Property | This compound | Fmoc-2-Nal-OH |
| Full Chemical Name | N-(tert-butoxycarbonyl)-3-(2-naphthyl)-L-alanine | N-(9-fluorenylmethoxycarbonyl)-3-(2-naphthyl)-L-alanine |
| CAS Number | 58438-04-3 | 112883-43-9 |
| Molecular Formula | C18H21NO4 | C28H23NO4 |
| Molecular Weight | 315.36 g/mol | 437.49 g/mol |
| Appearance | White to off-white powder | White to light yellow powder |
| Nα-Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Protecting Group Lability | Acid-labile | Base-labile |
Performance Comparison in SPPS: A Principle-Based Analysis
The bulky naphthyl side chain of 2-Nal presents a significant steric hindrance to peptide bond formation. The choice of protecting group strategy influences how this challenge is addressed.
| Parameter | Boc Strategy (using this compound) | Fmoc Strategy (using Fmoc-2-Nal-OH) |
| Deprotection Conditions | Strong acid (e.g., 50% TFA in DCM). | Mild base (e.g., 20% piperidine (B6355638) in DMF). |
| Coupling Efficiency | Can be challenging due to steric hindrance. May require double coupling, extended reaction times, or more potent coupling reagents. | Generally high with modern coupling reagents (e.g., HBTU, HATU, COMU). The bulky nature of 2-Nal may still necessitate optimized conditions. |
| Aggregation Potential | The protonated N-terminus after TFA deprotection can disrupt interchain hydrogen bonding, potentially reducing aggregation. | The neutral N-terminus after piperidine deprotection and the bulky, hydrophobic Fmoc group can sometimes promote aggregation. |
| Side Reactions | - Acid-sensitive side chains may be partially deprotected during repeated TFA steps.- Formation of t-butyl adducts with sensitive residues (e.g., Trp, Met) during deprotection. | - Aspartimide formation in sequences containing Asp.- Diketopiperazine formation at the dipeptide stage. |
| Final Cleavage | Requires strong, hazardous acids (e.g., HF, TFMSA), necessitating specialized equipment. | Milder acidic conditions (e.g., TFA with scavengers), compatible with standard laboratory equipment. |
| Automation Compatibility | Less common in modern automated synthesizers due to the use of corrosive reagents. | Highly compatible with automated SPPS platforms. |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain protecting groups, which are removed during the final strong acid cleavage. | Fully orthogonal with tert-butyl-based side-chain protecting groups, which are removed during the final TFA cleavage. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-2-Nal-OH into a peptide chain during manual SPPS. Adjustments may be necessary based on the specific peptide sequence and resin.
Protocol 1: Coupling of this compound
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
For the first amino acid, couple this compound to the resin using a suitable method (e.g., cesium salt method for Merrifield resin).
2. Boc Deprotection:
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
3. Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.
-
Wash the resin with DMF.
4. Coupling of the Next Amino Acid (Boc-Xaa-OH):
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (3-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours, or until a negative ninhydrin (B49086) test is obtained. Double coupling may be necessary for sterically hindered residues.
-
Wash the resin with DMF and DCM to prepare for the next deprotection cycle.
5. Final Cleavage:
-
After synthesis is complete, dry the peptide-resin.
-
Treat the resin with anhydrous hydrofluoric acid (HF) with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours in a specialized HF apparatus.
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
Protocol 2: Coupling of Fmoc-2-Nal-OH
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.
3. Coupling of Fmoc-2-Nal-OH:
-
In a separate vessel, dissolve Fmoc-2-Nal-OH (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
For aminium/uronium-based coupling agents (HBTU, HATU), add DIEA (6-8 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. Monitor the reaction progress with a Kaiser test. A double coupling may be required.
-
After complete coupling, drain the reaction solution and wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash and dry the peptide-resin.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the solution to cold diethyl ether.
Visualizing the Chemistry
To better understand the chemical differences, the structures of the protected amino acids and the overall SPPS workflows are presented below.
Caption: Chemical structures of this compound and Fmoc-2-Nal-OH.
Caption: Comparative workflows for Boc and Fmoc solid-phase peptide synthesis.
Conclusion
The choice between this compound and Fmoc-2-Nal-OH for SPPS is a strategic one, with no single answer being universally superior.
-
Choose this compound when synthesizing sequences known to be prone to aggregation, and when access to specialized HF cleavage equipment is available. The robustness of the Boc group can be advantageous for complex, "difficult" sequences.
-
Choose Fmoc-2-Nal-OH for its compatibility with automated synthesis, milder deprotection and cleavage conditions, and the wide availability of orthogonal side-chain protecting groups. This strategy is generally the default for most modern peptide synthesis applications due to its convenience and safety profile.
For the successful incorporation of the sterically hindered 2-Nal residue, regardless of the chosen strategy, optimization of coupling conditions is paramount. This may include the use of highly efficient coupling reagents, extended reaction times, double coupling, or the use of elevated temperatures to overcome the steric barrier and ensure high-purity peptide products.
A Head-to-Head Comparison: Boc-2-Nal-OH versus Boc-Phe-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of amino acid derivatives is a critical step in peptide design and synthesis. This guide provides an in-depth comparison of two aromatic amino acid building blocks: Boc-2-Nal-OH (N-tert-butoxycarbonyl-3-(2-naphthyl)-L-alanine) and Boc-Phe-OH (N-tert-butoxycarbonyl-L-phenylalanine). By examining their structural differences, impact on peptide properties, and performance in peptide synthesis, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
The strategic substitution of amino acids is a cornerstone of modern peptide-based drug discovery. Replacing the naturally occurring phenylalanine (Phe) with the non-canonical 2-naphthylalanine (2-Nal) can significantly alter a peptide's biological activity, conformational preference, and pharmacokinetic profile. This comparison focuses on the Boc-protected versions of these amino acids, which are widely used in solid-phase peptide synthesis (SPPS).
Structural and Physicochemical Properties: A Tale of Two Aromatics
At the heart of the comparison lies the difference in their side chains. While both possess aromatic character, the naphthalene (B1677914) ring of 2-Nal is significantly larger and more hydrophobic than the phenyl ring of Phe. This seemingly subtle change has profound implications for how a peptide interacts with its environment and biological targets.
| Property | This compound | Boc-Phe-OH |
| Molecular Formula | C18H21NO4 | C14H19NO4 |
| Molecular Weight | 315.36 g/mol | 265.30 g/mol [1] |
| Structure | Contains a bicyclic naphthalene side chain | Contains a monocyclic phenyl side chain |
| Hydrophobicity | Higher | Lower |
| Aromatic Surface Area | Larger | Smaller |
| Fluorescence | Intrinsic fluorescence | Weaker fluorescence |
The extended π-system of the naphthalene moiety in this compound not only increases its hydrophobicity but also confers unique fluorescent properties, making it a useful tool for biophysical studies.
Impact on Peptide Performance: Enhancing Biological Activity and Modulating Conformation
The incorporation of 2-Nal in place of Phe can lead to significant changes in a peptide's biological performance. These alterations are often attributed to enhanced binding interactions and modified conformational landscapes.
Enhanced Receptor Binding and Biological Activity
The larger aromatic surface area of 2-Nal can lead to more extensive and favorable interactions with receptor binding pockets, particularly those with hydrophobic or aromatic character. This can translate to increased binding affinity and, consequently, enhanced biological potency. For instance, modifications in Luteinizing Hormone-Releasing Hormone (LHRH) synthetic antagonists, including the substitution with D-2-naphthylalanine, have been shown to enhance receptor binding affinity.[2] Similarly, the importance of an L-3-(2-naphthyl)alanine residue at position 3 in the CXCR4 inhibitor T140 for high anti-HIV activity has been demonstrated.[3]
While direct quantitative comparisons of peptides differing only by Phe and 2-Nal are not always readily available in single studies, the collective evidence suggests that 2-Nal substitution is a viable strategy for enhancing the biological activity of peptides.
Influence on Peptide Conformation
The bulkier nature of the 2-Nal side chain can impose conformational constraints on the peptide backbone, leading to more defined secondary structures. A study on a β-hairpin peptide showed that while both tryptophan and 2-naphthylalanine contribute to stabilization, 2-naphthylalanine appears most similar to a substituted phenylalanine in terms of the geometry it adopts.[4] This suggests that substituting Phe with 2-Nal can maintain or even stabilize desired peptide conformations, which is crucial for receptor recognition and biological function.
Performance in Solid-Phase Peptide Synthesis (SPPS)
Both this compound and Boc-Phe-OH are utilized in the Boc/Bzl strategy of SPPS. The bulky side chain of 2-Nal can present challenges in terms of coupling efficiency, potentially requiring optimized coupling conditions or longer reaction times.
A study on the coupling efficiencies of various Boc-amino acids in SPPS indicated that bulky side chains can indeed lead to more difficult couplings.[5] While this study did not directly compare this compound and Boc-Phe-OH, it is reasonable to infer that the larger naphthyl group of 2-Nal might result in slower coupling kinetics compared to the phenyl group of Phe. Therefore, when incorporating this compound, it is advisable to employ more potent coupling reagents or extended coupling times to ensure complete reaction.
Experimental Protocols
The following is a generalized experimental protocol for the incorporation of this compound or Boc-Phe-OH into a peptide sequence using manual Boc-SPPS.
Materials
-
Merrifield resin or other suitable resin for Boc-SPPS
-
Boc-protected amino acids (including this compound or Boc-Phe-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Diethyl ether
Protocol
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Wash the resin with DCM, followed by a neutralization step with a solution of 10% DIEA in DCM.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Boc-amino acid (this compound or Boc-Phe-OH) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For this compound, consider extending the coupling time to 3-4 hours or using a more potent coupling reagent like HATU.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, dry the peptide-resin.
-
Treat the resin with a cleavage cocktail containing a strong acid (e.g., HF or TFMSA) and scavengers at 0°C for 1-2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with diethyl ether.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Impact of 2-Nal substitution on peptide-receptor binding and signaling.
Caption: Logical relationship between amino acid properties and peptide characteristics.
Conclusion
The choice between this compound and Boc-Phe-OH in peptide synthesis is a strategic one that depends on the desired properties of the final peptide. While Boc-Phe-OH represents the standard, natural choice, this compound offers a powerful tool for medicinal chemists and peptide scientists to enhance the biological activity and fine-tune the conformational properties of synthetic peptides. The increased hydrophobicity and larger aromatic surface area of the 2-naphthylalanine side chain can lead to improved receptor binding and potency. However, researchers should be mindful of the potential for slower coupling kinetics during SPPS and optimize their synthetic protocols accordingly. Ultimately, the decision to use this compound should be driven by a clear understanding of the structure-activity relationship of the target peptide and the goal of the research or drug development program.
References
- 1. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Peptides Containing 2-Naphthylalanine by HPLC
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced biological activity, stability, and unique structural properties. Among these, 2-naphthylalanine (2-Nal), with its bulky and hydrophobic bicyclic aromatic side chain, is a frequent substitute for natural aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). Accurate characterization of these modified peptides is crucial, and High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for their analysis and purification.[1][2]
This guide provides a comparative analysis of the characterization of peptides containing 2-Nal by HPLC, with a focus on how the incorporation of this residue affects their chromatographic behavior relative to peptides containing natural aromatic amino acids.
Impact of 2-Naphthylalanine on Peptide Retention in RP-HPLC
The fundamental principle of RP-HPLC is the separation of analytes based on their hydrophobicity. The stationary phase is nonpolar (commonly C8 or C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are eluted in order of increasing hydrophobicity; the more hydrophobic the peptide, the stronger its interaction with the stationary phase, and the longer its retention time.
The substitution of a natural aromatic amino acid with 2-Nal significantly increases the overall hydrophobicity of a peptide. The large, non-polar surface area of the naphthalene (B1677914) ring in 2-Nal leads to stronger interactions with the nonpolar stationary phase compared to the single aromatic rings of Phe, Tyr, and Trp. Consequently, peptides containing 2-Nal will exhibit longer retention times in RP-HPLC under identical conditions.
Comparative HPLC Performance: 2-Nal vs. Natural Aromatic Amino Acids
While direct, head-to-head retention time data for a single peptide sequence with systematic substitutions of 2-Nal, Phe, Tyr, and Trp under the same reported conditions is scarce in publicly available literature, the elution order can be reliably predicted based on established hydrophobicity indices of the amino acid residues. These indices are derived from the retention behavior of model peptides in RP-HPLC. A higher hydrophobicity index corresponds to a longer retention time.
The following table summarizes the relative hydrophobicity and expected elution order of a model peptide where a single residue 'X' is replaced by 2-Nal and the natural aromatic amino acids.
| Amino Acid Substitution (X) | Aromatic Side Chain | Relative Hydrophobicity Index | Expected Elution Order | Predicted Retention Time Shift (vs. Phe) |
| Tyrosine (Tyr) | Phenol | Lowest | 1 (earliest) | Earlier |
| Phenylalanine (Phe) | Phenyl | Low | 2 | Baseline |
| Tryptophan (Trp) | Indole | High | 3 | Later |
| 2-Naphthylalanine (2-Nal) | Naphthyl | Highest | 4 (latest) | Significantly Later |
Note: The exact retention time shift will depend on the specific peptide sequence, the position of the substitution, and the precise HPLC conditions. However, the relative elution order is a consistent trend based on the inherent hydrophobicity of the amino acid side chains.
Experimental Protocol: RP-HPLC Analysis of a 2-Nal-Containing Peptide
This section provides a detailed methodology for the RP-HPLC analysis of a synthetic peptide containing 2-Nal, suitable for purity assessment and characterization.
Objective: To determine the purity and retention time of a 2-Nal-containing peptide.
Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample: The 2-Nal-containing peptide, dissolved in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (for the peptide backbone) and 280 nm (for aromatic residues) |
| Injection Volume | 10 µL |
| Gradient Elution | 5% to 65% Mobile Phase B over 30 minutes |
Procedure:
-
System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase conditions (5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared peptide sample onto the column.
-
Data Acquisition: Run the gradient elution as specified and record the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the retention time of the main peptide peak and calculate its purity as a percentage of the total peak area.
Experimental Workflow for HPLC Characterization of 2-Nal Peptides
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a peptide containing 2-Naphthylalanine using RP-HPLC.
Caption: Workflow for the synthesis and HPLC characterization of 2-Nal peptides.
Signaling Pathways and Logical Relationships
In the context of HPLC characterization, we are not dealing with biological signaling pathways but rather a logical workflow of analysis. The following diagram illustrates the decision-making process based on the initial analytical HPLC results.
Caption: Decision workflow based on initial HPLC purity analysis.
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 2-Naphthylalanine Peptides
For researchers, scientists, and drug development professionals venturing into the realm of peptide-based therapeutics and molecular probes, the incorporation of non-natural amino acids like 2-naphthylalanine (2-Nal) offers a gateway to enhanced structural and functional diversity. However, the analytical characterization of these modified peptides, particularly by mass spectrometry, presents unique considerations. This guide provides a comparative overview of the mass spectrometry analysis of 2-naphthylalanine peptides, juxtaposing their expected behavior with that of peptides containing the common aromatic amino acids, phenylalanine (Phe) and tryptophan (Trp).
The inclusion of 2-Nal, an isomer of naphthylalanine, is a strategic choice in peptide design, often used to mimic and stabilize β-hairpin folds or to serve as a fluorescent probe.[1][2] Its bulky, hydrophobic naphthyl side chain can significantly influence peptide structure, receptor binding, and, pertinently, its behavior within a mass spectrometer. Understanding these analytical nuances is critical for accurate peptide identification, characterization, and quantification.
Comparative Analysis of Physicochemical Properties
A peptide's amino acid composition dictates its fundamental physicochemical properties, which in turn affect its mass spectrometric analysis. Here, we compare key properties of 2-Nal with Phe and Trp that are relevant to mass spectrometry.
| Property | Phenylalanine (Phe) | Tryptophan (Trp) | 2-Naphthylalanine (2-Nal) | Implication for Mass Spectrometry Analysis |
| Molecular Weight (Monoisotopic) | 147.0684 g/mol | 186.0793 g/mol | 215.0946 g/mol | The significant mass difference allows for easy discrimination of these residues in a peptide sequence by mass. |
| Side Chain Structure | Benzene (B151609) ring | Indole (B1671886) ring | Naphthalene (B1677914) ring | The larger, more hydrophobic naphthalene side chain of 2-Nal may influence chromatographic retention time and ionization efficiency. |
| Hydrophobicity | High | Higher | Highest | Increased hydrophobicity of 2-Nal can lead to longer retention times in reversed-phase liquid chromatography, potentially improving separation from more polar peptides. |
| Basicity (pKa of side chain) | N/A (neutral) | N/A (neutral) | N/A (neutral) | The lack of a basic side chain means that the charge state of peptides containing these residues is primarily determined by the N-terminus and other basic residues (e.g., Lys, Arg, His). |
Mass Spectrometric Fragmentation: A Comparative Perspective
Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing and identification. The fragmentation pattern of a peptide is highly dependent on its amino acid sequence. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are common fragmentation techniques that predominantly cleave the peptide backbone, generating b- and y-type fragment ions.
While specific, direct comparative fragmentation data for 2-Nal peptides is limited in the literature, we can infer their behavior based on the known fragmentation of peptides containing other aromatic residues and general fragmentation principles.
Expected Fragmentation Behavior:
-
Backbone Fragmentation (b- and y-ions): Like peptides containing Phe and Trp, 2-Nal peptides are expected to primarily fragment along the peptide backbone, producing a series of b- and y-ions that can be used for sequence determination.[3][4][5]
-
Side-Chain Fragmentation: A key area of differentiation lies in the potential for unique side-chain fragmentations.
-
Phenylalanine: Peptides with Phe can sometimes exhibit neutral losses corresponding to the benzyl (B1604629) group.[6]
-
Tryptophan: The indole side chain of Trp is relatively stable under typical CID conditions, but oxidized forms of Trp can produce characteristic fragment ions.[7]
-
2-Naphthylalanine: The larger, more complex naphthalene ring of 2-Nal may be more susceptible to fragmentation than the benzene ring of Phe, potentially leading to characteristic neutral losses or side-chain specific fragment ions. While not definitively reported, the presence of such ions could serve as a diagnostic marker for 2-Nal in a peptide sequence.
-
Hypothetical Comparative Fragmentation:
The following table presents a hypothetical comparison of the major expected fragment ions for a generic tripeptide (Gly-X-Ala, where X is Phe, Trp, or 2-Nal).
| Precursor Ion | Major Expected b/y ions | Potential Unique/Diagnostic Ions |
| [G-Phe-A+H]+ | b1, b2, y1, y2 | Minor signals corresponding to neutral loss of the benzyl side chain. |
| [G-Trp-A+H]+ | b1, b2, y1, y2 | Generally stable side chain; oxidized forms would show specific fragments.[7] |
| [G-2Nal-A+H]+ | b1, b2, y1, y2 | Potential for neutral loss of the naphthylmethyl group or other naphthalene-specific fragments (requires experimental verification). |
Quantitative Analysis by LC-MS/MS
For drug development and research applications, accurate quantification of 2-Nal-containing peptides is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode is the gold standard for targeted peptide quantification.[8][9]
Key Considerations for Quantitative Method Development:
-
Chromatographic Separation: The increased hydrophobicity of 2-Nal will likely result in longer retention times on reversed-phase columns. This can be advantageous for separating the 2-Nal peptide from other analytes but may require optimization of the LC gradient.
-
Ionization Efficiency: The ionization efficiency of a peptide in electrospray ionization (ESI) is influenced by its size, charge, and hydrophobicity. The larger, more hydrophobic nature of 2-Nal could potentially enhance its ionization efficiency compared to Phe, though this is dependent on the overall peptide sequence and solvent conditions.[7]
-
MRM Transition Selection: The development of a robust MRM assay relies on the selection of specific and intense precursor-to-product ion transitions. For 2-Nal peptides, it is essential to experimentally determine the optimal transitions, paying close attention to any unique fragment ions that may provide enhanced specificity.
Experimental Protocols
Below are generalized experimental protocols for the mass spectrometric analysis of 2-naphthylalanine peptides. These should be optimized for the specific peptide and instrumentation used.
Protocol 1: Peptide Identification and Fragmentation Analysis by LC-MS/MS
-
Sample Preparation:
-
Dissolve the synthetic 2-Nal peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
For complex samples, perform appropriate cleanup and enrichment steps (e.g., solid-phase extraction).
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 40% Mobile Phase B over 30-60 minutes is a good starting point. Adjust based on the hydrophobicity of the 2-Nal peptide.
-
Flow Rate: 200-400 µL/min for analytical scale columns.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).
-
MS/MS Scan (Data-Dependent Acquisition):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Optimize collision energy to achieve a good balance of precursor ion depletion and fragment ion generation.
-
-
-
Data Analysis:
-
Use a suitable software platform to identify the peptide sequence from the MS/MS spectra.
-
Manually inspect the spectra to identify the b- and y-ion series and any potential unique fragment ions associated with the 2-Nal residue.
-
Protocol 2: Quantitative Analysis by Multiple Reaction Monitoring (MRM)
-
MRM Transition Optimization:
-
Infuse a standard solution of the 2-Nal peptide directly into the mass spectrometer.
-
Acquire MS/MS spectra to identify the most intense and specific fragment ions.
-
Select at least two to three precursor-to-product ion transitions for each peptide (the target 2-Nal peptide and a stable isotope-labeled internal standard).
-
Optimize the collision energy for each transition to maximize signal intensity.
-
-
Sample Preparation:
-
Spike the samples with a known concentration of a stable isotope-labeled version of the 2-Nal peptide as an internal standard.
-
Perform any necessary extraction or purification steps.
-
-
LC-MRM Analysis:
-
Use the optimized LC method from Protocol 1.
-
Set up the triple quadrupole mass spectrometer to monitor the selected MRM transitions in a scheduled manner based on the peptide's retention time.
-
-
Data Analysis:
-
Integrate the peak areas for the transitions of the endogenous peptide and the internal standard.
-
Calculate the concentration of the 2-Nal peptide in the original sample based on the peak area ratio and the known concentration of the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for peptide analysis by mass spectrometry.
Conclusion
The mass spectrometric analysis of 2-naphthylalanine-containing peptides builds upon the well-established principles of proteomics. While their general behavior is predictable, the unique physicochemical properties imparted by the naphthyl group necessitate careful optimization of both chromatographic and mass spectrometric parameters. Researchers should anticipate altered retention times and be vigilant for unique fragmentation patterns that could serve as diagnostic tools. By employing systematic method development and leveraging the power of modern mass spectrometry, the precise and accurate characterization and quantification of these novel peptides are readily achievable, paving the way for their successful application in research and drug development.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basic Design of MRM Assays for Peptide Quantification | Springer Nature Experiments [experiments.springernature.com]
L vs. D: A Comparative Guide to Peptide Stability with Boc-2-Nal-OH and Boc-D-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of how the stereochemistry of 2-naphthylalanine impacts peptide stability, supported by experimental data and protocols.
In the realm of peptide therapeutics, achieving metabolic stability is a critical hurdle. Native peptides, composed of L-amino acids, are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic window and efficacy. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, particularly D-isomers. This guide provides a comprehensive comparison between peptides synthesized with Boc-2-Nal-OH (the L-stereoisomer of 2-naphthylalanine) and those with Boc-D-2-Nal-OH (the D-stereoisomer), focusing on their differential impact on peptide stability.
The Stereochemical Advantage: Why D-Amino Acids Enhance Stability
The fundamental difference between this compound and Boc-D-2-Nal-OH lies in their stereochemistry—they are non-superimposable mirror images of each other. This seemingly subtle variation has profound consequences for peptide stability. Proteolytic enzymes, which are themselves chiral molecules, are highly specific for substrates with L-stereochemistry. By introducing a D-amino acid like D-2-Nal into a peptide sequence, the peptide bond becomes resistant to cleavage by these enzymes. This steric hindrance disrupts the enzyme's ability to recognize and hydrolyze the peptide, leading to a significant increase in its half-life in biological matrices.
The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic resistance of peptides, resulting in longer circulation half-times in vivo.
Comparative Stability: A Case Study with GnRH Analogs
These modifications, including the use of D-2-Nal, enhance resistance to enzymatic degradation and extend the plasma half-life of the peptide. This increased stability is a cornerstone of the therapeutic efficacy of GnRH antagonists used in various treatments. Studies have shown that degradation-resistant GnRH agonists containing D-amino acids are inactivated more slowly than their native counterparts.
Table 1: Illustrative Comparison of Peptide Stability
While specific half-life values for a direct L-2-Nal vs. D-2-Nal comparison are not cited, the following table conceptualizes the expected outcome based on extensive data from D-amino acid substitution studies.
| Peptide Variant | Key Amino Acid | Expected Protease Susceptibility | Expected Plasma Half-Life |
| Peptide A | Boc-L-2-Nal-OH | High | Short |
| Peptide B | Boc-D-2-Nal-OH | Low to Negligible | Significantly Extended |
Impact on Biological Activity and Signaling
The enhanced stability of a peptide containing D-2-Nal has a direct and significant impact on its biological activity. A longer half-life means the peptide can circulate in the body for an extended period, leading to prolonged interaction with its target receptor. This sustained receptor engagement can result in a more potent and durable downstream signaling cascade.
For instance, a GnRH antagonist containing D-2-Nal can occupy the GnRH receptor on pituitary cells for a longer duration, leading to a more profound and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
Experimental Protocols
In Vitro Plasma Stability Assay
This assay is a standard method to determine the half-life of a peptide in a biologically relevant matrix.
1. Materials:
-
Test Peptides (Peptide with L-2-Nal and Peptide with D-2-Nal)
-
Control Peptide (known stable peptide)
-
Human or animal plasma (e.g., heparinized, stored at -80°C)
-
Quenching Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid)
-
Incubator or water bath set to 37°C
-
High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) system
2. Methodology:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in a suitable solvent (e.g., 10% DMSO in water).
-
Incubation Setup: Thaw frozen plasma on ice. In separate microcentrifuge tubes for each peptide and time point, pre-warm an appropriate volume of plasma (e.g., 495 µL) at 37°C for 5 minutes.
-
Initiate Reaction (t=0): Add a small volume of the peptide stock solution (e.g., 5 µL) to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µg/mL). Mix gently. This is the t=0 starting point.
-
Time-Point Sampling: Incubate the tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing a larger volume of cold quenching solution (e.g., 150 µL of acetonitrile). This stops the enzymatic degradation by precipitating plasma proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a suitable HPLC or LC-MS method to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Conclusion
The choice between this compound and Boc-D-2-Nal-OH in peptide synthesis is a critical decision that directly influences the therapeutic potential of the final product. The incorporation of Boc-D-2-Nal-OH is a robust and proven strategy to enhance peptide stability against enzymatic degradation. This increased stability translates to a longer in vivo half-life, prolonged target engagement, and ultimately, improved efficacy. For researchers and drug developers aiming to create potent and durable peptide-based therapeutics, leveraging the stereochemical advantage of D-amino acids is an indispensable tool in their design strategy.
analytical techniques for peptides with bulky side chains
A Comprehensive Guide to Analytical Techniques for Peptides with Bulky Side Chains
For researchers, scientists, and drug development professionals working with peptides, those featuring bulky side chains present unique analytical challenges. These challenges primarily stem from their increased hydrophobicity, which can lead to poor solubility and a higher propensity for aggregation. This guide provides a comparative overview of key analytical techniques used to characterize these complex biomolecules, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides. For peptides with bulky side chains, Reversed-Phase HPLC (RP-HPLC) is the most common modality.
Key Considerations for Peptides with Bulky Side Chains:
-
Aggregation: The hydrophobicity of bulky side chains can cause peptides to aggregate, leading to poor peak shape, reduced resolution, and even precipitation on the column.
-
Solubility: These peptides often have limited solubility in aqueous mobile phases, necessitating careful selection of solvents and gradients.
-
Secondary Interactions: Unwanted interactions between the peptide and the stationary phase can lead to peak tailing and broadening.
Comparative Performance of HPLC Methods
| Parameter | Standard RP-HPLC | RP-HPLC with Ion-Pairing Agents (e.g., TFA) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Enhances retention and improves peak shape of polar and charged peptides by forming neutral ion pairs. | Separation of polar analytes using a polar stationary phase and a high organic content mobile phase. |
| Resolution for Bulky Peptides | Moderate to Good. Can be compromised by aggregation. | Good to Excellent. TFA helps to reduce secondary interactions and improve peak shape.[1] | Generally lower for hydrophobic peptides unless they possess sufficient polar moieties. |
| Sensitivity | Dependant on detector; typically in the low µg/mL range. | Can improve sensitivity by reducing peak tailing. | Dependant on detector. |
| Sample Loading Capacity | Can be limited by solubility and aggregation. | Generally good. | Can be limited by solubility in high organic mobile phases. |
| Key Advantage for Bulky Peptides | Widely applicable and well-understood. | Mitigates peak tailing and improves resolution for charged peptides.[2] | Orthogonal separation to RP-HPLC, useful for complex mixtures. |
| Key Disadvantage for Bulky Peptides | Prone to aggregation-related issues. | TFA can suppress ionization in subsequent mass spectrometry analysis.[2] | Not ideal for highly hydrophobic peptides with few polar groups. |
Experimental Protocol: RP-HPLC for a Hydrophobic Peptide
This protocol outlines a general method for the analysis of a synthetic peptide containing multiple bulky, hydrophobic residues.
Materials:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Peptide dissolved in a suitable solvent (e.g., 50% acetonitrile/water) at a concentration of 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.4 mL/min for at least 15 minutes.
-
Injection: Inject 5 µL of the peptide sample.
-
Gradient Elution:
-
5% to 65% Mobile Phase B over 20 minutes.
-
65% to 95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
95% to 5% Mobile Phase B over 1 minute.
-
Hold at 5% Mobile Phase B for 4 minutes for re-equilibration.
-
-
Detection: Monitor the absorbance at 220 nm and 280 nm.
-
Data Analysis: Integrate the peak corresponding to the peptide of interest to determine its purity and retention time.
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development for peptides with bulky side chains.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and sequence of peptides.[3][4] For peptides with bulky side chains, certain considerations are necessary to obtain high-quality data.
Key Considerations for Peptides with Bulky Side Chains:
-
Ionization: Electrospray ionization (ESI) is commonly used, but the hydrophobicity of the peptide can affect its ionization efficiency.
-
Fragmentation: Bulky side chains can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS). For instance, fragmentation may be less efficient around sterically hindered residues.
-
Aggregation: Aggregates can suppress the signal of the monomeric peptide and complicate spectral interpretation.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ion.[5][6][7] This is particularly advantageous for peptides with bulky side chains as it can separate different conformational states and distinguish between isomers and isobars.
Comparative Performance of Mass Spectrometry Techniques
| Technique | Principle | Resolution | Sensitivity | Key Advantage for Bulky Peptides | Key Disadvantage for Bulky Peptides |
| LC-MS/MS | Separation by chromatography followed by mass analysis and fragmentation. | High mass resolution (instrument dependent). | High (low fmol to amol range). | Provides sequence information and identifies post-translational modifications. | Fragmentation can be influenced by bulky residues, potentially leading to incomplete sequence coverage. |
| MALDI-TOF MS | Ionization from a solid-phase matrix. | High mass resolution. | High (fmol to amol range). | Tolerant to salts and buffers; good for determining molecular weight. | Can be challenging to find a suitable matrix for very hydrophobic peptides. |
| Ion Mobility-MS (IM-MS) | Separation of ions in the gas phase based on their mobility. | Adds a dimension of separation to MS. | Comparable to conventional MS. | Can separate conformers and aggregates, providing structural insights.[5][6][7] | Collision cross-section (CCS) databases for peptides are still growing. |
Experimental Protocol: LC-MS/MS for Peptide Sequencing
This protocol describes a general method for sequencing a peptide with bulky side chains using a high-resolution mass spectrometer.
Materials:
-
LC-MS/MS System: Thermo Scientific Orbitrap Exploris or similar, coupled to a UHPLC system.
-
Column: C18 UHPLC column (e.g., Waters ACQUITY UPLC Peptide BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample: Peptide digest or purified peptide at a concentration of 1 pmol/µL.
Procedure:
-
LC Separation:
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject 1 µL of the sample.
-
Apply a linear gradient from 2% to 40% Mobile Phase B over 30 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
MS1 Scan: Acquire full scan spectra in the Orbitrap at a resolution of 60,000 from m/z 350-1500.
-
MS2 Scan (Data-Dependent Acquisition):
-
Select the top 10 most intense precursor ions for fragmentation.
-
Use Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 28.
-
Acquire MS2 spectra in the Orbitrap at a resolution of 15,000.
-
-
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) or de novo sequencing software to identify the peptide sequence from the MS/MS spectra.
LC-MS/MS Data Acquisition and Analysis Workflow
Caption: Workflow for peptide sequencing by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insights into the three-dimensional structure and dynamics of peptides in solution.[8] For peptides with bulky side chains, NMR can reveal detailed information about their conformation and interactions.
Key Considerations for Peptides with Bulky Side Chains:
-
Solubility: Achieving the high concentrations (typically >0.5 mM) required for NMR can be challenging for hydrophobic peptides.
-
Signal Overlap: The signals from bulky, aliphatic side chains can overlap in 1D and 2D spectra, complicating resonance assignment.
-
Conformational Dynamics: Peptides with bulky side chains may exist in multiple conformations in solution, leading to broadened or multiple sets of NMR signals.
Comparative Performance of NMR Experiments
| Experiment | Information Provided | Resolution | Sensitivity | Key Advantage for Bulky Peptides | Key Disadvantage for Bulky Peptides |
| 1D ¹H NMR | Provides a general overview of the peptide's proton environment. | Low for complex peptides. | High. | Quick assessment of sample purity and folding. | Severe signal overlap for all but the simplest peptides. |
| 2D TOCSY | Correlates protons within the same amino acid spin system. | Good. | Moderate. | Essential for assigning resonances to specific amino acid types. | Signal overlap can still be an issue. |
| 2D NOESY/ROESY | Identifies protons that are close in space (<5 Å). | Good. | Moderate to Low. | Provides distance restraints for 3D structure calculation and reveals information about conformation. | NOE signals can be weak for flexible peptides. |
| ¹H-¹⁵N HSQC | Correlates backbone amide protons and nitrogens. | Excellent. | Moderate (requires ¹⁵N labeling). | Resolves backbone amide signals, providing a fingerprint of the peptide's structure and dynamics. | Requires isotopic labeling, which can be expensive. |
Experimental Protocol: 2D NMR for Conformational Analysis
This protocol outlines the steps for acquiring and analyzing 2D NMR data for a peptide with bulky side chains.
Materials:
-
NMR Spectrometer: Bruker Avance III 600 MHz or higher, equipped with a cryoprobe.
-
NMR Tube: High-quality 5 mm NMR tube.
-
Solvent: Deuterated solvent appropriate for the peptide's solubility (e.g., D₂O, CD₃CN/D₂O, or DMSO-d₆).
-
Sample: 0.5-1.0 mg of peptide dissolved in 500 µL of deuterated solvent to a final concentration of ~1 mM.
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the chosen deuterated solvent.
-
Filter the sample into the NMR tube to remove any particulate matter.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to check sample concentration and overall signal quality.
-
Acquire a 2D TOCSY spectrum to identify amino acid spin systems.
-
Acquire a 2D NOESY or ROESY spectrum to obtain distance restraints.
-
(Optional, if ¹⁵N labeled) Acquire a ¹H-¹⁵N HSQC spectrum.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances using the TOCSY and sequential NOE connectivities.
-
Use the NOE-derived distance restraints to calculate a 3D structure ensemble using software like CYANA or XPLOR-NIH.
-
NMR Structure Determination Pathway
Caption: Logical pathway for determining peptide structure using NMR spectroscopy.
Conclusion
The analysis of peptides with bulky side chains requires a multi-faceted approach, often employing a combination of the techniques described above. HPLC is essential for purification and purity assessment, mass spectrometry provides crucial sequence and molecular weight information, and NMR spectroscopy offers detailed insights into the three-dimensional structure and dynamics in solution. The choice of technique and the specific experimental parameters will depend on the properties of the peptide and the analytical question being addressed. By carefully considering the challenges posed by these unique peptides and selecting the appropriate analytical tools, researchers can successfully characterize these important molecules.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. chemrxiv.org [chemrxiv.org]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. nmr-bio.com [nmr-bio.com]
A Comparative Guide to NMR Spectroscopy of Peptides Incorporating 2-Naphthylalanine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic properties of peptides incorporating the non-natural amino acid 2-naphthylalanine (2-Nal). It includes supporting experimental data and detailed methodologies to facilitate the structural analysis of these modified peptides.
The incorporation of 2-naphthylalanine, a bulky aromatic amino acid, into peptides is a common strategy in medicinal chemistry to enhance biological activity and conformational stability. NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution. This guide will delve into the key NMR parameters and experimental protocols relevant to the study of 2-Nal-containing peptides.
Impact of 2-Naphthylalanine on Peptide Structure and NMR Spectra
The substitution of natural aromatic residues like phenylalanine or tryptophan with 2-naphthylalanine can significantly influence peptide conformation. The extended aromatic system of 2-Nal can engage in π-π stacking and other non-covalent interactions, often leading to the stabilization of secondary structures such as β-hairpins.[1][2] From an NMR perspective, the introduction of 2-Nal has several notable consequences:
-
Chemical Shift Dispersion: The large aromatic ring of 2-Nal can induce significant changes in the local magnetic environment of nearby protons, leading to greater chemical shift dispersion in the 1H NMR spectrum. This can be advantageous for resolving overlapping signals.
-
Nuclear Overhauser Effects (NOEs): The spatial proximity of the naphthyl protons to other protons within the peptide gives rise to distinct NOE signals in 2D NOESY and ROESY spectra. These NOEs are crucial for determining the peptide's three-dimensional structure.[3][4]
-
Conformational Stability: NMR studies have shown that 2-Nal can stabilize β-hairpin folds, with its geometry being comparable to that of a substituted phenylalanine.[1]
Comparative NMR Data
| Proton | Phenylalanine (Phe) Residue | 2-Naphthylalanine (2-Nal) Residue |
| NH | ~8.1 ppm | ~8.3 ppm |
| αH | ~4.6 ppm | ~4.7 ppm |
| βH | ~3.0, 3.1 ppm | ~3.2, 3.3 ppm |
| Aromatic H | ~7.2-7.3 ppm | ~7.4-7.9 ppm |
Note: Chemical shifts are highly sensitive to the local environment, including solvent, pH, temperature, and the surrounding amino acid sequence. The values presented here are approximate and should be used as a general guide.
Experimental Protocols
The successful NMR analysis of peptides incorporating 2-naphthylalanine relies on carefully executed experimental procedures. Below are detailed methodologies for key experiments.
Sample Preparation
-
Peptide Synthesis and Purification: The peptide of interest is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[5] Following cleavage and deprotection, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptide is confirmed by mass spectrometry.
-
NMR Sample Preparation: A sample of the purified peptide (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture such as 90% H₂O/10% D₂O). The concentration should be in the range of 1-5 mM for optimal signal-to-noise.[6] The pH of the sample is adjusted to the desired value (typically between 4 and 6) using dilute DCl or NaOD. A small amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift referencing.
NMR Data Acquisition
A standard suite of 2D NMR experiments is typically acquired to facilitate resonance assignment and structure determination.[7]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues. A typical mixing time for peptides is 60-80 ms.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons (ideally < 5 Å).[3][4] The choice between NOESY and ROESY depends on the molecular weight of the peptide; for smaller peptides that may have a correlation time where the NOE is close to zero, ROESY is often preferred.[8] A range of mixing times (e.g., 100-400 ms) should be tested to monitor for spin diffusion.[3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C resonances.[9]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment correlates amide protons with their directly attached nitrogen atoms, providing a fingerprint of the peptide backbone.
All experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Data Analysis and Structure Calculation
The process of determining the three-dimensional structure of a 2-Nal-containing peptide from NMR data involves several key steps.
-
Resonance Assignment: The first step is to assign all the observed NMR signals to specific protons in the peptide sequence. This is achieved by systematically analyzing the through-bond correlations in the TOCSY spectrum and sequential connectivities in the NOESY/ROESY spectrum.[10]
-
NOE Identification and Integration: Cross-peaks in the NOESY/ROESY spectra are identified and their volumes are integrated.
-
Generation of Distance Restraints: The integrated NOE volumes are converted into upper distance limits between pairs of protons.
-
Structure Calculation: A molecular dynamics or simulated annealing protocol is used to generate a family of structures that are consistent with the experimental distance restraints.
-
Structure Refinement and Validation: The calculated structures are refined and validated using various quality assessment tools to ensure they are stereochemically reasonable and consistent with the experimental data.
Signaling Pathways and Logical Relationships
The incorporation of 2-naphthylalanine can influence how a peptide interacts with its biological target, potentially by altering its binding affinity or signaling pathway. The following diagram illustrates a generic signaling pathway that could be modulated by a 2-Nal-containing peptide antagonist.
References
- 1. Aromatic interactions with naphthylalanine in a β-hairpin peptide [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Aromatic-Aromatic Interactions in Strand-Strand Stabilization of β-Sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 10. Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Peptides Synthesized with Boc-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-proteinogenic amino acid 2-naphthylalanine (2-Nal), facilitated by its Boc-protected form (Boc-2-Nal-OH) in solid-phase peptide synthesis (SPPS), has become a cornerstone in the design of potent and selective peptide ligands.[1] The bulky aromatic side chain of 2-Nal enhances hydrophobicity and steric presence, proving invaluable for probing peptide-receptor interactions, particularly for G protein-coupled receptors (GPCRs) like the melanocortin and opioid receptors.[1][2][3] This guide provides a comparative overview of key functional assays used to characterize peptides containing 2-Nal, supported by experimental data and detailed protocols to aid in the selection of appropriate assays for your research needs.
I. Overview of Functional Assays for 2-Nal-Containing Peptides
Peptides incorporating 2-Nal are frequently designed as ligands for GPCRs. Functional characterization of these peptides typically involves a suite of in vitro assays to determine their binding affinity, potency, and efficacy as agonists or antagonists. The primary assays employed are receptor binding assays and second messenger assays, such as cAMP and calcium flux measurements.
II. Comparative Data of 2-Nal-Containing Peptides
The substitution of canonical amino acids with 2-Nal can significantly alter the pharmacological profile of a peptide. The following tables summarize quantitative data from studies on melanocortin and opioid receptor ligands, comparing peptides with and without 2-Nal substitutions.
Table 1: Comparison of Melanocortin Receptor Ligands
| Peptide/Compound | Receptor | Assay Type | Readout | Value | Reference |
| α-MSH | hMC1R | cAMP Assay | EC₅₀ | 10 nM | [4] |
| hMC3R | cAMP Assay | EC₅₀ | 30 nM | [4] | |
| hMC4R | cAMP Assay | EC₅₀ | 70 nM | [4] | |
| hMC5R | cAMP Assay | EC₅₀ | 500 nM | [4] | |
| PG-990 (contains D-Nal(2')⁷) | hMC1R | cAMP Assay | EC₅₀ | Weak Agonist | [4] |
| hMC3R | cAMP Assay | IC₅₀ | Antagonist | [4] | |
| hMC4R | cAMP Assay | IC₅₀ | Antagonist | [4] | |
| hMC5R | cAMP Assay | EC₅₀ | Weak Agonist | [4] | |
| hMC3R | Binding Assay | Kᵢ | Micromolar Range | [4] | |
| hMC4R | Binding Assay | Kᵢ | Micromolar Range | [4] | |
| PG-138 (contains D-Nal(2')⁷) | hMC4R | Binding Assay | IC₅₀ | 15.1 nM | [5] |
| hMC4R | Functional Assay | pA₂ | 8.7 | [5] | |
| hMC3R | Functional Assay | - | Partial Agonist/Antagonist | [5] |
Table 2: Comparison of Opioid/CCK Receptor Ligands
| Peptide/Compound | Receptor | Assay Type | Readout | Value | Reference |
| Compound 9 | δ Opioid | MVD Assay | IC₅₀ | 23 ± 10 nM | [6] |
| μ Opioid | GPI Assay | IC₅₀ | 210 ± 52 nM | [6] | |
| CCK-1 | Binding Assay | Kᵢ | 9.6 nM | [6] | |
| CCK-2 | Binding Assay | Kᵢ | 15 nM | [6] | |
| Compound 11 (contains D-Trp) | δ Opioid | MVD Assay | IC₅₀ | 63 ± 27 nM | [6] |
| μ Opioid | GPI Assay | IC₅₀ | 150 ± 65 nM | [6] | |
| CCK-1 | Binding Assay | Kᵢ | 320 nM | [6] | |
| CCK-2 | Binding Assay | Kᵢ | 1.5 nM | [6] |
III. Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test peptide for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare membranes from cell lines stably expressing the human receptor of interest (e.g., hMC4R). Homogenize cell pellets in ice-cold buffer (20 mM HEPES, 5 mM MgCl₂, 1 mg/mL Bacitracin, pH 7.1) with a protease inhibitor cocktail. Centrifuge at 25,000g at 4°C for 10 minutes. Resuspend the pellet in buffer, homogenize, and store at -80°C. Determine protein concentration using a standard protein assay.[7]
-
Assay Setup: Perform the assay in a 96-well plate. To each well, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I][Tyr²][Nle⁴–d-Phe⁷]-α-MSH at a concentration near its Kd), increasing concentrations of the unlabeled test peptide, and a constant amount of the membrane preparation.[4][7]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle agitation to reach equilibrium.[7]
-
Separation and Detection: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer to reduce non-specific binding. Wash the filters with ice-cold buffer to remove unbound radioligand.[7]
-
Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.[8]
cAMP Second Messenger Assay
This assay quantifies the ability of a peptide to stimulate (as an agonist) or inhibit (as an antagonist) the production of cyclic adenosine (B11128) monophosphate (cAMP), a common second messenger for Gs and Gi-coupled GPCRs.[9]
Protocol (using a LANCE® Ultra cAMP Kit):
-
Cell Culture and Transfection: Culture human embryonic kidney (HEK) 293T cells and transiently transfect them with the human receptor of interest (e.g., hMC3R or hMC4R) using a suitable method like calcium phosphate (B84403) precipitation.[4]
-
Assay Procedure:
-
Seed the transfected cells into a 384-well plate.
-
For agonist testing, add increasing concentrations of the test peptide to the cells.
-
For antagonist testing, pre-incubate the cells with the test peptide before adding a fixed concentration of a known agonist (e.g., α-MSH at its EC₈₀ concentration).[7]
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the kit.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis: Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is inversely proportional to the amount of cAMP produced. Calculate EC₅₀ values for agonists and IC₅₀ values for antagonists using a four-parameter sigmoid model.
Intracellular Calcium Flux Assay
This assay measures the mobilization of intracellular calcium, a second messenger for Gq-coupled GPCRs.[10]
Protocol:
-
Cell Preparation: Culture cells expressing the Gq-coupled receptor of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C in the dark. The acetoxymethyl (AM) ester form of the dye is cell-permeant.[11][12]
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a flow cytometer.
-
Establish a baseline fluorescence reading.
-
Add the test peptide (agonist) and monitor the change in fluorescence intensity over time in real-time.[10]
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Analyze the data to determine the potency (EC₅₀) and efficacy of the test peptides.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by GPCRs commonly targeted by 2-Nal-containing peptides and the general workflow for the functional assays.
Caption: Gs-coupled GPCR signaling pathway.
Caption: Gq-coupled GPCR signaling pathway.
Caption: General experimental workflow.
References
- 1. lifetein.com [lifetein.com]
- 2. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two delta opioid receptor subtypes are functional in single ventral tegmental area neurons, and can interact with the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of Bifunctional Peptides Based on Overlapping Pharmacophores at Opioid and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. bu.edu [bu.edu]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Boc-2-Nal-OH
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-2-Nal-OH, a derivative of alanine, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.
Key Properties of this compound
Understanding the physical and chemical properties of a substance is the first step toward safe handling and disposal. Below is a summary of the key quantitative data for this compound.
| Property | Value |
| CAS Number | 58438-04-3[1][2][3] |
| Molecular Formula | C₁₈H₂₁NO₄[1][2][3] |
| Molecular Weight | 315.36 g/mol [1][2][3] |
| Melting Point | ~95 °C (decomposes)[1] |
| Optical Activity | [α]20/D +45±2°, c = 1% in ethanol[1] |
| Storage Class | 11 (Combustible Solids)[1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water)[1] |
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The diagram below illustrates the key decision points and steps in the disposal process.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol for Disposal
The primary and recommended method for the disposal of this compound is through a licensed and professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4] Its classification as highly hazardous to water (WGK 3) underscores the importance of preventing its release into the environment.[1]
1. Immediate Safety and Handling Precautions:
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that is compliant with NIOSH (US) or EN 166 (EU) standards.[5]
-
Skin Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[4][5]
-
Respiratory Protection: If handling the compound as a powder where dust may be generated, a NIOSH-approved N95 dust mask or a full-face respirator with a particulate filter is recommended.[1][6]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[4]
2. Waste Collection and Containerization:
-
Designated Containers: Place all waste this compound into a designated and clearly labeled hazardous waste container.[4]
-
Separate Waste Streams: Use separate containers for solid waste (e.g., unused powder, contaminated wipes) and liquid waste (if dissolved in a solvent).[4]
-
Container Compatibility: Ensure the waste container is made of a material that is compatible with the chemical and any solvents used. The container must have a secure, screw-top cap to prevent leakage.[7]
-
Headroom: Do not fill containers to the brim. Leave at least one inch of headroom to allow for expansion.[7]
3. Labeling:
Proper labeling is a critical step for safety and regulatory compliance. The label on the hazardous waste container must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound" or "Boc-3-(2-naphthyl)-L-alanine".[4]
-
The hazards associated with the waste (e.g., "Combustible Solid," "Irritant," "Environmental Hazard").[7]
-
The approximate quantity or composition of the waste, including any solvents.[4][7]
-
The date the container was first used or became full.[7]
4. Storage:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, often referred to as a Satellite Accumulation Area.[4][7]
-
Segregation: Store the waste away from incompatible materials. As a general rule, keep organic compounds separate from strong oxidizing agents and acids.[7][8]
-
Secondary Containment: It is good practice to place the waste container in a secondary bin to contain any potential leaks.
5. Arranging for Disposal:
-
Contact EHS: The final and most crucial step is to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[4] Provide them with all the necessary information from the waste container label.
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for hazardous waste pickup requests.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.
References
- 1. This compound = 97.0 HPLC 58438-04-3 [sigmaaldrich.com]
- 2. adooq.com [adooq.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Boc-D-2-Nal-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling Boc-2-Nal-OH
Essential Safety and Handling Guide for Boc-2-Nal-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound (Boc-3-(2-naphthyl)-L-alanine), a key building block in peptide synthesis.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3][4] A face shield (minimum 8 inches) may also be used.[1] | To protect eyes from potential splashes or dust particles. |
| Skin Protection | Handle with gloves. Nitrile rubber (NBR) gloves are a suitable material.[3] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wear appropriate protective clothing to prevent skin exposure.[1][2][3][4] | To prevent direct contact with the skin. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is required.[2][4] If dust formation is likely, use a type N95 (US) or type P1 (EN 143) dust mask.[1][5] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] | To avoid inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[4] The use of a chemical fume hood is recommended to minimize inhalation exposure. Provide appropriate exhaust ventilation at places where dust is formed.
-
Avoid Dust Formation: This compound is a solid; care should be taken to avoid the generation of dust during handling and weighing.[4][6]
-
Personal Hygiene: Avoid contact with skin, eyes, or clothing.[4][6] After handling, wash hands thoroughly.[4] Avoid ingestion and inhalation.[6]
Storage:
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[1]
-
Conditions: Recommended storage temperature is 2-8 °C. Some suppliers recommend storing lyophilized product at -20°C for long-term stability (up to 36 months).[7] If stored as a solution at -20°C, use within 1 month to prevent loss of potency.[7][8] Aliquot to avoid multiple freeze/thaw cycles.[7]
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Unused or waste material should be swept up and shoveled into suitable, labeled containers for disposal.[2][6] Disposal should be carried out by a licensed professional waste disposal service. Do not allow the product to enter drains.[1]
-
Container Disposal: Dispose of as unused product.
Visualizing Safe Handling and Disposal Workflow
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.
Caption: Procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step guide for the proper disposal of this compound waste and containers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
